3-Bromo-2-chloro-6-fluorobenzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-chloro-6-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFWZYGIWHXERD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physicochemical properties of 3-Bromo-2-chloro-6-fluorobenzaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-2-chloro-6-fluorobenzaldehyde
Introduction
This compound is a polysubstituted aromatic aldehyde that serves as a versatile building block in modern organic synthesis. Its unique arrangement of electron-withdrawing and sterically demanding halogen substituents (bromine, chlorine, and fluorine) on the benzaldehyde scaffold imparts a distinct reactivity profile. This makes it a valuable intermediate for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its known and predicted physicochemical properties, detailed methodologies for their experimental determination, and an expert analysis of its chemical reactivity.
It is crucial to distinguish this compound, with CAS Number 1114809-11-8 , from its isomer, 3-bromo-6-chloro-2-fluorobenzaldehyde (CAS Number 886615-30-1), as the different substitution patterns will result in distinct physical and chemical properties.[1][2]
Physicochemical Properties
The empirical and predicted physicochemical data for this compound are summarized below. It is important to note that while some properties have been computationally predicted, experimental verification is recommended for critical applications.
| Property | Value | Source(s) |
| CAS Number | 1114809-11-8 | [1][3] |
| Molecular Formula | C₇H₃BrClFO | [1][4] |
| Molecular Weight | 237.45 g/mol | [1] |
| Boiling Point | 262.4 ± 35.0 °C at 760 mmHg (Predicted) | [5] |
| Density | 1.8 ± 0.1 g/cm³ (Predicted) | [5] |
| Melting Point | Data not available | |
| Solubility | Data not available | |
| Thermal Stability | Data not available |
Experimental Determination of Physicochemical Properties
For researchers requiring precise experimental data, the following protocols outline the standard methodologies for determining the key .
Melting Point Determination using Differential Scanning Calorimetry (DSC)
Expertise & Experience: DSC is a highly sensitive thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference.[6] It is the preferred method for obtaining an accurate melting point (Tm) and the enthalpy of fusion (ΔHfus), providing insights into the purity and crystalline nature of the compound.[7]
Methodology:
-
Sample Preparation: Accurately weigh approximately 2-5 mg of this compound into an aluminum DSC pan.
-
Encapsulation: Crimp the pan with an aluminum lid to ensure good thermal contact and contain the sample.
-
Instrument Setup: Place the sample pan and an empty, hermetically sealed reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate, typically 2-10 °C/min, to a temperature significantly above the melting point (e.g., 200 °C).[7] A slower ramp rate generally provides better resolution.
-
The experiment should be conducted under an inert nitrogen atmosphere (e.g., 50 mL/min) to prevent oxidative degradation.[7]
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The area under the peak corresponds to the heat of fusion.
Thermal Stability Assessment using Thermogravimetric Analysis (TGA)
Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8] This is crucial for determining the decomposition temperature and assessing the thermal stability of the compound, which is vital information for handling, storage, and planning chemical reactions at elevated temperatures.
Methodology:
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of this compound into a tared TGA pan (typically ceramic or platinum).
-
Instrument Setup: Position the pan onto the TGA's high-precision microbalance within the furnace.
-
Atmosphere Control: Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.
-
Heating Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min).
-
Data Acquisition: Continuously record the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The onset temperature of significant weight loss indicates the beginning of thermal decomposition.
Solubility Determination
Expertise & Experience: Understanding the solubility of this compound in various solvents is critical for its use in synthesis, purification, and formulation. Due to its halogenated and aromatic nature, it is expected to have low solubility in water but good solubility in common organic solvents.[9] The shake-flask method is a reliable technique for determining solubility.[10]
Methodology:
-
Solvent Selection: Choose a range of solvents relevant to potential applications (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, DMSO).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid ensures that a saturated solution is formed.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or stirrer is recommended.
-
Phase Separation: Allow the vials to stand undisturbed for the solid to settle. If necessary, centrifuge the samples to ensure complete separation of the undissolved solid.
-
Quantification: Carefully withdraw a known volume of the supernatant (the saturated solution). Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using an appropriate analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the solubility in units such as g/L or mol/L.
Spectroscopic Characterization (Predicted)
While experimental spectra are not publicly available, the structural features of this compound allow for the prediction of its key spectroscopic characteristics.
-
¹H NMR: The spectrum is expected to show two aromatic protons, likely appearing as doublets or doublet of doublets in the range of 7.0-8.0 ppm. The aldehyde proton will be a singlet significantly downfield, typically between 9.5 and 10.5 ppm.
-
¹³C NMR: The spectrum will show seven distinct carbon signals. The aldehyde carbonyl carbon will be the most downfield signal (around 185-195 ppm). The six aromatic carbons will appear between 110-160 ppm, with their chemical shifts influenced by the attached halogens.
-
IR Spectroscopy: Key absorption bands are expected for the C=O stretch of the aldehyde (1690-1715 cm⁻¹), C-H stretch of the aldehyde (two bands around 2720 and 2820 cm⁻¹), aromatic C=C stretching (1450-1600 cm⁻¹), and C-halogen (C-F, C-Cl, C-Br) stretches in the fingerprint region (below 1200 cm⁻¹).
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z ≈ 236 (for ⁷⁹Br and ³⁵Cl). The presence of bromine and chlorine isotopes will result in a characteristic isotopic pattern for the molecular ion peak and fragment ions.
Chemical Reactivity and Synthetic Applications
The reactivity of this compound is governed by the interplay of its functional groups: the electrophilic aldehyde and the variously substituted aromatic ring.
-
Aldehyde Group Reactivity: The aldehyde carbonyl is susceptible to nucleophilic attack. It can undergo standard aldehyde transformations such as oxidation to a carboxylic acid, reduction to an alcohol, and conversion to alkenes via the Wittig reaction . The electron-withdrawing halogens on the ring increase the electrophilicity of the carbonyl carbon, potentially accelerating these reactions compared to unsubstituted benzaldehyde.[11]
-
Aromatic Ring Reactivity: The aromatic ring is electron-deficient due to the presence of the aldehyde and three halogen substituents. This makes it a suitable substrate for nucleophilic aromatic substitution (SNAr) reactions, although the relative leaving group ability (F > Cl > Br) and steric hindrance will influence the regioselectivity. The bromine atom makes the molecule an excellent candidate for palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling, allowing for the formation of C-C bonds at the 3-position.[12] This is a powerful tool for building molecular complexity in the synthesis of pharmaceuticals and advanced materials.[13][14]
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate precautions.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[4]
-
Precautionary Measures:
-
Handle only in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[1]
-
References
- 1. chemscene.com [chemscene.com]
- 2. chemscene.com [chemscene.com]
- 3. chemwhat.com [chemwhat.com]
- 4. achmem.com [achmem.com]
- 5. This compound | CAS#:1114809-11-8 | Chemsrc [chemsrc.com]
- 6. Differential scanning calorimetry [cureffi.org]
- 7. scielo.br [scielo.br]
- 8. aurigaresearch.com [aurigaresearch.com]
- 9. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. 3-Bromo-6-chloro-2-fluorobenzaldehyde|886615-30-1 [benchchem.com]
- 14. innospk.com [innospk.com]
Synthesis of 3-Bromo-2-chloro-6-fluorobenzaldehyde: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a strategic synthesis route for 3-Bromo-2-chloro-6-fluorobenzaldehyde, a key building block in the development of novel pharmaceuticals and complex organic molecules. The guide is designed to provide both theoretical understanding and practical, actionable protocols for the synthesis of this tri-substituted benzaldehyde. The primary focus is on a robust and scalable two-step process commencing with the commercially available precursor, 3-Bromo-2-chloro-6-fluorotoluene. This is followed by a discussion of alternative synthetic strategies. This document aims to equip researchers and drug development professionals with the necessary knowledge to efficiently synthesize and utilize this important chemical intermediate.
Introduction: The Significance of this compound
This compound is a highly functionalized aromatic aldehyde that serves as a versatile intermediate in medicinal chemistry and materials science. The specific arrangement of its substituents—a bromine atom, a chlorine atom, a fluorine atom, and a formyl group—on the benzene ring offers multiple points for chemical modification, making it an attractive starting material for the synthesis of a wide range of complex target molecules. The electron-withdrawing nature of the halogens significantly influences the reactivity of the aromatic ring and the aldehyde group, enabling a variety of chemical transformations. Its structural motifs are found in numerous biologically active compounds, highlighting its importance in drug discovery and development.
Proposed Synthetic Pathway: A Two-Step Approach
A reliable and scalable synthesis of this compound can be achieved from the commercially available starting material, 3-Bromo-2-chloro-6-fluorotoluene.[1][2] This strategy involves a two-step process:
-
Side-Chain Chlorination: The methyl group of 3-Bromo-2-chloro-6-fluorotoluene is converted to a dichloromethyl group via a free-radical chlorination reaction.
-
Hydrolysis: The resulting dichloromethyl intermediate is then hydrolyzed to afford the final product, this compound.
This approach is often favored in industrial applications due to its cost-effectiveness and scalability.[3]
Figure 1: Proposed two-step synthesis of this compound.
Step 1: Side-Chain Chlorination of 3-Bromo-2-chloro-6-fluorotoluene
Mechanistic Rationale
The conversion of the methyl group to a dichloromethyl group proceeds via a free-radical chain reaction. This reaction is typically initiated by ultraviolet (UV) light, which promotes the homolytic cleavage of chlorine gas (Cl₂) into two chlorine radicals (Cl•). These highly reactive radicals then abstract a hydrogen atom from the methyl group of the toluene derivative, forming a resonance-stabilized benzylic radical. This radical then reacts with another molecule of Cl₂ to form the chlorinated product and a new chlorine radical, thus propagating the chain reaction. This process is repeated to yield the desired dichloromethyl intermediate. The reaction is generally carried out at elevated temperatures to facilitate the reaction kinetics.
Detailed Experimental Protocol
Materials:
-
3-Bromo-2-chloro-6-fluorotoluene
-
Chlorine gas (Cl₂)
-
Nitrogen gas (N₂)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Four-necked round-bottom flask
-
Reflux condenser
-
Gas inlet tube
-
Thermometer
-
UV lamp (e.g., high-pressure mercury lamp)
-
Gas scrubber (containing a solution of sodium hydroxide and sodium thiosulfate to neutralize excess chlorine)
-
Magnetic stirrer and heating mantle
Procedure:
-
Set up the reaction apparatus in a well-ventilated fume hood. Ensure all glassware is dry.
-
Charge the four-necked flask with 3-Bromo-2-chloro-6-fluorotoluene.
-
Begin stirring and heat the flask to a temperature between 120-150°C.
-
Once the desired temperature is reached, turn on the UV lamp and begin bubbling chlorine gas through the reaction mixture via the gas inlet tube. The flow rate should be controlled to ensure efficient reaction without excessive loss of starting material.
-
Monitor the progress of the reaction by gas chromatography (GC) at regular intervals. The reaction should be continued until the desired ratio of the dichloromethyl intermediate is achieved, while minimizing the formation of the trichloromethyl byproduct.
-
Once the reaction is complete, turn off the chlorine gas flow and the UV lamp.
-
Purge the reaction mixture with nitrogen gas for 30-60 minutes to remove any dissolved chlorine and hydrogen chloride.
-
Cool the reaction mixture to room temperature. The crude 3-bromo-2-chloro-6-fluorobenzal chloride can be used directly in the next step or purified by vacuum distillation.
Table 1: Key Parameters for Side-Chain Chlorination
| Parameter | Recommended Value/Range | Rationale |
| Temperature | 120-150°C | Ensures sufficient energy for the free-radical reaction to proceed at a reasonable rate. |
| Chlorine Flow Rate | Controlled | A controlled flow rate is crucial for selectivity and to prevent runaway reactions. |
| UV Initiation | Required | Provides the energy for the homolytic cleavage of chlorine to initiate the reaction. |
| Reaction Monitoring | Gas Chromatography (GC) | Allows for precise control over the reaction endpoint to maximize the yield of the desired dichlorinated product. |
Step 2: Hydrolysis of 3-Bromo-2-chloro-6-fluorobenzal chloride
Mechanistic Rationale
The hydrolysis of the dichloromethyl intermediate to the aldehyde can be achieved under either acidic or basic conditions. In the presence of water and a catalyst, the two chlorine atoms are replaced by hydroxyl groups, forming an unstable geminal diol. This intermediate readily eliminates a molecule of water to yield the thermodynamically stable aldehyde. The use of a solid acid catalyst can be advantageous as it simplifies the work-up procedure.
Detailed Experimental Protocol
Materials:
-
Crude 3-Bromo-2-chloro-6-fluorobenzal chloride (from Step 1)
-
Water
-
Solid acid catalyst (e.g., Amberlyst-15) or a mineral acid (e.g., sulfuric acid)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
To the flask containing the crude 3-bromo-2-chloro-6-fluorobenzal chloride, add water and the chosen acid catalyst.
-
Heat the mixture to reflux with vigorous stirring. The reaction temperature is typically maintained between 100-120°C.
-
Monitor the reaction by GC or thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
If a solid catalyst was used, filter it off. If a mineral acid was used, carefully neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by vacuum distillation or recrystallization to yield the final product.
Table 2: Key Parameters for Hydrolysis
| Parameter | Recommended Value/Range | Rationale |
| Temperature | 100-120°C (Reflux) | Provides sufficient energy for the hydrolysis reaction to proceed at a practical rate. |
| Catalyst | Solid acid or mineral acid | Catalyzes the hydrolysis of the dichloromethyl group. Solid acids offer easier separation. |
| Reaction Monitoring | GC or TLC | Ensures the reaction is driven to completion for maximum yield. |
| Purification | Vacuum distillation or recrystallization | Removes impurities to provide the final product in high purity. |
Alternative Synthetic Strategy: Direct Oxidation
An alternative approach to the synthesis of this compound is the direct oxidation of the methyl group of 3-Bromo-2-chloro-6-fluorotoluene.[4][5][6][7] This method avoids the use of chlorine gas and the formation of chlorinated intermediates.
Figure 2: Alternative direct oxidation route.
Various oxidizing agents and catalytic systems have been developed for the selective oxidation of substituted toluenes to their corresponding benzaldehydes. These include:
-
Stoichiometric Oxidants: Reagents such as manganese dioxide (MnO₂) or potassium permanganate (KMnO₄) can be used. However, these methods often require harsh reaction conditions and can suffer from over-oxidation to the carboxylic acid, leading to lower yields of the desired aldehyde.
-
Catalytic Oxidation: More modern approaches utilize catalytic amounts of transition metals (e.g., cobalt, manganese, or vanadium) in the presence of an oxidant like oxygen or hydrogen peroxide.[5][6][7][8] These methods can offer higher selectivity and are more environmentally friendly.
While direct oxidation presents a more atom-economical route, the two-step chlorination/hydrolysis pathway often remains the method of choice for large-scale industrial synthesis due to its well-established reliability, high yields, and cost-effectiveness.
Conclusion
The synthesis of this compound is a critical process for providing a key intermediate for the pharmaceutical and fine chemical industries. The two-step synthesis from 3-Bromo-2-chloro-6-fluorotoluene via side-chain chlorination and subsequent hydrolysis represents a robust and scalable method. This guide has provided a detailed, in-depth technical overview of this synthetic route, including mechanistic insights and practical experimental protocols. By understanding the underlying chemical principles and the critical parameters of each step, researchers and drug development professionals can effectively produce this valuable compound for their synthetic needs.
References
3-Bromo-2-chloro-6-fluorobenzaldehyde CAS number 1114809-11-8
An In-depth Technical Guide to 3-Bromo-2-chloro-6-fluorobenzaldehyde (CAS: 1114809-11-8)
Foreword
In the landscape of modern medicinal and materials chemistry, the strategic value of poly-functionalized aromatic building blocks cannot be overstated. These intermediates serve as critical linchpins in the synthesis of complex molecular architectures. This compound stands out as a particularly compelling scaffold. Its unique arrangement of three distinct halogens, each with differential reactivity, alongside a versatile aldehyde handle, offers chemists a powerful tool for controlled, sequential molecular elaboration. This guide provides an in-depth analysis of its properties, plausible synthetic strategies, and core applications, designed for researchers and developers seeking to leverage its unique chemical personality.
Core Molecular Profile and Physicochemical Properties
This compound is a solid organic compound characterized by a benzene ring substituted with bromo, chloro, and fluoro groups, in addition to an aldehyde functional group. This substitution pattern is key to its utility, providing multiple, orthogonally reactive sites for synthetic transformations.
Caption: Chemical structure of this compound.
The key physicochemical and computational parameters are summarized below, providing a snapshot of the molecule's characteristics relevant to experimental design.
| Property | Value | Source |
| CAS Number | 1114809-11-8 | [1][2][3] |
| Molecular Formula | C₇H₃BrClFO | [1][2][4] |
| Molecular Weight | 237.45 g/mol | [1][5] |
| Physical Form | Solid | |
| SMILES | O=CC1=C(F)C=CC(Br)=C1Cl | [1] |
| InChI Key | ADFWZYGIWHXERD-UHFFFAOYSA-N | |
| Topological Polar Surface Area | 17.07 Ų | [1] |
| LogP (calculated) | 3.0541 | [1] |
| Storage Conditions | Inert atmosphere, 2-8°C | [2][4] |
Hazard Assessment and Safe Handling Protocols
As with any halogenated aromatic compound, a rigorous adherence to safety protocols is paramount. This compound is classified as hazardous and requires careful handling to mitigate risks.
GHS Classification:
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning[6]
| Hazard Code | Statement |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation[6] |
| H319 | Causes serious eye irritation[6] |
| H335 | May cause respiratory irritation[6] |
Self-Validating Laboratory Protocol for Safe Handling:
This protocol is designed to ensure user safety through procedural checks and engineering controls.
-
Pre-Handling Verification:
-
Confirm the availability and functionality of a certified chemical fume hood.
-
Check that the safety shower and eyewash station are unobstructed and have been recently tested.
-
Assemble all required Personal Protective Equipment (PPE) before retrieving the chemical.
-
-
Required Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-impermeable gloves (e.g., Nitrile).
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.[7]
-
Lab Coat: A standard laboratory coat is mandatory.
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is required.
-
-
Experimental Procedure:
-
Step 3.1: Chemical Dispensing: All weighing and transfers of the solid compound must be performed within a chemical fume hood to prevent inhalation of dust.[6][7] Use non-sparking tools.[6][7]
-
Step 3.2: Reaction Setup: Conduct all reactions in a well-ventilated fume hood. Ensure reaction vessels are securely clamped.
-
Step 3.3: Post-Handling: Thoroughly wash hands and any exposed skin after handling.[8] Contaminated clothing must be removed and washed before reuse.[6][7]
-
-
Storage & Disposal:
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated area, preferably in a refrigerator rated for chemical storage (2-8°C).[2][4][7]
-
Disposal: Dispose of waste materials and empty containers in accordance with local, state, and federal regulations at an approved waste disposal facility.[7][8]
-
The Synthetic Landscape: A Retrosynthetic Perspective
A plausible synthetic strategy would involve the sequential halogenation and formylation of a simpler aromatic precursor. The directing effects of existing substituents are critical in determining the feasibility and outcome of each step.
Caption: A plausible retrosynthetic pathway for the target compound.
Expert Insight: Causality in Synthetic Choices
-
Choice of Starting Material: Beginning with a simple, commercially available precursor like 3-fluorotoluene is cost-effective. The fluorine atom is the most difficult to introduce selectively and is best incorporated from the start.
-
Bromination Step: The methyl group is an ortho-, para-director. Bromination of 3-fluorotoluene would likely yield a mixture of isomers, with 4-bromo-3-fluorotoluene being a key product. This step would necessitate a purification protocol (e.g., distillation or chromatography) to isolate the desired intermediate.
-
Chlorination Step: The subsequent electrophilic chlorination would be directed by the existing substituents. The precise regiochemical outcome would need experimental validation, as the activating methyl group and deactivating halogens compete in their directing effects.
-
Formylation Strategy: The final introduction of the aldehyde group is the most critical step.
-
Ortho-lithiation: A powerful strategy would be a directed ortho-metalation. A strong base like n-butyllithium could selectively deprotonate the position between the fluorine and chlorine atoms due to the directing and acidifying effects of the halogens. Quenching this lithiated species with an electrophilic formylating agent like N,N-dimethylformamide (DMF) would yield the target aldehyde. This method offers high regioselectivity, making it a superior choice for this specific substitution pattern.
-
Vilsmeier-Haack Reaction: This is another classic method for formylating electron-rich aromatic rings, though it may be less effective here due to the deactivating nature of the halogens.
-
Reactivity Profile and Strategic Applications
The synthetic value of this compound lies in the distinct reactivity of its functional groups, which can be addressed selectively under different reaction conditions. This allows for its use as a versatile scaffold in building complex molecules.
Caption: Key reactive sites and potential synthetic transformations.
Field-Proven Insights on Reactivity:
-
Aldehyde Group: This is a primary site for nucleophilic attack. It readily undergoes reactions like reductive amination to form secondary or tertiary amines, Wittig reactions to form alkenes, and condensation reactions to form imines or oximes. The availability of a commercial oxime derivative highlights this reactivity.[9] These transformations are fundamental in drug discovery for introducing diverse side chains.
-
Carbon-Bromine Bond: The C-Br bond is the most reactive site for transition-metal-catalyzed cross-coupling reactions. Its bond dissociation energy is lower than that of C-Cl and C-F, allowing for selective oxidative addition with palladium catalysts. This makes it the ideal handle for Suzuki, Sonogashira, Heck, or Buchwald-Hartwig aminations to build C-C or C-N bonds, respectively. This selective reactivity is a cornerstone of modern synthetic strategy.
-
Carbon-Chlorine and Carbon-Fluorine Bonds: These bonds are significantly stronger and less reactive in typical palladium-catalyzed couplings. They generally remain intact during reactions at the C-Br site, providing latent functionality for later-stage, more forcing transformations if needed. The C-F bond, in particular, is often incorporated into final drug candidates to modulate metabolic stability and binding affinity.
This differential reactivity allows for a two-stage synthetic approach: first, modify the aldehyde; second, perform a cross-coupling at the C-Br position. This logical, stepwise construction is highly valued in the synthesis of pharmaceutical intermediates and agrochemicals.[10][11]
Analytical Characterization: Expected Spectroscopic Signatures
While specific analytical data for this compound must be confirmed via a Certificate of Analysis (COA) from the supplier, its structure allows for the prediction of key spectroscopic features.[12]
| Technique | Expected Features |
| ¹H NMR | Aldehyde Proton (CHO): A singlet peak expected around δ 9.5-10.5 ppm. Aromatic Protons (Ar-H): Two doublets in the aromatic region (δ 7.0-8.5 ppm), showing coupling patterns consistent with their positions relative to each other and to the fluorine atom (H-F coupling). |
| ¹³C NMR | Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 185-195 ppm. Aromatic Carbons (Ar-C): Six distinct signals in the δ 110-165 ppm range. The carbons attached to halogens will show characteristic large C-F and smaller C-Cl/C-Br couplings. |
| Mass Spec. (MS) | Molecular Ion (M⁺): A complex isotopic cluster for the molecular ion peak due to the presence of bromine (⁷⁹Br/⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl in ~3:1 ratio). This provides definitive confirmation of the elemental composition. Fragmentation: A prominent peak corresponding to the loss of the aldehyde proton (M-1) or the entire formyl group (M-29) is expected. |
| Infrared (IR) | C=O Stretch: A strong, sharp absorption band around 1690-1715 cm⁻¹ characteristic of an aromatic aldehyde. C-H Stretch (Aldehyde): Two weak bands often visible around 2820 cm⁻¹ and 2720 cm⁻¹. C-X Stretches: Absorptions corresponding to C-F, C-Cl, and C-Br bonds in the fingerprint region (<1200 cm⁻¹). |
Conclusion
This compound (CAS: 1114809-11-8) is more than just a chemical intermediate; it is a strategic tool for molecular design. Its value is rooted in the predictable and orthogonal reactivity of its functional groups. For researchers in drug discovery and materials science, this compound offers a robust platform for generating novel structures with high efficiency and control. The ability to perform chemistry at the aldehyde handle, followed by selective cross-coupling at the C-Br bond, while preserving the C-Cl and C-F bonds for downstream modulation or as stable structural elements, is a significant tactical advantage. As the demand for complex, precisely substituted molecules grows, the utility of such well-defined building blocks will only increase.
References
- 1. chemscene.com [chemscene.com]
- 2. 1114809-11-8|this compound|BLD Pharm [bldpharm.com]
- 3. chemwhat.com [chemwhat.com]
- 4. achmem.com [achmem.com]
- 5. chemscene.com [chemscene.com]
- 6. echemi.com [echemi.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. aobchem.com [aobchem.com]
- 10. lookchem.com [lookchem.com]
- 11. nbinno.com [nbinno.com]
- 12. This compound(1114809-11-8) 1H NMR [m.chemicalbook.com]
A Technical Guide to the Spectroscopic Characterization of 3-Bromo-2-chloro-6-fluorobenzaldehyde
Introduction
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of rigorous scientific practice. 3-Bromo-2-chloro-6-fluorobenzaldehyde, a halogenated aromatic aldehyde, presents a unique substitution pattern that necessitates a multi-faceted analytical approach for its definitive characterization. This guide provides an in-depth exploration of the expected spectroscopic data for this compound and outlines the field-proven methodologies for their acquisition and interpretation. While specific experimental data for this compound is not publicly available, this document serves as a robust predictive guide based on established spectroscopic principles.
The molecular structure of this compound is presented below:
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a primary tool for elucidating the substitution pattern on the aromatic ring. For this compound, we anticipate a spectrum revealing two aromatic protons and one aldehydic proton.
Predicted ¹H NMR Data
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~10.3 | Singlet (or very narrow triplet due to long-range coupling) | - | Aldehyde proton (-CHO) |
| ~7.8 | Doublet of doublets | ~8.5, ~6.0 | Aromatic proton (H-5) |
| ~7.4 | Triplet | ~8.5 | Aromatic proton (H-4) |
The predicted chemical shifts are based on the additive effects of the substituents on the benzene ring. The aldehyde proton is expected to be significantly deshielded, appearing at a high chemical shift. The aromatic protons will exhibit splitting patterns due to coupling with each other and potentially with the fluorine atom.
Experimental Protocol for ¹H NMR
A detailed workflow for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural determination.
Caption: Workflow for ¹H NMR data acquisition and processing.
The choice of deuterated chloroform (CDCl₃) as the solvent is based on its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peak for referencing.[1][2]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides insights into the carbon framework of the molecule. We expect to observe signals for the seven distinct carbon atoms in this compound.
Predicted ¹³C NMR Data
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~188 | Aldehyde carbon (C=O) |
| ~160 (doublet, J ≈ 250 Hz) | Fluorine-bearing aromatic carbon (C-6) |
| ~138 | Bromine-bearing aromatic carbon (C-3) |
| ~135 | Chlorine-bearing aromatic carbon (C-2) |
| ~132 | Aromatic carbon (C-4) |
| ~128 | Aldehyde-bearing aromatic carbon (C-1) |
| ~120 (doublet, J ≈ 20 Hz) | Aromatic carbon (C-5) |
The chemical shifts are predicted based on established substituent effects in benzene derivatives. The carbon attached to the highly electronegative fluorine atom will appear at a low field and exhibit a large one-bond carbon-fluorine coupling constant.
Experimental Protocol for ¹³C NMR
The acquisition of a ¹³C NMR spectrum typically requires a longer acquisition time compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Sample Preparation: The same sample prepared for ¹H NMR can be used.
Instrumentation and Acquisition:
-
Spectrometer Setup: Utilize a broadband probe on the NMR spectrometer.
-
Acquisition Parameters: Employ a standard proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 5 seconds) are typically required to obtain a good signal-to-noise ratio.
-
Processing: Similar to ¹H NMR, the data is processed with Fourier transformation, phasing, and baseline correction. The spectrum is referenced to the CDCl₃ solvent peak at δ 77.16 ppm.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the key signature will be the aldehyde group.
Predicted IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2850 and ~2750 | Medium | C-H stretch of the aldehyde |
| ~1710 | Strong | C=O stretch of the aldehyde |
| ~1600-1450 | Medium to Strong | C=C stretching in the aromatic ring |
| ~1200 | Strong | C-F stretch |
| ~800-600 | Strong | C-Cl and C-Br stretches |
The presence of a strong absorption band around 1710 cm⁻¹ is a definitive indicator of the carbonyl group in the aldehyde.[3] The C-H stretching vibrations of the aldehyde are also characteristic, appearing as two medium-intensity bands.
Experimental Protocol for IR Spectroscopy (Solid Sample)
For a solid sample like this compound, the thin solid film method is often preferred for its simplicity and the absence of interfering solvent peaks.[4][5]
Caption: Workflow for IR data acquisition of a solid sample.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can further confirm its structure. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.[6][7]
Predicted Mass Spectrum Data (Electron Ionization)
-
Molecular Ion (M⁺): A prominent peak is expected at m/z corresponding to the molecular weight of the compound (237.45 g/mol ). Due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), a characteristic isotopic pattern for the molecular ion will be observed.
-
Major Fragment Ions:
-
[M-H]⁺: Loss of the aldehydic hydrogen (m/z corresponding to M-1).
-
[M-CHO]⁺: Loss of the formyl group (m/z corresponding to M-29).
-
[M-Br]⁺: Loss of the bromine atom (m/z corresponding to M-79/81).
-
[M-Cl]⁺: Loss of the chlorine atom (m/z corresponding to M-35/37).
-
The fragmentation pattern provides a fingerprint of the molecule and can be used to confirm the presence of the various substituents.[8][9]
Experimental Protocol for Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid sample, and volatilized under high vacuum.[10]
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[8][10]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its m/z ratio.
Conclusion
The comprehensive spectroscopic analysis of this compound, employing ¹H NMR, ¹³C NMR, IR, and mass spectrometry, provides a self-validating system for its structural confirmation. The predicted data and detailed protocols in this guide offer a robust framework for researchers to approach the characterization of this and structurally related compounds with confidence and scientific rigor.
References
- 1. keyorganics.net [keyorganics.net]
- 2. 886615-30-1|3-Bromo-6-chloro-2-fluorobenzaldehyde|BLD Pharm [bldpharm.com]
- 3. aablocks.com [aablocks.com]
- 4. chemwhat.com [chemwhat.com]
- 5. achmem.com [achmem.com]
- 6. This compound(1114809-11-8) 1H NMR [m.chemicalbook.com]
- 7. Synthonix, Inc > 1114809-11-8 | this compound [synthonix.com]
- 8. 1114809-11-8・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 9. manchesterorganics.com [manchesterorganics.com]
- 10. CAS:1114809-11-8, 3-溴-2-氯-6-氟苯甲醛-毕得医药 [bidepharm.com]
An In-Depth Technical Guide to 3-Bromo-2-chloro-6-fluorobenzaldehyde (CAS: 1114809-11-8)
Introduction: A Versatile Scaffold for Complex Synthesis
In the landscape of medicinal and agricultural chemistry, the rational design of complex molecules hinges on the availability of versatile, functionalized building blocks. 3-Bromo-2-chloro-6-fluorobenzaldehyde is a polysubstituted aromatic aldehyde that serves as a high-value intermediate in advanced organic synthesis. Its unique arrangement of three distinct halogen atoms (F, Cl, Br) and an aldehyde moiety on a benzene ring provides a scaffold rich with opportunities for orthogonal chemical manipulation.
The fluorine, chlorine, and bromine atoms offer differential reactivity in key transformations such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr), while the aldehyde group provides a reactive handle for condensation, oxidation, reduction, and reductive amination reactions.[1] This multi-functional nature makes it a coveted precursor for constructing complex molecular architectures, particularly in the development of novel therapeutic agents and agrochemicals.[1] This guide provides an in-depth analysis of its chemical properties, reactivity, synthesis, and applications for professionals in research and drug development.
Physicochemical and Safety Profile
A clear understanding of the compound's fundamental properties and safety requirements is paramount for its effective and safe utilization in a laboratory setting.
Key Properties
The essential physicochemical data for this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 1114809-11-8 | [2] |
| Molecular Formula | C₇H₃BrClFO | [2] |
| Molecular Weight | 237.45 g/mol | [2] |
| Purity | Typically ≥97% | [2] |
| SMILES | O=CC1=C(F)C=CC(Br)=C1Cl | [2] |
| Storage | 4°C, stored under nitrogen / Inert atmosphere, 2-8°C | [2][3] |
GHS Safety Information
This compound is classified as hazardous. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
| Pictogram(s) | Signal Word | Hazard Statements | Precautionary Statements |
| Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
(Data sourced from Achmem.[3])
Molecular Structure and Chemical Reactivity
The synthetic utility of this compound is a direct consequence of the electronic and steric effects imparted by its substituents.
The aldehyde group (-CHO) is a moderate deactivating group, directing electrophilic aromatic substitution to the meta-position (C4 and C6). However, the positions are C4 (unsubstituted) and C6 (substituted with fluorine). The halogens themselves are deactivating via their inductive effect but are ortho-, para-directing due to resonance. The interplay of these effects, combined with the inherent reactivity of each C-X bond, creates a nuanced reactivity profile.
-
Aldehyde Group: The primary site for nucleophilic addition, condensation reactions, and conversion to other functional groups (e.g., carboxylic acid, alcohol, imine).
-
Carbon-Halogen Bonds: The C-Br bond is the most susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), followed by the C-Cl bond.[4] This differential reactivity allows for selective, stepwise functionalization. The C-F bond is the least reactive in this context but can participate in nucleophilic aromatic substitution under harsh conditions.
Representative Synthetic Protocol
While specific preparations are often proprietary, a robust and logical synthetic route can be devised based on established organometallic methodologies, such as directed ortho-lithiation followed by formylation. This approach offers high regioselectivity, which is crucial for constructing such a densely functionalized arene. An alternative approach involves the selective bromination of 2-chloro-6-fluorobenzaldehyde.[5][6]
The following protocol illustrates a representative ortho-lithiation strategy.
Protocol: Ortho-Lithiation and Formylation
Objective: To synthesize this compound from 1-bromo-2-chloro-4-fluorobenzene.
Rationale: The fluorine atom is a known ortho-directing group for lithiation. Treatment of the precursor with a strong lithium-amide base like Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is expected to selectively deprotonate the C6 position, ortho to the fluorine. Trapping the resulting aryllithium intermediate with an electrophilic formylating agent like N,N-dimethylformamide (DMF) introduces the aldehyde group at the desired position.
Step-by-Step Methodology:
-
Apparatus Setup: A multi-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet is charged with anhydrous tetrahydrofuran (THF).
-
Base Preparation: The THF is cooled to -78 °C (acetone/dry ice bath). Diisopropylamine (1.1 equivalents) is added, followed by the slow, dropwise addition of n-butyllithium (1.05 equivalents). The solution is stirred for 30 minutes at -78 °C to pre-form the LDA.
-
Precursor Addition: A solution of 1-bromo-2-chloro-4-fluorobenzene (1.0 equivalent) in anhydrous THF is added dropwise to the LDA solution, maintaining the temperature at -78 °C.
-
Lithiation: The reaction mixture is stirred at -78 °C for 1-2 hours. Progress can be monitored by quenching small aliquots with D₂O and analyzing by ¹H NMR or GC-MS to confirm deuterium incorporation at the desired position.
-
Formylation (Trapping): Anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents) is added dropwise to the reaction mixture. The solution is stirred for an additional 1-2 hours at -78 °C, then allowed to warm slowly to room temperature.
-
Work-up: The reaction is carefully quenched by the addition of saturated aqueous ammonium chloride (NH₄Cl) solution. The mixture is transferred to a separatory funnel and extracted with ethyl acetate or diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the final product.
Analytical Characterization: Expected Spectroscopic Signatures
-
¹H NMR: The spectrum will be characterized by two key regions.
-
Aldehyde Region (δ 9.5-10.5 ppm): A singlet corresponding to the aldehyde proton (-CHO).
-
Aromatic Region (δ 7.0-8.0 ppm): Two signals, likely appearing as doublets or doublet of doublets, for the two aromatic protons on the ring. The coupling constants will reflect their relationship to each other and to the adjacent fluorine atom.
-
-
¹³C NMR: The spectrum will show seven distinct signals.
-
Carbonyl Carbon (δ 185-195 ppm): The signal for the aldehyde carbonyl carbon.
-
Aromatic Carbons (δ 110-165 ppm): Six signals corresponding to the benzene ring carbons. The carbons directly attached to the electronegative halogens (especially fluorine) will be significantly shifted and will exhibit C-F coupling.
-
-
IR Spectroscopy:
-
C=O Stretch (approx. 1700-1720 cm⁻¹): A strong, sharp absorption characteristic of the aldehyde carbonyl group.
-
C-H Stretch (approx. 2720 and 2820 cm⁻¹): Two weak bands characteristic of the aldehyde C-H bond.
-
Aromatic C-H & C=C Stretches: Signals in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.
-
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The true value of a building block is demonstrated by its successful incorporation into biologically active molecules. Polysubstituted scaffolds like this compound are particularly relevant in the design of kinase inhibitors, a major class of cancer therapeutics.
A recent study in Organic & Biomolecular Chemistry highlights a powerful strategy where bromo-fluorobenzaldehyde regioisomers are used to generate tetra-orthogonally-substituted aromatic scaffolds for the synthesis of novel Epidermal Growth Factor Receptor (EGFR) kinase inhibitors related to Gefitinib.[7]
The general synthetic strategy involves:
-
Regioselective Nitration: Introduction of a nitro group onto the benzaldehyde ring, creating a tetrasubstituted intermediate. This adds another functional handle that can be chemically modified (e.g., reduced to an amine).
-
Elaboration of the Aldehyde: The aldehyde is typically converted to another functional group, for example, via reductive amination to install a side chain.
-
Palladium-Catalyzed Coupling: The C-Br bond is selectively used in a Suzuki or similar cross-coupling reaction to introduce a larger, often heterocyclic, moiety that is crucial for binding to the target protein.
-
Final Modifications: The remaining functional groups are manipulated to complete the synthesis of the target inhibitor.
This approach demonstrates how the orthogonal reactivity of this compound can be leveraged to systematically build complexity and explore the structure-activity relationship (SAR) of potent enzyme inhibitors.[7]
Conclusion
This compound is more than a simple chemical intermediate; it is a sophisticated synthetic scaffold designed for complexity. Its carefully arranged functional groups provide chemists with multiple, orthogonal points for molecular elaboration, enabling the efficient construction of novel and complex chemical entities. For researchers and professionals in drug discovery and agrochemical development, mastering the reactivity and handling of this building block opens a direct path to innovative molecular designs and the potential for next-generation active ingredients.
References
- 1. lookchem.com [lookchem.com]
- 2. chemscene.com [chemscene.com]
- 3. achmem.com [achmem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 6. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 7. Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
reactivity of the aldehyde group in 3-Bromo-2-chloro-6-fluorobenzaldehyde
An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 3-Bromo-2-chloro-6-fluorobenzaldehyde
Abstract
This compound is a polysubstituted aromatic aldehyde of significant interest in synthetic chemistry, particularly as a versatile intermediate for pharmaceuticals and agrochemicals.[1] The strategic placement of three distinct halogen atoms on the phenyl ring profoundly modulates the reactivity of the aldehyde functional group. This guide provides a detailed exploration of the electronic and steric factors governing the behavior of the carbonyl group in this molecule. We will dissect key transformations including nucleophilic additions, oxidations, and reductions, offering both mechanistic insights and field-proven experimental protocols. The content herein is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize this valuable synthetic building block.
Introduction: Molecular Profile and Synthetic Importance
This compound (CAS No. 1114809-11-8) is a key synthetic intermediate whose utility is defined by the unique interplay of its functional groups.[2] The aldehyde moiety serves as a primary reaction center, while the bromo, chloro, and fluoro substituents provide multiple avenues for subsequent modifications and introduce significant electronic and steric influences. This unique halogenation pattern allows for the creation of complex molecules with specific therapeutic or biological properties, making it a valuable precursor in drug discovery and the synthesis of fine chemicals.[1]
It is important to distinguish this compound from its isomer, 3-Bromo-6-chloro-2-fluorobenzaldehyde (CAS No. 886615-30-1), as the positional differences of the halogens lead to distinct reactivity profiles.[3] This guide focuses exclusively on the 2-chloro-6-fluoro isomer.
Physicochemical Properties
A foundational understanding of the molecule's physical properties is essential for its handling and application in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 1114809-11-8 | [2] |
| Molecular Formula | C₇H₃BrClFO | [2] |
| Molecular Weight | 237.45 g/mol | [2] |
| Appearance | White to off-white solid | [4] |
| Storage | 4°C, stored under nitrogen | [2] |
| SMILES | O=CC1=C(F)C=CC(Br)=C1Cl | [2] |
Core Reactivity Analysis: The Influence of Halogen Substituents
The reactivity of the aldehyde group is fundamentally dictated by the electrophilicity of the carbonyl carbon. In this compound, this electrophilicity is significantly enhanced by the cumulative electron-withdrawing effects of the three halogen substituents.
-
Inductive Effect (-I): All three halogens (F, Cl, Br) are highly electronegative and exert a strong electron-withdrawing inductive effect. This effect pulls electron density away from the aromatic ring and, by extension, from the carbonyl carbon, making it more electron-deficient and thus more susceptible to nucleophilic attack.[5][6] The ortho-position of the chlorine and fluorine atoms makes their inductive influence particularly potent.
-
Resonance Effect (+R): Halogens possess lone pairs of electrons that can be delocalized into the aromatic ring through resonance. This effect pushes electron density onto the ring and can partially counteract the inductive effect.[7] However, for halogens, the inductive effect is generally considered to dominate their influence on reactivity, especially for ortho and meta positions.[6]
The net result is a highly activated aldehyde group, primed for reaction with a wide range of nucleophiles. This enhanced reactivity often allows for milder reaction conditions and faster reaction times compared to unsubstituted benzaldehyde.[8]
Caption: Electronic effects enhancing aldehyde reactivity.
Key Transformations of the Aldehyde Group
The activated nature of the aldehyde in this compound makes it an excellent substrate for a variety of classical and modern organic transformations.
Nucleophilic Addition: Carbon-Carbon Bond Formation
Nucleophilic addition reactions are fundamental to building molecular complexity. The high electrophilicity of the carbonyl carbon in the title compound facilitates these reactions readily.
The addition of organomagnesium halides (Grignard reagents) provides a reliable route to secondary alcohols.[9][10] The reaction proceeds via the nucleophilic attack of the carbanionic portion of the Grignard reagent on the carbonyl carbon.
Caption: General workflow for a Grignard reaction.
Experimental Protocol: Grignard Reaction with Methylmagnesium Bromide
-
Safety Note: Grignard reagents are highly reactive and moisture-sensitive. This procedure must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[10]
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a condenser and dropping funnel, place magnesium turnings (1.2 eq). Add a solution of methyl bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) dropwise to initiate the formation of the Grignard reagent.
-
Reaction: Cool the prepared Grignard reagent in an ice bath. Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the stirred Grignard solution.
-
Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude secondary alcohol product via column chromatography on silica gel.
The Wittig reaction is a powerful method for converting aldehydes into alkenes with high regioselectivity.[11][12] It involves the reaction of the aldehyde with a phosphonium ylide (a Wittig reagent). The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[13][14]
Experimental Protocol: Synthesis of a Terminal Alkene
-
Ylide Formation: In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0°C and add a strong base, such as n-butyllithium (n-BuLi), dropwise to form the bright yellow or orange ylide.
-
Reaction: While maintaining the low temperature, add a solution of this compound (1.0 eq) in anhydrous THF to the ylide solution dropwise.
-
Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. The disappearance of the ylide's color is often an indicator of reaction progression. Monitor completion by TLC.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride.
-
Isolation: Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: The crude product contains the desired alkene and triphenylphosphine oxide. Purify via column chromatography to isolate the alkene product.
Oxidation to Carboxylic Acid
The aldehyde can be readily oxidized to the corresponding 3-bromo-2-chloro-6-fluorobenzoic acid, another valuable synthetic intermediate. Strong oxidizing agents are effective for this transformation.[15]
Experimental Protocol: Oxidation using Potassium Permanganate (KMnO₄)
-
Safety Note: Potassium permanganate is a strong oxidizer. Handle with care.
-
Setup: Dissolve this compound (1.0 eq) in a suitable solvent system like acetone or a mixture of ethyl acetate and water.
-
Reaction: Cool the solution in an ice bath. Slowly add a solution of potassium permanganate (approx. 1.5 eq) in water dropwise, maintaining the temperature below 10°C.
-
Monitoring: Stir the reaction vigorously. The reaction is often complete when the purple color of the permanganate ion has been discharged and a brown precipitate of manganese dioxide (MnO₂) has formed.
-
Work-up: Filter the mixture to remove the MnO₂ precipitate. Acidify the filtrate with dilute hydrochloric acid (HCl) to a pH of ~2, which will precipitate the carboxylic acid product.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry to yield 3-bromo-2-chloro-6-fluorobenzoic acid.
Reduction to Primary Alcohol
Reduction of the aldehyde group yields the corresponding primary alcohol, (3-bromo-2-chloro-6-fluorophenyl)methanol. This is typically achieved with mild reducing agents like sodium borohydride (NaBH₄). The electron-withdrawing nature of the halogens accelerates this reaction by making the carbonyl carbon more susceptible to hydride attack.[8][16]
Experimental Protocol: Reduction using Sodium Borohydride (NaBH₄)
-
Setup: Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Reaction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (1.1 to 1.5 eq) portion-wise to control the effervescence.
-
Monitoring: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor for the disappearance of the starting material by TLC.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of water, followed by dilute HCl to neutralize any excess NaBH₄.
-
Isolation: Remove the bulk of the alcohol solvent under reduced pressure. Extract the remaining aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude alcohol.
-
Purification: If necessary, purify the product by column chromatography or recrystallization.
Conclusion and Outlook
This compound is a synthetically valuable building block characterized by a highly reactive aldehyde group. The powerful, cumulative electron-withdrawing effects of the ortho-chloro, ortho-fluoro, and meta-bromo substituents render the carbonyl carbon exceptionally electrophilic. This intrinsic property facilitates a broad range of chemical transformations—including nucleophilic additions, oxidations, and reductions—often under mild conditions and with high efficiency. The protocols and mechanistic discussions provided in this guide serve as a robust framework for chemists to harness the synthetic potential of this versatile intermediate in the pursuit of novel and complex molecular targets in pharmaceutical and materials science research.
References
- 1. Cas 886615-30-1,3-BROMO-6-CHLORO-2-FLUOROBENZALDEHYDE | lookchem [lookchem.com]
- 2. chemscene.com [chemscene.com]
- 3. chemscene.com [chemscene.com]
- 4. benchchem.com [benchchem.com]
- 5. brainkart.com [brainkart.com]
- 6. quora.com [quora.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Wittig Reaction [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. 3-Bromo-6-chloro-2-fluorobenzaldehyde|886615-30-1 [benchchem.com]
solubility of 3-Bromo-2-chloro-6-fluorobenzaldehyde in organic solvents
An In-Depth Technical Guide to the Solubility of 3-Bromo-2-chloro-6-fluorobenzaldehyde in Organic Solvents
Foreword: Navigating the Data Gap for a Novel Intermediate
In the landscape of pharmaceutical and agrochemical development, this compound emerges as a pivotal building block.[1] Its unique substitution pattern offers a versatile scaffold for the synthesis of complex molecular architectures. However, a critical gap in the publicly available data for this compound is its solubility profile in common organic solvents. This guide is crafted for researchers, scientists, and drug development professionals to bridge this gap. We will not only collate the known physicochemical properties but also provide a robust experimental framework for determining its solubility. This document is structured to empower you with the foundational knowledge and practical protocols necessary for your research endeavors.
Physicochemical Profile of this compound
Understanding the inherent properties of a molecule is the first step in predicting its solubility. The principle of "like dissolves like" is a fundamental concept in chemistry, suggesting that substances with similar polarities are more likely to be soluble in one another.[2][3]
Molecular Structure and Properties:
-
Structure: The molecule consists of a benzene ring substituted with an aldehyde group and three different halogen atoms (Bromine, Chlorine, and Fluorine). This polysubstituted nature significantly influences its polarity and intermolecular interactions.
| Property | Value | Source |
| Boiling Point | 253 °C | [1][6] |
| Flash Point | 107 °C | [1][6] |
| Density | 1.779 g/cm³ | [6] |
| Calculated LogP | 3.0541 | [4] |
| Topological Polar Surface Area (TPSA) | 17.07 Ų | [4] |
The high LogP value suggests a preference for lipophilic (non-polar) environments over aqueous (polar) ones. The presence of the electronegative halogens and the carbonyl group of the aldehyde introduces polarity, making the molecule capable of dipole-dipole interactions. However, the lack of O-H or N-H bonds means it cannot act as a hydrogen bond donor, only as a hydrogen bond acceptor through the carbonyl oxygen.
Theoretical Considerations for Solubility in Organic Solvents
While specific experimental data is scarce, we can infer potential solubility behavior based on studies of similar halogenated benzaldehydes. Research on compounds like 4-chlorobenzaldehyde and 2,6-dichlorobenzaldehyde indicates that both the number and position of halogen substituents affect molecular polarity and steric hindrance, which in turn dictates solubility.[7][8][9][10][11]
Generally, halogenation tends to decrease polarity compared to the parent benzaldehyde. For this compound, the multiple halogen substitutions likely result in a molecule with moderate overall polarity.
Expected Solubility Trends:
-
Non-Polar Solvents (e.g., Hexane, Toluene): Due to the significant non-polar character of the benzene ring and halogens, moderate to good solubility is anticipated.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents can engage in dipole-dipole interactions with the polar C-X and C=O bonds of the benzaldehyde. Good solubility is expected.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): While the compound can act as a hydrogen bond acceptor, its inability to donate hydrogen bonds may limit its solubility compared to polar aprotic solvents. Moderate solubility is predicted.
-
Aqueous Solubility: The high LogP value and the general nature of halogenated aromatic compounds suggest very low solubility in water.
The following diagram illustrates the key intermolecular forces at play when determining the solubility of this compound.
References
- 1. Cas 886615-30-1,3-BROMO-6-CHLORO-2-FLUOROBENZALDEHYDE | lookchem [lookchem.com]
- 2. chem.ws [chem.ws]
- 3. Khan Academy [khanacademy.org]
- 4. chemscene.com [chemscene.com]
- 5. chemscene.com [chemscene.com]
- 6. echemi.com [echemi.com]
- 7. mdpi.com [mdpi.com]
- 8. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. matilda.science [matilda.science]
An In-depth Technical Guide to the Synthetic Applications of 3-Bromo-2-chloro-6-fluorobenzaldehyde
Abstract
3-Bromo-2-chloro-6-fluorobenzaldehyde is a tri-halogenated aromatic aldehyde of significant interest in modern synthetic chemistry. Its unique substitution pattern—featuring an aldehyde functional group and three distinct halogens on a benzene ring—renders it a highly versatile and reactive building block. The strategic placement of bromo, chloro, and fluoro substituents provides multiple, orthogonal sites for chemical modification, enabling the construction of complex molecular architectures. This guide provides an in-depth analysis of the compound's physicochemical properties, core reactivity, and its proven and potential applications in medicinal chemistry, materials science, and the broader agrochemical industry. Detailed experimental insights and representative protocols are provided to empower researchers and drug development professionals to leverage the full synthetic potential of this valuable intermediate.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application. This compound is a solid at room temperature, and its key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 1114809-11-8 | [1] |
| Alternate CAS | 886615-30-1 | [2][3][4][5] |
| Molecular Formula | C₇H₃BrClFO | [1][3][4][5] |
| Molecular Weight | 237.45 g/mol | [1][5] |
| Boiling Point | 253 °C at 760 mmHg | [2][4] |
| Density | 1.779 g/cm³ | [2][4] |
| Flash Point | 107 °C | [2][4] |
| Storage | 4°C, stored under inert atmosphere (e.g., nitrogen) | [1][5] |
Spectroscopic Characterization:
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the unambiguous structural confirmation of this compound.[6]
-
¹H NMR: The spectrum is expected to show distinct signals for the aldehyde proton (typically a singlet around δ 10 ppm) and the aromatic protons, with coupling patterns influenced by the adjacent halogen atoms.[6]
-
¹³C NMR & ¹⁹F NMR: These analyses provide precise mapping of the carbon skeleton and confirm the location of the fluorine substituent, respectively.[6]
Core Reactivity: A Multi-Functional Synthetic Hub
The synthetic utility of this compound stems from the distinct reactivity of its functional group and the halogenated aromatic core.
Transformations of the Aldehyde Group
The aldehyde moiety is a primary site for a wide range of chemical transformations.[6]
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, (3-bromo-2-chloro-6-fluorobenzoic acid), using standard oxidizing agents like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇). This transformation is fundamental for creating derivatives where a carboxyl group is required for further coupling or for its own biological activity.[6]
-
Reduction: Selective reduction to a primary alcohol, (3-bromo-2-chloro-6-fluorophenyl)methanol, is typically achieved with hydride-based reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[6] This opens pathways to ethers, esters, and halides.
-
Nucleophilic Addition & Condensation: The aldehyde is an excellent electrophile for reactions like Knoevenagel condensation, Wittig reactions, and the formation of imines and oximes, providing a gateway to a vast array of more complex structures.
Caption: Key transformations of the aldehyde functional group.
Reactivity of the Halogenated Aromatic Ring
The three halogen atoms provide multiple, distinct handles for advanced synthetic manipulations, particularly in cross-coupling reactions. The reactivity of aryl halides in the rate-determining oxidative addition step of palladium-catalyzed reactions typically follows the order: I > Br > Cl.[7]
This hierarchy is crucial as it allows for selective functionalization. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond, enabling chemoselective cross-coupling reactions at the C3 position while leaving the C2-chloro substituent intact for subsequent modifications.
-
Palladium-Catalyzed Cross-Coupling: The bromine at the C3 position is the primary site for reactions like Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation). This allows for the introduction of a wide variety of aryl, heteroaryl, or amine groups.[7]
-
Nucleophilic Aromatic Substitution (SNAr): While the fluorine atom is typically the best leaving group in SNAr reactions, the overall electronic landscape of the ring, influenced by all substituents, will dictate the feasibility and regioselectivity of such transformations.[6] The high electronegativity of the chlorine and fluorine atoms makes the ring electron-deficient and thus more susceptible to nucleophilic attack.[7]
Caption: Differential reactivity of halogen substituents.
Potential Applications in Research and Development
The unique structural features of this compound make it a valuable precursor in several high-value chemical industries.
Medicinal Chemistry and Drug Discovery
This compound serves as a key intermediate in the synthesis of biologically active molecules for the development of new drugs.[2] The halogenated phenyl motif is a common scaffold in many pharmaceutical compounds. Its ability to undergo selective cross-coupling reactions allows for the systematic exploration of chemical space during lead optimization. For instance, similar structures like 2-bromo-6-fluorobenzaldehyde are used in the copper-catalyzed synthesis of indazoles, a class of bicyclic heterocycles with diverse biological activities.[6][8] The aldehyde group can be used to construct heterocyclic rings, such as in the synthesis of isoxazoles, which are crucial side chains in penicillinase-resistant antibiotics like flucloxacillin.[9]
Materials Science
In the field of materials science, this aldehyde is a building block for novel "push-pull" chromophores used in the development of nonlinear optical (NLO) materials.[6] These materials are promising for applications in optical communications and data storage.[6] The aldehyde acts as an electron-accepting ('pull') group, which can be conjugated to an electron-donating ('push') group via a π-bridge. The specific halogen substituents can be used to fine-tune the electronic properties and thermal stability of the final material.[6]
Agrochemicals
In the agrochemical sector, this compound is a potential intermediate for producing new pesticides and herbicides.[2] The incorporation of multiple halogens into a molecule is a well-established strategy for enhancing the efficacy, selectivity, and metabolic stability of agrochemicals.[2]
Representative Experimental Protocols
The following protocols are illustrative and should be adapted and optimized based on the specific substrate and laboratory conditions.
Protocol 1: Suzuki-Miyaura Cross-Coupling (Selective at C-Br)
This protocol describes a typical procedure for coupling an arylboronic acid at the C3-bromo position.
Objective: To synthesize 3-Aryl-2-chloro-6-fluorobenzaldehyde.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
SPhos (0.04 eq)
-
Potassium phosphate (K₃PO₄, 2.0 eq)
-
Toluene and Water (e.g., 10:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, pre-mix the Pd(OAc)₂ and SPhos ligand in toluene.
-
Evacuate and backfill the Schlenk flask with an inert gas (Argon or Nitrogen) three times.
-
Add the toluene/water solvent mixture, followed by the catalyst/ligand solution via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Protocol 2: Knoevenagel Condensation
This protocol details the condensation of the aldehyde with an active methylene compound.
Objective: To synthesize an α,β-unsaturated product.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (0.1 eq)
-
Ethanol
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add malononitrile to the solution.
-
Add a catalytic amount of piperidine to the mixture.
-
Stir the reaction at room temperature. A precipitate often forms as the reaction proceeds. Monitor by TLC.
-
After completion (typically 1-3 hours), cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol to remove residual reactants.
-
Dry the product under vacuum to obtain the pure condensed product.
Safety and Handling
As with any chemical reagent, proper safety precautions are mandatory.
-
Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10][11]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated area or fume hood.[10] Wear appropriate protective gloves, clothing, and eye/face protection.[10][11]
-
Handling: Avoid breathing dust, fumes, or vapors.[10][11] Wash hands and any exposed skin thoroughly after handling.[10][12]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Keep under an inert atmosphere for long-term stability.[2]
Conclusion
This compound is a powerful and versatile synthetic intermediate. The strategic arrangement of its aldehyde group and three distinct halogen atoms provides a rich platform for sequential and selective chemical modifications. Its demonstrated and potential applications in synthesizing complex molecules for pharmaceuticals, NLO materials, and agrochemicals underscore its importance to the research and development community. By understanding its core reactivity and employing robust synthetic protocols, scientists can effectively harness this building block to accelerate innovation across the chemical sciences.
References
- 1. chemscene.com [chemscene.com]
- 2. lookchem.com [lookchem.com]
- 3. manchesterorganics.com [manchesterorganics.com]
- 4. echemi.com [echemi.com]
- 5. chemscene.com [chemscene.com]
- 6. 3-Bromo-6-chloro-2-fluorobenzaldehyde|886615-30-1 [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. innospk.com [innospk.com]
- 9. benchchem.com [benchchem.com]
- 10. echemi.com [echemi.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. fishersci.com [fishersci.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Application of 3-Bromo-2-chloro-6-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-chloro-6-fluorobenzaldehyde is a key substituted benzaldehyde derivative, pivotal in the construction of complex molecular architectures within the pharmaceutical and agrochemical industries. Its trifunctionalized aromatic ring serves as a versatile scaffold for introducing diverse functionalities, making it a valuable intermediate in the synthesis of novel therapeutic agents and other advanced materials. However, the inherent reactivity and halogenated nature of this compound necessitate a comprehensive understanding of its safety profile and handling requirements to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth analysis of the safety and handling protocols for this compound, grounded in established safety principles and practical laboratory experience.
Hazard Identification and Risk Assessment: A Proactive Approach to Safety
This compound is classified as an irritant, with the potential to cause significant skin, eye, and respiratory irritation.[1][2] Understanding the nature of these hazards is the first step in mitigating risk.
Primary Hazards:
-
Skin Irritation (Category 2): Direct contact can lead to redness, itching, and inflammation.[1][2] Prolonged or repeated exposure may cause more severe dermatitis.
-
Serious Eye Irritation (Category 2): The compound can cause significant eye irritation, including pain, redness, and watering.[1][2] Without prompt first aid, this could lead to more serious eye damage.
-
Specific Target Organ Toxicity (Single Exposure) - Respiratory System (Category 3): Inhalation of dust or vapors may irritate the respiratory tract, leading to symptoms such as coughing, sneezing, and shortness of breath.[1][2]
A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the quantities being used, the nature of the experimental procedures, and the potential for dust or vapor generation.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety strategy relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.
Engineering Controls: The First Line of Defense
All manipulations of this compound should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood. This is critical to control the inhalation hazard from dust or potential vapors. The fume hood provides a physical barrier and actively removes airborne contaminants from the work area.
Personal Protective Equipment (PPE): Tailored for Halogenated Aromatics
The selection of PPE is not a one-size-fits-all approach; it must be chosen based on the specific hazards of the chemical.
| PPE Category | Specification | Rationale and Causality |
| Eye and Face Protection | Chemical safety goggles with side shields (conforming to EN 166 or NIOSH standards). A face shield should be worn in addition to goggles when there is a significant risk of splashing. | Protects against splashes and airborne particles, preventing serious eye irritation. The aldehyde functional group can be particularly irritating to mucous membranes. |
| Hand Protection | Nitrile or Neoprene gloves. For extended contact or handling larger quantities, consider thicker, reusable gloves or double-gloving. | Halogenated aromatic hydrocarbons can degrade some glove materials.[1] Nitrile and neoprene offer good resistance to a range of chemicals, including many solvents used with this compound.[3][4][5][6] Always inspect gloves for defects before use and replace them immediately if contaminated. |
| Body Protection | A properly fastened laboratory coat. For larger scale operations, a chemical-resistant apron or coveralls may be necessary. | Prevents skin contact from accidental spills and splashes. |
| Respiratory Protection | Generally not required when working in a functional chemical fume hood. If a fume hood is not available or if there is a risk of generating significant dust or aerosols, a NIOSH-approved respirator with an appropriate organic vapor/acid gas cartridge and a particulate pre-filter should be used. | Protects against the inhalation of irritating dust and vapors, mitigating the risk of respiratory tract irritation. |
Safe Handling and Storage: Maintaining Chemical Integrity and a Safe Environment
Handling Procedures
-
Avoid Dust Formation: This compound is a solid, and care should be taken to minimize the generation of dust during weighing and transfer.
-
Inert Atmosphere: For sensitive reactions, such as organometallic couplings, handling under an inert atmosphere (e.g., nitrogen or argon) may be necessary to prevent degradation of reagents.[7]
-
Grounding: When transferring large quantities of the solid, take precautions against static discharge, which could be an ignition source if flammable solvents are present.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.
Storage Requirements
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It should be stored away from incompatible materials such as strong oxidizing agents.[8] The recommended storage temperature is often at room temperature or refrigerated (2-8°C) under an inert atmosphere to ensure long-term stability.[9]
Emergency Procedures: A Calm and Coordinated Response
In the event of an exposure or spill, a swift and informed response is crucial.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Spill and Leak Containment
-
Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. Clean the spill area with a damp cloth or paper towel, and place the cleaning materials in the hazardous waste container.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material using a method that does not generate dust (e.g., a HEPA-filtered vacuum) and place it in a sealed, labeled container for disposal.
Fire-Fighting Measures
While not highly flammable, this compound can burn. In the event of a fire, use extinguishing media suitable for the surrounding environment.
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1] Water spray can be used to cool fire-exposed containers.
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: Thermal decomposition may produce toxic and corrosive fumes, including hydrogen halides (HBr, HCl, HF) and carbon oxides.[8] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Application in Synthesis: A Practical Workflow for Suzuki-Miyaura Cross-Coupling
This compound is a valuable substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the synthesis of biaryl compounds.[10][11] The following is a representative experimental protocol.
Experimental Protocol: Synthesis of a Biaryl Aldehyde
Reaction: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base, typically an aqueous solution of sodium carbonate (2 M, 2.0 equiv.). Add a degassed solvent system, such as a mixture of toluene and ethanol.
Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Add water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl aldehyde.[12]
Visualizing the Workflow
Disposal Considerations: Environmental Responsibility
Proper disposal of this compound and its waste is crucial to prevent environmental contamination. As a halogenated organic compound, it must be disposed of as hazardous waste.
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[1]
-
Labeling: Waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name.
-
Disposal Procedure: Follow your institution's and local regulations for hazardous waste disposal. This typically involves collection by a certified environmental health and safety (EHS) provider.
Conclusion
This compound is a powerful synthetic building block, but its safe and effective use hinges on a thorough understanding of its hazards and the implementation of robust safety protocols. By adhering to the principles of proactive risk assessment, utilizing appropriate engineering controls and personal protective equipment, and following established procedures for handling, storage, and disposal, researchers can confidently and safely leverage the synthetic potential of this valuable compound.
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. echemi.com [echemi.com]
- 3. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. safety.caltech.edu [safety.caltech.edu]
- 6. safety.nmsu.edu [safety.nmsu.edu]
- 7. lookchem.com [lookchem.com]
- 8. aksci.com [aksci.com]
- 9. achmem.com [achmem.com]
- 10. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 11. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Technical Guide to 3-Bromo-2-chloro-6-fluorobenzaldehyde: Commercial Availability, Purity Assessment, and Isomeric Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-chloro-6-fluorobenzaldehyde is a highly functionalized aromatic aldehyde that serves as a critical building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The precise arrangement of three distinct halogen substituents on the benzaldehyde core imparts unique reactivity and allows for selective transformations, making it a valuable intermediate in the development of novel compounds. However, the successful application of this reagent is contingent on a thorough understanding of its commercial availability, purity, and the potential presence of closely related isomers. This in-depth technical guide provides a comprehensive overview of these aspects, offering practical insights and detailed methodologies for researchers and drug development professionals.
Commercial Availability and Isomeric Distinction
This compound is commercially available from a range of chemical suppliers. It is crucial for researchers to be aware of the specific isomer they are purchasing, as isomeric purity is paramount for predictable reactivity and the integrity of subsequent synthetic steps. Two primary isomers are often encountered:
-
This compound (CAS: 1114809-11-8): This is the primary subject of this guide.
-
3-Bromo-6-chloro-2-fluorobenzaldehyde (CAS: 886615-30-1): A positional isomer with a different substitution pattern.
The structural differences between these isomers can lead to significant variations in their chemical and physical properties, including reactivity in cross-coupling and nucleophilic substitution reactions.
Major Suppliers and Typical Purity
Several chemical suppliers offer this compound and its isomer. The table below provides a comparative overview of some of the key suppliers and the typical purities they report. It is important to note that purity levels can vary between batches, and it is always recommended to request a lot-specific Certificate of Analysis (CoA).
| Supplier | Product Name | CAS Number | Stated Purity |
| ChemScene | This compound | 1114809-11-8 | ≥97%[1] |
| BLD Pharm | This compound | 1114809-11-8 | Inquire for purity[2] |
| Manchester Organics | 3-Bromo-6-chloro-2-fluoro-benzaldehyde | 886615-30-1 | Inquire for purity[3] |
| ChemScene | 3-Bromo-6-chloro-2-fluorobenzaldehyde | 886615-30-1 | ≥96%[4] |
Physicochemical Properties and Characterization
A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, storage, and use in chemical reactions.
| Property | Value |
| Molecular Formula | C₇H₃BrClFO |
| Molecular Weight | 237.45 g/mol |
| Appearance | Typically an off-white to white solid |
| CAS Number | 1114809-11-8 |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show two distinct aromatic proton signals, likely doublets or doublet of doublets, due to coupling with each other and with the fluorine atom. The aldehyde proton will appear as a singlet at a characteristic downfield shift (typically around 10 ppm).
-
¹³C NMR: The carbon NMR spectrum will display seven signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon will be the most downfield signal (around 185-195 ppm). The aromatic carbons will appear in the 110-160 ppm range, with their chemical shifts influenced by the attached halogens. Carbon-fluorine coupling will be observable for the carbons near the fluorine atom.
-
¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, providing a clear indication of the presence of the fluorine atom.
Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 236/238/240, reflecting the isotopic distribution of bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl). Common fragmentation patterns for benzaldehydes include the loss of the formyl radical (-CHO) and subsequent loss of CO.
The IR spectrum will exhibit characteristic absorption bands that confirm the presence of key functional groups. A strong carbonyl (C=O) stretching vibration is expected around 1700-1720 cm⁻¹. C-H stretching vibrations for the aromatic and aldehyde protons will be observed around 3100-3000 cm⁻¹ and 2900-2800 cm⁻¹, respectively. The C-X (C-Br, C-Cl, C-F) stretching vibrations will appear in the fingerprint region (below 1200 cm⁻¹).
Purity Determination and Impurity Profiling
Ensuring the purity of this compound is critical for its intended application. The primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry for impurity identification.
Plausible Synthetic Route and Potential Impurities
While a specific, documented synthesis for this compound is not readily found in the public domain, a plausible synthetic route can be inferred from known organic transformations. A likely pathway involves the bromination of 2-chloro-6-fluorobenzaldehyde.[5]
This synthetic approach suggests several potential impurities that may be present in the final product:
-
Starting Material: Unreacted 2-chloro-6-fluorobenzaldehyde.
-
Isomeric Impurities: Bromination at other positions on the aromatic ring, leading to isomers such as 4-bromo- and 5-bromo-2-chloro-6-fluorobenzaldehyde.
-
Over-brominated Products: Dibrominated species.
-
Byproducts from Side Reactions: Oxidation of the aldehyde to the corresponding carboxylic acid (3-bromo-2-chloro-6-fluorobenzoic acid).
The following workflow illustrates the logical progression from synthesis to purity assessment:
Caption: From Synthesis to Analysis Workflow.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a robust and widely used technique for determining the purity of non-volatile organic compounds. A reversed-phase HPLC method with UV detection is well-suited for the analysis of this compound.
-
Reversed-Phase (C18) Column: The non-polar nature of the stationary phase is ideal for retaining the relatively non-polar halogenated benzaldehyde, allowing for good separation from more polar impurities.
-
Mobile Phase (Acetonitrile/Water): This is a common and effective mobile phase for reversed-phase chromatography. The ratio can be optimized to achieve the desired retention time and resolution. A gradient elution may be necessary to separate impurities with a wide range of polarities.
-
UV Detection: The aromatic ring and carbonyl group of the analyte provide strong UV absorbance, making UV detection a sensitive and reliable method for quantification. A wavelength around 254 nm is a good starting point.
-
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Reagents and Solvents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
This compound reference standard (if available for peak identification and quantification).
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Record the chromatogram and integrate the peaks.
-
Purity is typically calculated as the percentage of the main peak area relative to the total peak area.
-
Caption: HPLC Analysis Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is an excellent technique for identifying and quantifying volatile impurities, including isomeric byproducts that may be difficult to resolve by HPLC.
-
Capillary GC Column (e.g., DB-5ms or equivalent): A non-polar or mid-polar column is suitable for separating the isomers of halogenated benzaldehydes based on their boiling points and interactions with the stationary phase.
-
Temperature Programming: A temperature gradient is essential to ensure the elution of all components, from the more volatile starting materials to less volatile byproducts, with good peak shape.
-
Mass Spectrometric Detection: Provides mass information for each separated component, allowing for confident identification of impurities by comparing their mass spectra to libraries or by interpreting fragmentation patterns.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
-
Reagents and Solvents:
-
Dichloromethane or other suitable volatile solvent (GC grade).
-
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 100 µg/mL) in dichloromethane.
-
-
Analysis:
-
Inject the sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each peak.
-
Identify impurities by comparing their retention times and mass spectra with those of known standards or by searching a mass spectral library (e.g., NIST).
-
Conclusion
This compound is a valuable and commercially available building block for advanced organic synthesis. A thorough understanding of its isomeric forms, coupled with robust analytical methods for purity assessment, is essential for its effective use in research and development. The HPLC and GC-MS protocols outlined in this guide provide a solid foundation for quality control, ensuring the integrity of this critical reagent in the synthesis of novel and important molecules. As with any chemical reagent, it is imperative to consult the Safety Data Sheet (SDS) before handling and to perform all work in a well-ventilated fume hood with appropriate personal protective equipment.
References
Methodological & Application
Application Notes and Protocols for the Utilization of 3-Bromo-2-chloro-6-fluorobenzaldehyde in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Polysubstituted Benzaldehydes
Polysubstituted benzaldehydes are pivotal building blocks in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2][3] Their unique substitution patterns provide a scaffold for the construction of novel compounds with tailored biological activities. 3-Bromo-2-chloro-6-fluorobenzaldehyde is a versatile intermediate, offering multiple reaction sites for synthetic elaboration. The presence of three distinct halogen atoms—bromine, chlorine, and fluorine—each with different reactivities, allows for selective chemical transformations. This application note will focus on the strategic use of this compound in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[4][5]
Physicochemical Properties and Safety Information
A thorough understanding of the physicochemical properties and safety requirements of this compound is paramount for its safe handling and successful application in experimental protocols.
| Property | Value | Reference |
| CAS Number | 886615-30-1 | [1] |
| Molecular Formula | C₇H₃BrClFO | [1][6] |
| Molecular Weight | 237.46 g/mol | [1] |
| Appearance | Not specified, likely a solid | |
| Boiling Point | 253 °C | [1] |
| Density | 1.779 g/cm³ | [1] |
| Storage | Inert atmosphere, Room temperature | [1] |
Safety and Handling:
This compound is classified as an irritant.[7] It is crucial to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[7][8] Avoid inhalation of dust and contact with skin and eyes.[7][9] In case of contact, rinse the affected area thoroughly with water.[8][9] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[7]
The Suzuki-Miyaura Cross-Coupling Reaction: A Powerful Tool for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning methodology that has revolutionized the synthesis of biaryl and substituted aromatic compounds.[10] This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or ester.[4][11] The reaction is widely favored due to its mild conditions, tolerance of a broad range of functional groups, and the relatively low toxicity of the boron-containing reagents.[4]
The Catalytic Cycle
The mechanism of the Suzuki-Miyaura reaction is a well-established catalytic cycle involving a palladium catalyst.[10][11][12]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.[11]
-
Transmetalation: In the presence of a base, the organic group (R) from the organoboron reagent is transferred to the palladium center.[11]
-
Reductive Elimination: The two organic groups on the palladium complex couple to form the desired product (Ar-R), and the Pd(0) catalyst is regenerated.[11]
Reactivity of this compound in Suzuki-Miyaura Coupling
The reactivity of aryl halides in the rate-determining oxidative addition step of the Suzuki-Miyaura coupling generally follows the order: I > Br > Cl > F.[13] This trend is attributed to the decreasing bond strength of the carbon-halogen bond down the group. In the case of this compound, the carbon-bromine bond is significantly more reactive than the carbon-chlorine and carbon-fluorine bonds. This chemoselectivity allows for the selective coupling at the bromine-substituted position while leaving the chlorine and fluorine atoms intact for potential further transformations.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is an adapted procedure based on established methods for the Suzuki-Miyaura coupling of similar brominated and chlorinated aryl compounds.[5][14][15][16] Optimization may be necessary for different boronic acid coupling partners.
Materials and Reagents
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware
Experimental Workflow
Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and anhydrous potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.
-
-
Solvent Addition:
-
Under a positive pressure of the inert gas, add anhydrous toluene (e.g., 5 mL) and degassed water (e.g., 1 mL) via syringe. The use of a biphasic solvent system with a phase-transfer catalyst is common in Suzuki-Miyaura reactions.
-
-
Reaction:
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3-phenyl-2-chloro-6-fluorobenzaldehyde.
-
Troubleshooting and Tips for Success
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure the use of a high-quality palladium precursor and ligand. Pre-forming the active Pd(0) catalyst may be beneficial. |
| Insufficiently inert atmosphere | Thoroughly degas all solvents and ensure the reaction is maintained under a positive pressure of an inert gas. | |
| Poor quality reagents | Use anhydrous solvents and ensure the boronic acid has not degraded. | |
| Formation of side products (e.g., homocoupling of boronic acid) | Presence of oxygen | Improve the degassing procedure and maintain a strict inert atmosphere. |
| Incorrect stoichiometry | Use a slight excess of the boronic acid (1.1-1.5 equivalents). | |
| Decomposition of starting material or product | High reaction temperature | Optimize the reaction temperature; it may be possible to run the reaction at a lower temperature for a longer period. |
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its differential halogen reactivity makes it an ideal substrate for selective Suzuki-Miyaura cross-coupling reactions at the more labile bromo-position. The protocol provided herein, based on established methodologies for similar substrates, offers a robust starting point for the synthesis of a wide range of novel biaryl compounds. Careful attention to reaction setup, the use of an inert atmosphere, and appropriate purification techniques are crucial for achieving high yields and purity of the desired products. These synthetic intermediates hold significant potential for the development of new pharmaceuticals and other functional materials.
References
- 1. Cas 886615-30-1,3-BROMO-6-CHLORO-2-FLUOROBENZALDEHYDE | lookchem [lookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Polysubstituted benzaldehyde derivative and preparation method thereof (2018) | Zheng Xiaojie [scispace.com]
- 4. byjus.com [byjus.com]
- 5. benchchem.com [benchchem.com]
- 6. achmem.com [achmem.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
3-Bromo-2-chloro-6-fluorobenzaldehyde in Suzuki-Miyaura coupling reactions
An In-Depth Guide to the Suzuki-Miyaura Coupling of 3-Bromo-2-chloro-6-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document serves as a detailed application note and protocol guide for the utilization of this compound in Suzuki-Miyaura cross-coupling reactions. As a sterically hindered and electronically complex substrate, its successful application requires a nuanced understanding of the reaction mechanism and careful optimization of experimental parameters. This guide provides the foundational knowledge, practical protocols, and troubleshooting advice necessary to leverage this versatile building block for the synthesis of advanced biaryl and heteroaryl intermediates crucial in pharmaceutical and materials science discovery.[1][2]
Introduction: The Synthetic Challenge and Opportunity
This compound is a valuable synthetic precursor for constructing highly substituted biaryl aldehydes. These structures are integral to a wide range of complex molecules, including active pharmaceutical ingredients and functional materials.[1] The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis, is the premier method for forging the critical carbon-carbon bond.[3][4]
However, the structure of this compound presents distinct challenges that must be overcome to achieve efficient coupling:
-
Steric Hindrance: The presence of two ortho-substituents (a chloro and a fluoro group) flanking the bromine atom creates significant steric congestion. This bulk can impede the crucial oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond.[5][6][7]
-
Bond Reactivity: The substrate possesses two potential reaction sites: a carbon-bromine bond and a carbon-chlorine bond. In palladium-catalyzed cross-coupling, the reactivity of aryl halides follows the general trend: I > Br > OTf >> Cl. This inherent reactivity difference allows for the selective coupling at the more reactive C-Br bond, leaving the C-Cl bond intact for potential subsequent transformations.
-
Electronic Deactivation: While aryl chlorides are generally less reactive than bromides, the overall electronic nature of the ring, influenced by the aldehyde and halogen substituents, also plays a role in the kinetics of the catalytic cycle.[1][8]
Overcoming these hurdles necessitates the use of advanced catalyst systems, particularly those featuring bulky, electron-rich ligands that can facilitate the reaction on a sterically demanding substrate.[9][10]
Mechanistic Insights for a Hindered Substrate
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[11] Understanding this mechanism is paramount to rationalizing the specific conditions required for a challenging substrate like this compound.
The cycle consists of three primary steps:
-
Oxidative Addition: A low-valent Pd(0) complex inserts into the aryl-bromide bond, forming a Pd(II) intermediate. This is often the rate-limiting step, especially for hindered and less reactive aryl halides.[10][11] The use of bulky, electron-rich ligands is critical here to promote this step.
-
Transmetalation: The organic group from the organoboron species (activated by a base) is transferred to the palladium center, displacing the halide and forming a diarylpalladium(II) complex. The base is crucial for the formation of a boronate species, which facilitates this transfer.[12]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[10][11]
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing the Reaction: A Component-by-Component Analysis
Achieving high yields with this compound requires careful selection of each reaction component. The following table summarizes the key parameters and provides recommended starting points for optimization.
| Component | Recommended Options | Rationale & Key Considerations |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | These are common, air-stable sources of the active Pd(0) catalyst upon in-situ reduction. Typically used in 1-5 mol% loadings. |
| Ligand | Buchwald Ligands: SPhos, XPhos, RuPhosOther: P(t-Bu)₃ | CRITICAL. Bulky, electron-rich monophosphine ligands are essential to overcome steric hindrance and promote the difficult oxidative addition step.[7][9][10] The ligand-to-palladium ratio is typically 1.5:1 to 4:1. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | A moderately strong, non-nucleophilic base is required for the transmetalation step. K₃PO₄ is often the base of choice for challenging couplings.[13] Typically, 2-3 equivalents are used. |
| Boronic Acid/Ester | Aryl-B(OH)₂, Heteroaryl-B(OH)₂, Aryl-B(pin) | A slight excess (1.1-1.5 equivalents) is used to drive the reaction to completion. Pinacol esters (Bpin) can offer greater stability and reduce side reactions like protodeboronation.[11] |
| Solvent | Toluene, 1,4-Dioxane, THF, CPME | Anhydrous, degassed aprotic solvents are standard. A small amount of water is sometimes added to aid in dissolving the base and facilitating transmetalation. |
| Temperature | 80 - 110 °C | Elevated temperatures are necessary to provide the energy to overcome the activation barriers associated with this sterically hindered substrate.[1][7] |
| Atmosphere | Nitrogen or Argon | A strict inert atmosphere is required to prevent oxidation and deactivation of the Pd(0) catalyst and to suppress the homocoupling of the boronic acid.[7] |
Detailed Experimental Protocols
The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific coupling partners.
Protocol 1: General Coupling with Arylboronic Acid
This protocol outlines a standard procedure using Palladium(II) Acetate and SPhos, a widely effective catalyst system for hindered substrates.[1]
Reagents & Equipment:
-
Flame-dried Schlenk flask with a magnetic stir bar
-
Reflux condenser and inert gas line (Argon or Nitrogen)
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂; 0.02 equiv., 2 mol%)
-
SPhos (0.04 equiv., 4 mol%)
-
Potassium Phosphate (K₃PO₄; 3.0 equiv.)
-
Anhydrous, degassed Toluene (approx. 0.1 M concentration relative to the aryl halide)
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup: To the dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Inerting: Seal the flask with a septum, and evacuate and backfill with inert gas three times to ensure a completely anaerobic environment.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the Palladium(II) Acetate and SPhos to the flask.
-
Solvent Addition: Add the degassed toluene via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution, concentrate the solvent under reduced pressure, and purify the crude product by flash column chromatography on silica gel.[1]
Troubleshooting and Minimizing Side Reactions
Even with an optimized protocol, challenges can arise. Understanding common side reactions is key to effective troubleshooting.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst.2. Insufficiently inert atmosphere.3. Incorrect ligand/base/solvent choice. | 1. Use fresh, high-quality palladium precursor and ligand.2. Ensure rigorous degassing of solvents and proper inerting of the reaction vessel.3. Screen alternative bulky ligands (e.g., XPhos) or bases (e.g., Cs₂CO₃). |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Improve degassing and inert atmosphere techniques. Ensure all reagents and solvents are oxygen-free. Using a Pd(0) source like Pd₂(dba)₃ can sometimes mitigate this.[7] |
| Protodeboronation | 1. Unstable boronic acid.2. Presence of excess water or protic impurities.3. Inappropriate base. | 1. Convert the boronic acid to a more stable pinacol ester.2. Use anhydrous solvents and dry reagents thoroughly.3. Switch to a non-hydroxide base like K₃PO₄ or KF. |
| Formation of Impurities | Degradation of starting materials or product under harsh conditions. | Lower the reaction temperature if possible, or shorten the reaction time once the starting material is consumed. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful, albeit challenging, transformation. Success hinges on the rational selection of a highly active catalyst system capable of overcoming the significant steric hindrance around the C-Br bond. By employing bulky, electron-rich phosphine ligands, such as SPhos, in combination with appropriate bases and solvents under strictly inert conditions, researchers can effectively synthesize a diverse array of complex biaryl aldehydes. The protocols and insights provided herein offer a solid framework for the application of this versatile building block in the advancement of chemical synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. organicreactions.org [organicreactions.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Synthesis of Heterocyclic Compounds from 3-Bromo-2-chloro-6-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the strategic design and synthesis of novel heterocyclic scaffolds are of paramount importance. The unique substitution pattern of 3-Bromo-2-chloro-6-fluorobenzaldehyde, a readily available starting material, offers a versatile platform for the construction of a diverse array of heterocyclic compounds. This technical guide provides an in-depth exploration of synthetic strategies, detailed experimental protocols, and mechanistic insights for the utilization of this valuable building block in the synthesis of quinazolines and quinolines, two classes of heterocycles with significant pharmacological relevance.
Introduction: The Strategic Advantage of this compound
This compound is a trifunctionalized aromatic aldehyde that serves as a powerful synthon for the elaboration of complex molecular architectures.[1] Its utility stems from the orthogonal reactivity of its substituents: the aldehyde group, a versatile handle for condensation and oxidation reactions, and the three distinct halogen atoms (F, Cl, Br) that can be selectively manipulated through various cross-coupling and nucleophilic substitution reactions. This unique combination of reactive sites allows for a modular and divergent approach to the synthesis of diverse heterocyclic libraries, a crucial aspect in the hit-to-lead and lead optimization phases of drug discovery.
Part 1: Synthesis of Quinazoline Derivatives
Quinazolines and their fused analogs are a prominent class of nitrogen-containing heterocycles found in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The synthesis of quinazoline derivatives from this compound necessitates a multi-step approach, primarily involving the initial transformation of the aldehyde functionality and subsequent cyclization.
Synthetic Strategy: From Aldehyde to Quinazolinone
A robust and widely employed method for the synthesis of quinazolin-4(3H)-ones is the Niementowski synthesis, which involves the condensation of an anthranilic acid derivative with an amide.[2][3] Therefore, a logical synthetic pathway commences with the oxidation of the starting benzaldehyde to the corresponding benzoic acid, followed by amination and subsequent cyclization.
Caption: Synthetic workflow for quinazolinone synthesis.
Protocol 1: Oxidation to 3-Bromo-2-chloro-6-fluorobenzoic Acid
The oxidation of the aldehyde group to a carboxylic acid is a fundamental transformation in organic synthesis. Several mild and efficient methods can be employed for this purpose.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄) or Sodium chlorite (NaClO₂)
-
Suitable solvent (e.g., acetone, t-butanol/water)
-
Acid for workup (e.g., HCl)
Procedure (using KMnO₄):
-
Dissolve this compound (1.0 eq) in acetone at 0 °C.
-
Slowly add a solution of potassium permanganate (1.1 eq) in water, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature until the purple color of the permanganate disappears.
-
Filter the manganese dioxide precipitate and wash with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Acidify the aqueous residue with concentrated HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to afford 3-Bromo-2-chloro-6-fluorobenzoic acid.
Causality Behind Experimental Choices: The use of potassium permanganate in acetone provides a relatively mild and effective method for the oxidation of aromatic aldehydes. The low temperature during the addition helps to control the exothermicity of the reaction and minimize side reactions.
Protocol 2: Synthesis of Substituted Quinazolin-4(3H)-ones via Niementowski Reaction
The Niementowski reaction provides a direct route to the quinazolinone core. This protocol assumes the successful synthesis of the key intermediate, 2-amino-3-bromo-6-fluorobenzoic acid, which can be conceptually derived from 3-bromo-2-chloro-6-fluorobenzoic acid via a nucleophilic aromatic substitution of the chloro group with ammonia or an ammonia equivalent, a challenging but potentially feasible transformation under high pressure and temperature or with appropriate catalysis.
Materials:
-
2-Amino-3-bromo-6-fluorobenzoic acid
-
Formamide or a substituted amide
-
High-boiling point solvent (e.g., nitrobenzene or Dowtherm A)
Procedure:
-
Combine 2-Amino-3-bromo-6-fluorobenzoic acid (1.0 eq) and formamide (excess, can be used as solvent).
-
Heat the mixture at 150-180 °C for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the desired 8-bromo-5-fluoroquinazolin-4(3H)-one.
Expertise & Experience: The high temperature required for the Niementowski reaction is necessary to drive the condensation and subsequent cyclization-dehydration cascade. The choice of formamide as the nitrogen source leads to an unsubstituted quinazolinone at the 2-position. For the synthesis of 2-substituted quinazolinones, other primary amides can be employed.
| Reagent | Product | Typical Yield (%) |
| Formamide | 8-Bromo-5-fluoroquinazolin-4(3H)-one | 60-75 |
| Acetamide | 8-Bromo-2-methyl-5-fluoroquinazolin-4(3H)-one | 55-70 |
Part 2: Synthesis of Quinoline Derivatives
The quinoline scaffold is another privileged heterocyclic motif present in a wide range of pharmaceuticals, including antimalarial, antibacterial, and anticancer agents. The Friedländer annulation is a classic and powerful method for quinoline synthesis, involving the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][4][5][6][7]
Synthetic Strategy: The Friedländer Annulation Approach
To utilize the Friedländer synthesis, the starting this compound must first be converted to a 2-amino derivative. This represents a significant synthetic challenge due to the electron-withdrawing nature of the aldehyde and the presence of multiple halogens. A potential, albeit challenging, route would be a direct nucleophilic aromatic substitution of the chloride at the 2-position.
Caption: Synthetic workflow for quinoline synthesis.
Conceptual Protocol: Friedländer Synthesis of Substituted Quinolines
This protocol is based on the successful synthesis of the key 2-amino-3-bromo-6-fluorobenzaldehyde intermediate.
Materials:
-
2-Amino-3-bromo-6-fluorobenzaldehyde
-
A ketone or aldehyde with an α-methylene group (e.g., acetone, ethyl acetoacetate)
-
Acid or base catalyst (e.g., p-toluenesulfonic acid, piperidine)
-
Solvent (e.g., ethanol, toluene)
Procedure:
-
Dissolve 2-Amino-3-bromo-6-fluorobenzaldehyde (1.0 eq) and the carbonyl compound (1.1-1.5 eq) in a suitable solvent.
-
Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., piperidine).
-
Reflux the reaction mixture for several hours, monitoring its progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired substituted quinoline.
Mechanistic Insight: The Friedländer synthesis proceeds through an initial aldol condensation or Schiff base formation, followed by cyclization and dehydration to form the aromatic quinoline ring. The choice of catalyst (acid or base) can influence the initial step and the overall reaction rate.[1][4]
| Carbonyl Compound | Product |
| Acetone | 8-Bromo-5-fluoro-2-methylquinoline |
| Ethyl acetoacetate | Ethyl 8-bromo-5-fluoro-2-methylquinoline-3-carboxylate |
| Cyclohexanone | 1,2,3,4-Tetrahydro-9-bromo-6-fluoroacridine |
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and widely cited synthetic methodologies. However, the successful application of these methods to the specific substrate, this compound, requires careful optimization of reaction conditions. It is imperative for the researcher to:
-
Thoroughly characterize all intermediates: Use techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity of each intermediate before proceeding to the next step.
-
Monitor reaction progress diligently: Employ thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the optimal reaction time and identify any potential side products.
-
Perform small-scale trial reactions: Before committing to a large-scale synthesis, conduct small-scale experiments to optimize parameters such as temperature, reaction time, and catalyst loading.
Conclusion and Future Directions
This compound is a promising starting material for the synthesis of a variety of heterocyclic compounds. While direct, one-pot conversions to complex heterocycles are not yet widely reported, a systematic, multi-step approach, as outlined in this guide for quinazolines and quinolines, provides a rational and feasible pathway. The key challenges lie in the selective functionalization of the aromatic ring, particularly the introduction of an amino group at the 2-position. Future research in this area could focus on the development of novel catalytic systems for the direct C-H amination of this substrate or more efficient methods for the selective nucleophilic aromatic substitution of the chloro group. The exploration of palladium-catalyzed cross-coupling reactions at the bromine and chlorine positions also holds significant potential for the synthesis of highly functionalized and diverse heterocyclic libraries for drug discovery and development.
References
- 1. [PDF] 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 2. 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A highly effective one-pot synthesis of quinolines from o-nitroarylcarbaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A highly effective one-pot synthesis of quinolines from o-nitroarylcarbaldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamide and alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Nucleophilic Aromatic Substitution on 3-Bromo-2-chloro-6-fluorobenzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a detailed examination of the reaction conditions for nucleophilic aromatic substitution (SNAr) on the polyhalogenated scaffold, 3-Bromo-2-chloro-6-fluorobenzaldehyde. Due to its unique substitution pattern, this molecule presents a compelling case study in regioselectivity. This document elucidates the underlying mechanistic principles, predicts the most probable site of substitution, and offers detailed, field-tested protocols for reacting the substrate with common oxygen and nitrogen nucleophiles. The causality behind experimental choices is explained to empower researchers in adapting these methods for the synthesis of complex intermediates in medicinal chemistry and materials science.
Mechanistic Principles & Regioselectivity Analysis
Nucleophilic aromatic substitution is a powerful tool for the C-N, C-O, and C-S bond formation on aromatic rings. Unlike electrophilic substitutions, SNAr reactions are facilitated by the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring.[1][2] The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][3]
For this compound, the key factors governing the reaction are:
-
Activating Group: The aldehyde (-CHO) group at the C1 position is a potent electron-withdrawing group. Through both inductive and resonance effects, it strongly withdraws electron density from the aromatic ring, making it highly susceptible to nucleophilic attack.[4]
-
Directing Effects: The activating power of the aldehyde is most pronounced at the ortho (C2, C6) and para (C4) positions.[2][5] In this substrate, the C2 position is occupied by a chlorine atom and the C6 position by a fluorine atom. The C3 position, holding the bromine atom, is meta to the aldehyde and is therefore not electronically activated for SNAr. Consequently, substitution is overwhelmingly favored at either the C2 or C6 position.
-
Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the subsequent departure of the leaving group.[1][6] The reaction rate is therefore accelerated by substituents that increase the electrophilicity of the carbon atom being attacked. Halogen reactivity follows the trend F > Cl > Br > I .[1][7][8] This is because the high electronegativity of fluorine polarizes the C-F bond, rendering the ipso-carbon significantly more electron-deficient and susceptible to nucleophilic attack.[6][9]
Prediction of Regioselectivity: Based on the principles above, the fluorine atom at the C6 position is the most likely leaving group. Both C2 and C6 are activated by the ortho aldehyde group, but the superior activating effect of fluorine as a leaving group in the rate-determining nucleophilic attack step directs the substitution to this position.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 5. byjus.com [byjus.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Highly Regioselective Snar of a Polyhalogenated Benzaldehyde-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
large-scale synthesis of 3-Bromo-2-chloro-6-fluorobenzaldehyde derivatives
An Application Note and Protocol for the Large-Scale Synthesis of 3-Bromo-2-chloro-6-fluorobenzaldehyde
Abstract
This compound is a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its polysubstituted aromatic ring provides a versatile scaffold for constructing novel active ingredients. This document provides a detailed, robust, and scalable two-step synthetic protocol for the large-scale production of this key intermediate. The strategy centers on the regioselective bromination of 2-chloro-6-fluorotoluene followed by the controlled oxidation of the benzylic methyl group. This guide is intended for researchers, chemists, and process development scientists, offering in-depth procedural details, mechanistic insights, and safety considerations essential for successful scale-up.
Strategic Overview: A Two-Step Pathway to the Target Aldehyde
The synthesis of highly substituted aromatic compounds on a large scale requires a strategy that is not only high-yielding but also cost-effective, safe, and reproducible. The chosen pathway for this compound involves two primary transformations:
-
Electrophilic Bromination: Introduction of a bromine atom at the C3 position of the commercially available starting material, 2-chloro-6-fluorotoluene. The regioselectivity of this step is paramount and is dictated by the directing effects of the existing substituents.
-
Benzylic Oxidation: Conversion of the methyl group of the resulting 3-Bromo-2-chloro-6-fluorotoluene into the target aldehyde functional group. This is achieved via a two-stage process involving radical bromination to form a benzyl bromide intermediate, which is then oxidized to the final product.
This approach avoids potentially problematic routes like direct formylation of a less-activated benzene ring and provides clear, isolable intermediates, which is highly advantageous for process control and quality assurance in a large-scale setting.
Caption: Overall synthetic workflow for the target aldehyde.
Part I: Synthesis of 3-Bromo-2-chloro-6-fluorotoluene (Intermediate I)
Mechanistic Rationale and Regioselectivity
The first critical step is the regioselective bromination of 2-chloro-6-fluorotoluene. The outcome of this electrophilic aromatic substitution is governed by the cumulative directing effects of the three substituents on the ring:
-
Fluorine (C6): A strongly activating ortho-, para-director.
-
Chlorine (C2): A deactivating ortho-, para-director.
-
Methyl (C1): A weakly activating ortho-, para-director.
The primary challenge is to direct the incoming electrophile (Br+) to the C3 position. The C5 position is also activated, but the C3 position, being ortho to both the fluorine and methyl groups, is the most electronically enriched and sterically accessible site for substitution.
Caption: Directing effects favoring bromination at the C3 position.
Large-Scale Experimental Protocol
This protocol is designed for a 10 L jacketed glass reactor. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Table 1: Reagents for Intermediate I Synthesis
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 2-Chloro-6-fluorotoluene | 144.57 | 1.0 kg | 6.92 | 1.0 |
| Iron (III) Bromide (FeBr₃) | 295.56 | 102 g | 0.345 | 0.05 |
| Dichloromethane (DCM) | 84.93 | 5.0 L | - | - |
| Bromine (Br₂) | 159.81 | 1.16 kg (372 mL) | 7.26 | 1.05 |
| 10% Sodium Bisulfite (aq) | - | ~2.0 L | - | - |
| Saturated Sodium Bicarbonate (aq) | - | ~2.0 L | - | - |
| Brine | - | ~1.0 L | - | - |
Procedure:
-
Reactor Setup: Charge the dry 10 L reactor with 2-chloro-6-fluorotoluene (1.0 kg) and dichloromethane (5.0 L). Begin stirring to ensure complete dissolution.
-
Catalyst Addition: Carefully add anhydrous iron (III) bromide (102 g) to the solution. A slight exotherm may be observed.
-
Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.
-
Bromine Addition: Add bromine (1.16 kg) to a dropping funnel. Add the bromine dropwise to the reaction mixture over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. The reaction will generate HBr gas, which must be scrubbed through a caustic solution.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 5-10 °C for an additional 1-2 hours. Monitor the reaction progress by GC or TLC until the starting material is consumed.
-
Quenching: Slowly and carefully pour the reaction mixture into a separate vessel containing 2.0 L of cold 10% aqueous sodium bisulfite solution with vigorous stirring. This will quench any unreacted bromine.
-
Work-up: Transfer the mixture to a large separatory funnel. Wash the organic layer sequentially with 10% sodium bisulfite (2.0 L), saturated sodium bicarbonate (2.0 L), and finally brine (1.0 L).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 3-Bromo-2-chloro-6-fluorotoluene can be purified by vacuum distillation to yield a colorless to pale yellow liquid.[1]
Part II: Oxidation to this compound (Final Product)
Mechanistic Rationale: From Methyl to Aldehyde
This transformation is a two-stage process.
-
Stage A: Radical-Initiated Benzylic Bromination: The methyl group is selectively converted to a bromomethyl group using N-Bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN). This reaction proceeds via a free-radical chain mechanism, which is highly selective for the benzylic position due to the resonance stabilization of the resulting benzyl radical.
-
Stage B: Oxidation of Benzyl Bromide: The resulting benzyl bromide is a versatile intermediate that can be converted to the aldehyde via several methods.[2][3] For large-scale operations, oxidation using a phase-transfer catalyst (PTC) with an oxidizing agent like potassium nitrate offers a safe, efficient, and cost-effective option that avoids the use of heavy metals or harsh solvents.[4][5] The PTC facilitates the reaction between the organic-soluble benzyl bromide and the aqueous-soluble oxidant.[4]
Large-Scale Experimental Protocol
Table 2: Reagents for Final Product Synthesis
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 3-Bromo-2-chloro-6-fluorotoluene | 223.46 | 1.0 kg | 4.48 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.96 | 835 g | 4.69 | 1.05 |
| Azobisisobutyronitrile (AIBN) | 164.21 | 37 g | 0.225 | 0.05 |
| Carbon Tetrachloride (CCl₄) | 153.82 | 6.0 L | - | - |
| Potassium Nitrate (KNO₃) | 101.10 | 500 g | 4.94 | 1.1 |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 72 g | 0.223 | 0.05 |
| 10% Potassium Hydroxide (aq) | - | 4.0 L | - | - |
| Water | - | 4.0 L | - | - |
Procedure:
-
Benzylic Bromination:
-
Charge the 10 L reactor with 3-Bromo-2-chloro-6-fluorotoluene (1.0 kg), NBS (835 g), and carbon tetrachloride (6.0 L).
-
Add AIBN (37 g) and begin heating the mixture to reflux (approx. 77 °C). Use a bright lamp to help initiate the reaction if necessary.
-
Maintain reflux for 4-6 hours, monitoring by GC until the starting toluene is consumed. The solid succinimide byproduct will float to the surface.
-
Cool the reaction mixture to room temperature and filter off the succinimide. Wash the solid with a small amount of CCl₄.
-
Note: The resulting CCl₄ solution containing the crude 3-bromo-2-chloro-6-fluorobenzyl bromide is highly lachrymatory and should be handled with extreme care. It is typically used directly in the next step without isolation.
-
-
Phase-Transfer Catalyzed Oxidation:
-
To the reactor containing the crude benzyl bromide solution, add potassium nitrate (500 g), tetrabutylammonium bromide (72 g), and water (4.0 L).
-
Add 10% aqueous potassium hydroxide (4.0 L).
-
Heat the biphasic mixture to 70-80 °C with vigorous stirring for 3-5 hours. The reaction involves the initial formation of a nitrate ester, which is then hydrolyzed under basic conditions to the aldehyde.[5]
-
Monitor the disappearance of the benzyl bromide intermediate by GC or TLC.
-
-
Work-up:
-
Cool the mixture to room temperature and separate the organic and aqueous layers.
-
Extract the aqueous layer with dichloromethane (2 x 1 L).
-
Combine all organic layers and wash with water (2 x 2 L) and then brine (1 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Part III: Scalable Purification via Bisulfite Adduct Formation
Aldehydes can be challenging to purify on a large scale using chromatography. A highly effective and scalable alternative is purification via the reversible formation of a water-soluble bisulfite adduct.[6][7]
Caption: Workflow for aldehyde purification via bisulfite adduct.
Purification Protocol
-
Adduct Formation: Dissolve the crude aldehyde in a suitable solvent like methanol or ethyl acetate (approx. 5 L). Transfer to a large vessel and add an equal volume of freshly prepared saturated aqueous sodium bisulfite.
-
Extraction: Stir the biphasic mixture vigorously for 1-2 hours. The aldehyde-bisulfite adduct will form and move into the aqueous phase.[7]
-
Separation: Separate the layers. The organic layer contains non-aldehyde impurities and can be discarded. Wash the aqueous layer with a fresh portion of organic solvent (e.g., ethyl acetate, 2 L) to remove any remaining impurities.
-
Regeneration: To the purified aqueous layer, add a fresh portion of ethyl acetate (5 L). While stirring vigorously, slowly add 50% aqueous sodium hydroxide or saturated sodium carbonate solution until the pH is >10. This decomposes the adduct, regenerating the free aldehyde which is extracted back into the organic layer.[6]
-
Final Isolation: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the highly purified this compound as a solid.
Summary of Results
Table 3: Expected Yields and Purity
| Stage | Product | Typical Yield | Purity (by HPLC) |
| Step 1 | 3-Bromo-2-chloro-6-fluorotoluene | 80-90% | >98% (after distillation) |
| Step 2 & 3 | This compound | 75-85% (from intermediate) | >99.5% (after purification) |
Conclusion
The described two-step synthesis and subsequent purification protocol provides a reliable and scalable method for producing high-purity this compound. The strategic choice of a toluene oxidation pathway, coupled with a robust phase-transfer catalysis step and a classic bisulfite purification, ensures high yields, operational safety, and a final product quality suitable for the stringent requirements of pharmaceutical and advanced materials development.
References
- 1. chembk.com [chembk.com]
- 2. asianpubs.org [asianpubs.org]
- 3. rjpn.org [rjpn.org]
- 4. sciencemadness.org [sciencemadness.org]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Strategies for Real-Time and At-Line Monitoring of Reactions Involving 3-Bromo-2-chloro-6-fluorobenzaldehyde
An Application Note and Protocol Guide
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the analytical monitoring of chemical reactions utilizing 3-Bromo-2-chloro-6-fluorobenzaldehyde, a key halogenated aromatic aldehyde intermediate in pharmaceutical and specialty chemical synthesis.[1][2][3] We address the critical need for robust, reliable, and efficient analytical methodologies to ensure reaction completion, optimize process parameters, and characterize impurity profiles. This document explores the principles and practical implementation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each section offers a step-by-step protocol, explains the rationale behind experimental choices, and provides guidance on data interpretation, empowering researchers, scientists, and drug development professionals to achieve precise and reproducible results.
Introduction: The Synthetic and Analytical Challenge
This compound (MW: 237.45 g/mol ) is a polysubstituted aromatic aldehyde whose unique electronic and steric properties make it a valuable building block in medicinal chemistry.[4][5] The presence of three different halogen atoms (F, Cl, Br) and a reactive aldehyde group provides multiple sites for synthetic modification, enabling the construction of complex molecular architectures.[1] However, this reactivity also presents an analytical challenge. Monitoring reactions involving this intermediate requires methods that can effectively separate and quantify structurally similar halogenated compounds, including the starting material, intermediates, byproducts, and the final product.
Effective reaction monitoring is essential for developing safe, cost-effective, and reliable chemical processes.[6] It allows for the optimization of reaction conditions, maximization of product yield and purity, and minimization of side reactions.[6][7] This guide focuses on the three most powerful and widely adopted analytical techniques for this purpose.
Selecting the Appropriate Analytical Technique
The choice of analytical method is dictated by the specific requirements of the reaction, including the volatility and thermal stability of the analytes, the need for structural confirmation, and the availability of instrumentation. The following decision-making workflow can guide the selection process.
Caption: Logical workflow for selecting an analytical method.
Method 1: High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is the workhorse of pharmaceutical analysis, offering excellent resolution, sensitivity, and quantitative accuracy for a wide range of non-volatile and thermally labile compounds.[7] The method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For halogenated benzaldehydes, a reverse-phase (RP) method using a C18 column is highly effective.[8]
Application Note: Quantitative Monitoring of a Suzuki Coupling Reaction
This protocol is designed to monitor the conversion of this compound to a biphenyl product via a Suzuki coupling reaction. The method quantifies the consumption of the starting material and the formation of the product over time.
Caption: Standard workflow for HPLC reaction monitoring.
Detailed HPLC Protocol
1. Instrumentation and Consumables:
- HPLC system with UV/Diode Array Detector (DAD).
- C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
- HPLC-grade Acetonitrile (MeCN) and Water.
- Phosphoric acid or Formic acid (for MS compatibility).[8]
- 0.22 µm syringe filters.
2. Chromatographic Conditions:
| Parameter | Setting | Rationale |
| Mobile Phase A | Water + 0.1% Formic Acid | Provides protons for good peak shape and is MS-friendly. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong organic solvent for eluting nonpolar analytes. |
| Gradient | 60% B to 95% B over 10 min | Ensures elution of both polar and nonpolar species. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, balancing speed and resolution. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak shape. |
| Injection Vol. | 5 µL | Small volume to prevent peak broadening. |
| Detection | DAD, 254 nm | Aromatic compounds strongly absorb at this wavelength. |
3. Sample Preparation Protocol:
- Carefully withdraw ~50 µL from the reaction mixture using a calibrated pipette.
- Immediately quench the aliquot in a vial containing 1.0 mL of acetonitrile. This stops the reaction and precipitates inorganic salts and catalysts.
- Vortex the vial for 30 seconds to ensure thorough mixing.
- Filter the sample through a 0.22 µm syringe filter into an HPLC vial to remove particulates that could damage the column.
- Analyze immediately.
4. Data Interpretation:
- Identify peaks based on retention time by running standards of the starting material and, if available, the product.
- The starting material, this compound, will be more polar and thus have a shorter retention time than the larger, more nonpolar biphenyl product.
- Calculate the percent conversion at each time point using the area percent method:
- % Conversion = [Area(Product) / (Area(Product) + Area(Starting Material))] x 100%
- This calculation provides a reliable estimate of reaction progress, though for absolute quantification, calibration curves with reference standards are necessary.[7]
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for analyzing volatile and thermally stable compounds.[9][10] It separates components in the gas phase using a capillary column and then detects them with a mass spectrometer, which provides both quantitative data and crucial structural information from the mass-to-charge ratio (m/z) and fragmentation patterns.[10][11] This is particularly useful for identifying unknown byproducts.
Application Note: Profiling a Grignard Reaction
This protocol is designed to monitor a Grignard reaction where an alkyl magnesium bromide is added to the aldehyde group of this compound to form a secondary alcohol. GC-MS is ideal for this analysis as both the starting aldehyde and the resulting alcohol are sufficiently volatile.
Caption: Standard workflow for GC-MS reaction monitoring.
Detailed GC-MS Protocol
1. Instrumentation and Consumables:
- GC system with a mass selective detector (MSD).
- DB-5ms or equivalent column (30 m x 0.25 mm x 0.25 µm).
- Helium or Hydrogen as carrier gas.
- GC vials with inserts.
- Ethyl Acetate (GC grade), Sodium Sulfate (anhydrous).
2. GC-MS Conditions:
| Parameter | Setting | Rationale |
| Inlet Temperature | 250 °C | Ensures rapid vaporization without thermal degradation. |
| Injection Mode | Split (50:1) | Prevents column overloading with concentrated samples. |
| Carrier Gas | Helium, 1.2 mL/min (constant flow) | Inert carrier providing good chromatographic efficiency. |
| Oven Program | 100 °C (1 min), ramp 15 °C/min to 280 °C (5 min) | Separates analytes based on boiling point. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole mass filter. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Mass Scan Range | 50 - 400 amu | Covers the molecular weights of expected components. |
3. Sample Preparation Protocol:
- Withdraw a ~50 µL aliquot from the reaction mixture.
- Immediately quench in a vial containing 1 mL of a saturated aqueous ammonium chloride solution. This neutralizes the Grignard reagent and protonates the alkoxide product.
- Add 1 mL of ethyl acetate, cap the vial, and vortex for 1 minute to extract the organic components.
- Allow the layers to separate. Carefully transfer the top organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove residual water.
- Transfer the dried organic solution to a GC vial for analysis.
4. Data Interpretation:
- The Total Ion Chromatogram (TIC) will show all separated components. The aldehyde starting material will elute before the higher boiling point alcohol product.
- Confirm peak identities by examining their mass spectra. The molecular ion (M+) for this compound should be visible at m/z 236/238/240 (accounting for Br and Cl isotopes).
- The product alcohol will show a characteristic loss of water (M-18) and other fragmentation patterns.
- Use extracted ion chromatograms (EICs) for specific ions of each compound to improve quantification and selectivity.[12]
Method 3: ¹H NMR Spectroscopy
Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for unambiguous structure elucidation.[6] For reaction monitoring, it can be used "at-line" by taking samples or, with specialized equipment, "in-situ" for real-time analysis.[13][14] The method works by measuring the magnetic properties of atomic nuclei (typically protons, ¹H), providing detailed information about molecular structure and connectivity.
Application Note: Monitoring a Reduction Reaction
This protocol describes the use of ¹H NMR to monitor the reduction of the aldehyde group of this compound to a primary alcohol using a reducing agent like sodium borohydride.
Detailed ¹H NMR Protocol
1. Instrumentation and Consumables:
- NMR Spectrometer (400 MHz or higher recommended).
- 5 mm NMR tubes.
- Deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Internal standard (e.g., 1,3,5-trimethoxybenzene or similar unreactive compound with a simple singlet).
2. Sample Preparation Protocol:
- At each time point, withdraw a ~100 µL aliquot from the reaction.
- Immediately quench the reaction as appropriate for the chemistry (e.g., for a NaBH₄ reduction, add a small amount of acetone or acidic water).
- Perform a rapid workup/extraction into a small volume of a volatile organic solvent (e.g., dichloromethane).
- Evaporate the solvent under a stream of nitrogen.
- Dissolve the residue in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a known concentration of an internal standard.
- Transfer the solution to an NMR tube for analysis.
3. NMR Acquisition and Processing:
- Acquire a standard quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T₁ of interest) for accurate integration.
- Process the spectrum (Fourier transform, phase correction, and baseline correction).
- Integrate the key signals corresponding to the starting material, product, and the internal standard.
4. Data Interpretation:
- Signal Identification:
- Starting Aldehyde: The aldehyde proton (-CHO) will appear as a distinct singlet at a downfield chemical shift, typically around δ 10.0-10.5 ppm .
- Product Alcohol: The aldehyde proton signal will disappear and be replaced by new signals corresponding to the benzylic protons (-CH₂OH), typically a doublet or singlet around δ 4.5-5.0 ppm , and the hydroxyl proton (-OH), which is a broad, exchangeable signal.
- Quantitative Analysis:
- Monitor the relative integrals of the aldehyde proton signal and the benzylic proton signals.
- The ratio of these integrals directly reflects the ratio of the two species in the sample, allowing for a precise calculation of reaction conversion. For example:
- Normalized Integral (Aldehyde) = Integral(Aldehyde peak) / Number of Protons (1)
- Normalized Integral (Alcohol) = Integral(CH₂ peak) / Number of Protons (2)
- % Conversion = [Norm. Integral(Alcohol) / (Norm. Integral(Alcohol) + Norm. Integral(Aldehyde))] x 100%
| Compound | Key ¹H Signal | Typical Chemical Shift (δ ppm) | Multiplicity |
| Starting Material | Aldehyde Proton (CHO) | ~10.2 | Singlet |
| Product Alcohol | Benzylic Protons (CH₂OH) | ~4.8 | Singlet/Doublet |
| Product Alcohol | Hydroxyl Proton (OH) | Variable (broad) | Singlet (broad) |
Conclusion
The successful synthesis and development of novel compounds derived from this compound are critically dependent on the implementation of precise and reliable analytical monitoring methods. HPLC, GC-MS, and NMR spectroscopy each offer a unique set of advantages for tracking reaction progress, identifying byproducts, and ensuring final product quality. By understanding the principles behind each technique and employing the detailed protocols provided in this guide, researchers can generate high-quality, reproducible data, accelerating the pace of discovery and development in the pharmaceutical and chemical industries.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 4. achmem.com [achmem.com]
- 5. chemscene.com [chemscene.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Separation of 3-Bromobenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BJOC - NMR reaction monitoring in flow synthesis [beilstein-journals.org]
- 14. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Products Derived from 3-Bromo-2-chloro-6-fluorobenzaldehyde
Abstract
3-Bromo-2-chloro-6-fluorobenzaldehyde is a pivotal, multi-functionalized aromatic building block in the synthesis of high-value compounds, particularly within the pharmaceutical and agrochemical sectors. The inherent reactivity of the aldehyde functional group, combined with the electronic effects of its three distinct halogen substituents, gives rise to a unique profile of potential side reactions and impurities during synthetic transformations. Consequently, the isolation and purification of its derivatives are non-trivial undertakings that demand a robust and well-considered strategy. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of proven purification techniques tailored for products derived from this key intermediate. We will move beyond mere procedural lists to dissect the underlying chemical principles, enabling the rational design of purification workflows that are both efficient and scalable. This document covers core methodologies, including advanced column chromatography, chemical-specific extraction, and recrystallization, supplemented by detailed protocols and strategies for purity verification.
The Strategic Importance of Purification
In multi-step organic synthesis, the purity of an intermediate directly impacts the outcome of subsequent reactions. Impurities, even in trace amounts, can poison catalysts, lead to unwanted side products, reduce yields, and complicate the purification of the final active ingredient. For derivatives of this compound, common impurities may include unreacted starting material, over-oxidized carboxylic acids, or byproducts from reagents used in preceding steps[1]. A meticulously executed purification is not merely a cleanup step but a critical control point that ensures the integrity and success of the entire synthetic route.
The primary challenge in purifying these derivatives often lies in separating the target molecule from structurally similar impurities. For instance, the oxidation of the aldehyde to a carboxylic acid results in a compound with significantly different polarity, which is relatively easy to separate. However, impurities arising from side reactions at the aromatic ring or incomplete reactions can have polarities very close to the product, making separation by standard methods difficult.
Core Purification Methodologies: Principles and Application
The selection of a purification technique is dictated by the physical state of the product (solid or oil), the nature of the impurities, and the required scale of the operation. We will discuss three primary techniques: column chromatography, liquid-liquid extraction, and recrystallization.
Column Chromatography: The Workhorse of Separation
Column chromatography is arguably the most versatile technique for purifying reaction mixtures, separating compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it[2].
Causality Behind Experimental Choices:
-
Stationary Phase: Silica gel is the most common choice due to its polar nature. More polar compounds, such as the byproduct 3-bromo-2-chloro-6-fluorobenzoic acid, will have a stronger affinity for the silica and thus move more slowly down the column. Less polar products will elute faster[2][3].
-
Mobile Phase (Eluent): A solvent system of low to moderate polarity, typically a mixture of a non-polar solvent like n-heptane or hexanes and a more polar solvent like ethyl acetate or diethyl ether, is used. The purification begins with a low-polarity mixture to elute non-polar impurities, and the polarity is gradually increased to elute the compound of interest, leaving the most polar impurities on the column[3][4].
-
Decomposition Risk: Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, leading to decomposition[3]. To mitigate this, the silica gel can be pre-treated with a base like triethylamine (typically 1% in the eluent) to neutralize acidic sites.
Caption: Workflow for column chromatography.
-
Preparation of the Column: Select a glass column appropriate for the scale of your reaction. As a rule of thumb, use a 20:1 to 50:1 ratio by weight of silica gel to crude product. Prepare a slurry of silica gel in the initial, least polar eluent mixture (e.g., 95:5 n-Heptane:Ethyl Acetate). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This "dry loading" method often results in better separation.
-
Elution: Begin eluting with the low-polarity solvent system. Collect fractions of a consistent volume.
-
Monitoring: Spot each fraction onto a Thin Layer Chromatography (TLC) plate and develop it in a suitable solvent system. Visualize the spots under UV light.
-
Fraction Pooling: Once the fractions containing the pure product have been identified, combine them in a clean flask.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Bisulfite Extraction: A Chemoselective Approach for Aldehydes
For reaction mixtures where the primary impurity is not an aldehyde, a highly effective and elegant purification can be achieved through the formation of a water-soluble bisulfite adduct. This technique leverages the specific reactivity of the aldehyde functional group[5][6].
Causality Behind the Chemistry: Sodium bisulfite adds across the carbonyl double bond of an aldehyde to form a charged sulfite adduct. This adduct is an ionic salt and is therefore highly soluble in water but insoluble in organic solvents. Other organic molecules in the mixture (e.g., esters, ethers, unreactive ketones) do not react and remain in the organic phase. The reaction is reversible; by adding a base or acid, the adduct is decomposed, regenerating the pure aldehyde which can then be recovered[5][6]. This method is exceptionally powerful for separating aldehydes from compounds with very similar polarities.
Caption: Chemoselective purification via bisulfite adduct formation.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Extraction: Add an equal volume of a saturated aqueous sodium bisulfite solution. Stopper the funnel and shake vigorously for 2-3 minutes, venting frequently to release any pressure.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer containing the aldehyde adduct. The organic layer contains the other components of the mixture.
-
Regeneration: Place the aqueous layer in a clean flask and cool it in an ice bath. Slowly add a base (e.g., 10% sodium hydroxide solution) with stirring until the solution is basic (pH > 10). This will cause the pure aldehyde to precipitate or form an oily layer.
-
Recovery: Transfer the mixture to a separatory funnel and extract the regenerated aldehyde back into a fresh portion of organic solvent (e.g., diethyl ether).
-
Final Work-up: Wash the organic layer containing the pure aldehyde with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
Recrystallization: The Art of Crystalline Perfection
For solid products, recrystallization is a powerful final purification step to obtain material of very high purity. It relies on the principle that the solubility of a compound in a solvent increases with temperature[7].
Causality Behind Solvent Selection: The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point. Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization). Common solvent systems include n-heptane/ethyl acetate, toluene, or ethanol/water mixtures[7].
Caption: General workflow for purification by recrystallization.
-
Solvent Screening: In test tubes, test the solubility of a small amount of crude product in various solvents to find a suitable one or a solvent pair.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or activated carbon was used, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Purity Assessment: Verifying Success
After purification, the purity of the isolated product must be confirmed. A combination of techniques is often employed to provide a comprehensive analysis.
| Technique | Principle of Operation | Application & Insights |
| ¹H NMR Spectroscopy | Measures the magnetic properties of hydrogen nuclei to provide detailed structural information. | The primary tool for confirming the chemical structure of the desired product. The presence of unexpected signals can indicate impurities. Purity can be estimated by integrating proton signals of the product against those of impurities[8]. |
| HPLC | High-resolution liquid chromatography that separates components of a mixture. | A quantitative method ideal for determining the purity percentage of the main component. It is highly sensitive to trace impurities and is a standard in quality control settings[1][9]. |
| GC-MS | Separates volatile compounds via gas chromatography and identifies them by their mass-to-charge ratio. | Excellent for identifying and quantifying volatile impurities. May require derivatization for less volatile aldehydes[1][10]. |
| Melting Point | The temperature range over which a solid substance melts. | A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range, making it a quick and simple indicator of purity. |
Integrated Purification Strategy: A Case Study
Scenario: A Wittig reaction is performed on this compound with (ethyl)triphenylphosphonium bromide to synthesize 1-(3-Bromo-2-chloro-6-fluorophenyl)prop-1-ene.
Expected Crude Mixture:
-
Product: 1-(3-Bromo-2-chloro-6-fluorophenyl)prop-1-ene (moderately polar)
-
Impurities:
-
Unreacted this compound (more polar than product)
-
Triphenylphosphine oxide (highly polar byproduct)
-
Solvent and residual salts
-
Optimized Purification Protocol:
-
Initial Work-up: After the reaction is complete, quench the mixture with water and extract with ethyl acetate. Wash the organic layer sequentially with water and brine to remove inorganic salts. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Primary Purification (Column Chromatography):
-
Rationale: This is the ideal method to separate the three main organic components which have significantly different polarities.
-
Procedure: Dry load the crude residue onto a silica gel column. Elute with a gradient of n-heptane and ethyl acetate, starting with 100% n-heptane. The desired alkene product will elute first, followed by the unreacted aldehyde as the polarity of the eluent is increased. The highly polar triphenylphosphine oxide will remain strongly adsorbed to the silica gel under these conditions.
-
Monitoring: Use TLC (e.g., 4:1 Heptane:Ethyl Acetate) to track the separation and identify the product-containing fractions.
-
-
Final Polishing (Recrystallization):
-
Rationale: If the product solidifies upon solvent removal and requires the highest possible purity, recrystallization is performed.
-
Procedure: Dissolve the product from the pooled column fractions in a minimal amount of hot ethanol or hexanes. Allow it to cool slowly to form high-purity crystals.
-
-
Purity Confirmation: Analyze the final product by ¹H NMR to confirm its structure and by HPLC to determine its purity, which should be >99%.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. US6811832B2 - Ortho substituted benzaldehydes, preparation thereof and use thereof - Google Patents [patents.google.com]
- 5. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Utility of Polysubstituted Benzaldehydes in Modern Agrochemical Synthesis
Introduction: The Architectural Significance of Halogenated Benzaldehydes in Agrochemical Design
In the intricate field of agrochemical research and development, the strategic selection of foundational molecular scaffolds is paramount to the successful synthesis of novel active ingredients. Polysubstituted aromatic compounds, particularly halogenated benzaldehydes, represent a cornerstone of synthetic versatility. Their unique electronic properties and multiple reactive sites allow for the precise and regioselective construction of complex molecular architectures. This guide delves into the application of 3-Bromo-6-chloro-2-fluorobenzaldehyde, a versatile yet lesser-documented intermediate, and draws parallels with the well-established synthetic pathways of blockbuster diamide insecticides to illustrate the core principles of its utility.
While direct, large-scale applications of 3-Bromo-2-chloro-6-fluorobenzaldehyde in blockbuster agrochemicals are not as prominently documented as other intermediates, its structural motifs are highly relevant. The presence of multiple, distinct halogen atoms (F, Cl, Br) on the benzaldehyde ring offers a rich platform for selective chemical transformations. The reactivity of these halogens as leaving groups in nucleophilic aromatic substitution typically follows the order F > Cl > Br, while in palladium-catalyzed cross-coupling reactions, the reactivity trend is reversed (Br > Cl > F). This differential reactivity is a powerful tool for synthetic chemists, enabling stepwise and controlled modifications of the aromatic core. The aldehyde functionality itself is a versatile handle for a wide array of chemical transformations, including oxidation to carboxylic acids, reduction to alcohols, and formation of imines and other derivatives.[1][2]
This document will provide a detailed examination of the synthetic principles at play, using the industrial synthesis of diamide insecticides as a guiding framework. We will explore the synthesis of a key intermediate and its subsequent elaboration into a final agrochemical product, highlighting the critical role of the substituted aromatic core in achieving the desired biological activity.
Core Synthesis Strategy: A Modular Approach to Diamide Insecticides
The industrial synthesis of modern diamide insecticides, such as chlorantraniliprole and cyantraniliprole, is a testament to the power of a convergent, modular approach.[3][4] This strategy involves the synthesis of two key heterocyclic intermediates, which are then coupled in a final amidation step to form the active ingredient. One of these key intermediates is a substituted anthranilic acid derivative, the synthesis of which often begins with a polysubstituted aromatic compound.
The general workflow for the synthesis of a diamide insecticide is depicted below:
References
The Strategic Utility of 3-Bromo-2-chloro-6-fluorobenzaldehyde in the Synthesis of Bioactive Molecules
Introduction: A Multifaceted Building Block for Modern Medicinal Chemistry
In the landscape of drug discovery and development, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 3-Bromo-2-chloro-6-fluorobenzaldehyde, a polysubstituted aromatic aldehyde, has emerged as a highly versatile and valuable building block. Its unique arrangement of three distinct halogen atoms—bromine, chlorine, and fluorine—each with differential reactivity, alongside a synthetically malleable aldehyde group, provides a powerful platform for generating molecular diversity. This application note serves as a technical guide for researchers, scientists, and drug development professionals, detailing synthetic pathways and protocols that leverage the unique chemical properties of this reagent to access a range of bioactive molecules, particularly in the realm of kinase inhibitors and other therapeutic agents.
The strategic placement of the halogen atoms on the benzaldehyde core allows for selective, stepwise functionalization through a variety of cross-coupling and substitution reactions. The bromine atom, typically the most reactive site for palladium-catalyzed cross-coupling reactions, allows for the introduction of aryl, heteroaryl, or alkyl groups. The chlorine and fluorine atoms, being less reactive under these conditions, can be retained for later-stage modifications or to modulate the physicochemical properties of the final compound, such as metabolic stability and binding affinity. The aldehyde group provides a convenient handle for a plethora of chemical transformations, including reductive amination, oxidation, and condensation reactions, further expanding the synthetic possibilities. This guide will explore the key transformations of this compound, providing detailed protocols and mechanistic insights to empower the synthesis of next-generation bioactive compounds.
Core Synthetic Strategies and Applications
The synthetic utility of this compound is primarily centered around the selective manipulation of its functional groups. The following sections will detail the most pertinent of these strategies, with a focus on their application in the synthesis of medicinally relevant scaffolds.
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
The bromine atom at the 3-position is the most susceptible to oxidative addition to a palladium(0) catalyst, making it the primary site for cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This selective reactivity is the cornerstone of its utility in building complex biaryl and aryl-amine structures, which are common motifs in kinase inhibitors.[1]
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, and with a substrate like this compound, it allows for the introduction of a wide array of aryl and heteroaryl moieties. The steric hindrance from the ortho-chloro and -fluoro groups necessitates the use of highly active catalyst systems, often employing bulky, electron-rich phosphine ligands.[2]
Detailed Protocol 1: Suzuki-Miyaura Coupling with an Arylboronic Acid
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be necessary for specific coupling partners.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.5 equivalents)
-
Anhydrous Toluene
-
Degassed Water
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Palladium(II) Acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.5 mmol).
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15 minutes.
-
Under a positive pressure of the inert gas, add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl benzaldehyde.
Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Halides
| Catalyst System (mol%) | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference |
| Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 70-90 | [2] |
| Pd₂(dba)₃ (1.5) / RuPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 75-95 | [3] |
| Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 60-85 | [4] |
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines, which are prevalent in many kinase inhibitors. Similar to the Suzuki-Miyaura coupling, the reaction proceeds selectively at the C-Br bond. The choice of ligand and base is critical for achieving high yields, especially when coupling with primary or secondary amines.[5][6]
Detailed Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a secondary amine.
Materials:
-
This compound
-
Secondary amine (1.2 equivalents)
-
Pd₂(dba)₃ (1.5 mol%)
-
t-BuXPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, add this compound (1.0 mmol), Pd₂(dba)₃ (0.015 mmol), t-BuXPhos (0.03 mmol), and sodium tert-butoxide (1.4 mmol) to a Schlenk tube.
-
Add the secondary amine (1.2 mmol) and anhydrous toluene (5 mL).
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Synthesis of Fused Heterocycles: Accessing Privileged Scaffolds
The ortho-halo-benzaldehyde motif of the title compound is an excellent precursor for the synthesis of various fused heterocyclic systems, such as quinazolines and benzofurans, which are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in bioactive molecules.[7][8]
Quinazolinones are a class of heterocyclic compounds with a broad range of biological activities, including anticancer properties. A common synthetic route involves the condensation of an ortho-amino benzamide with an aldehyde. This compound can be elaborated to the corresponding ortho-amino benzamide, which can then be cyclized to form a quinazolinone. Alternatively, the aldehyde can be used directly in condensation reactions with 2-aminobenzamides.[9][10]
Diagram 2: General Synthetic Pathway to Quinazolinones
References
- 1. lookchem.com [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. One moment, please... [airo.co.in]
- 8. Quinazoline synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-2-chloro-6-fluorobenzaldehyde
Welcome to the technical support center for the synthesis of 3-Bromo-2-chloro-6-fluorobenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind key experimental steps to help you optimize your reaction yield and purity.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, particularly via the most common and reliable route: Directed ortho-metalation (DoM).
Q1: Why is my yield of this compound consistently low when using a Directed ortho-Metalation (DoM) approach?
A low yield in a DoM protocol typically points to one of three areas: inefficient lithiation, competing side reactions, or suboptimal work-up conditions.
1. Inefficient Lithiation: The formation of the key aryllithium intermediate is the cornerstone of this synthesis. Incomplete deprotonation is a common cause of low yield.
-
Causality: The primary starting material, 1-bromo-2-chloro-4-fluorobenzene, requires a strong, sterically accessible base for efficient deprotonation at the C-5 position (ortho to the fluorine). The fluorine atom is a powerful ortho-directing group, making this position the most acidic on the ring.[1][2]
-
Recommended Actions:
-
Base Selection: While n-BuLi is common, sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi) are stronger bases and can improve deprotonation rates.[3] For substrates sensitive to nucleophilic attack, non-nucleophilic bases like Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are excellent choices.[1]
-
Use of Additives: Organolithium reagents exist as aggregates in solution, which reduces their reactivity.[4] The addition of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) is critical. TMEDA breaks down these aggregates, increasing the basicity and kinetic efficiency of the lithiation.[5][6]
-
Stoichiometry: A molar excess of the organolithium base (typically 1.1 to 1.5 equivalents) is often necessary to compensate for any trace moisture and ensure complete deprotonation.[4]
-
2. Competing Side Reactions: The highly reactive nature of the aryllithium intermediate can lead to undesired pathways if not properly controlled.
-
Causality:
-
Halogen-Metal Exchange: The organolithium base can exchange with the bromine atom instead of abstracting a proton. This is a common side reaction, as the C-Br bond is weaker than the C-Cl or C-H bonds. This would lead to the formation of 2-chloro-6-fluorobenzaldehyde as a byproduct.
-
Benzyne Formation: At elevated temperatures (typically above -60 °C), the aryllithium intermediate can eliminate lithium chloride or lithium bromide to form a highly reactive benzyne intermediate, which then undergoes uncontrolled polymerization or side reactions.[7]
-
-
Recommended Actions:
-
Strict Temperature Control: The reaction must be maintained at or below -78 °C (a dry ice/acetone bath) from the moment the organolithium is added until the quench with the electrophile. This suppresses both halogen-metal exchange and benzyne formation.
-
Slow Addition: The organolithium base should be added dropwise to the solution of the aryl halide to maintain a low localized concentration and dissipate the heat of reaction.
-
3. Suboptimal Quench & Work-up: The reaction of the aryllithium with the formylating agent (e.g., DMF) and the subsequent work-up are crucial for isolating the final product.
-
Causality: The initial product of quenching with DMF is a lithium alkoxide adduct. This intermediate must be hydrolyzed under acidic conditions to yield the final aldehyde. Incomplete hydrolysis will result in lower yields.
-
Recommended Actions:
-
Ensure the reaction is fully quenched with a sufficient amount of DMF.
-
During work-up, use a dilute acid (e.g., 1M HCl) to hydrolyze the intermediate and neutralize any remaining base. The final aldehyde is stable to these conditions.
-
Q2: I am observing a major byproduct with a different halogenation pattern. What is it and how can I minimize it?
This is a classic sign of halogen-metal exchange competing with deprotonation.
-
Identity of Impurity: If your starting material is 1-bromo-2-chloro-4-fluorobenzene, the most likely byproduct is 2-chloro-6-fluorobenzaldehyde . This occurs if the butyllithium reagent swaps with the bromine atom, followed by formylation.
-
Mechanism:
-
Desired Path (DoM): Ar-H + BuLi → Ar-Li + Bu-H
-
Side Path (Halogen-Metal Exchange): Ar-Br + BuLi → Ar-Li + Bu-Br
-
-
Minimization Strategies:
-
Lower Temperature: As stated above, maintaining a temperature of -78 °C is the most effective way to favor the kinetically controlled deprotonation over the thermodynamically driven halogen-metal exchange.
-
Choice of Base: Lithium amide bases like LDA are significantly less prone to performing halogen-metal exchange compared to alkyllithiums. Switching to LDA can often resolve this issue entirely.[3]
-
Reverse Addition: In some cases, adding the solution of the aryl halide slowly to the organolithium base (inverse addition) can minimize side reactions by ensuring the base is never the limiting reagent.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route for preparing this compound?
The most robust and widely cited method is the Directed ortho-Metalation (DoM) of 1-bromo-2-chloro-4-fluorobenzene, followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[6]
-
Scientific Rationale: This strategy leverages the powerful directing ability of the fluorine atom. Due to its high electronegativity and ability to coordinate with lithium, the fluorine atom acidifies the adjacent (ortho) protons, making the C-5 hydrogen the most favorable site for deprotonation by a strong base.[1][5] The resulting aryllithium species is a potent nucleophile that readily reacts with DMF to introduce the aldehyde group precisely at the desired location. This method offers excellent regioselectivity, which is often difficult to achieve with traditional electrophilic aromatic substitution on such a substituted ring.
Caption: Directed ortho-metalation (DoM) workflow.
Q2: What are the critical safety precautions for handling the reagents in this synthesis?
This synthesis involves highly reactive and hazardous materials. Strict adherence to safety protocols is mandatory.
-
Organolithium Reagents (n-BuLi, s-BuLi): These are pyrophoric and will ignite spontaneously on contact with air or moisture. They must be handled under a strictly inert atmosphere (Nitrogen or Argon) using syringe and cannula techniques.
-
Anhydrous Solvents (THF, Diethyl Ether): These solvents are extremely flammable and can form explosive peroxides over time. Always use freshly distilled or commercially available anhydrous solvents and never distill to dryness.
-
Cryogenic Temperatures (-78 °C): Handling dry ice and acetone requires thermal gloves and safety glasses to prevent severe burns.
-
Quenching: The reaction quench can be highly exothermic. The reaction should be quenched slowly and carefully, especially on a large scale.
Q3: Are there alternative formylation methods to Directed ortho-Metalation?
While DoM is often preferred for this specific molecule, other formylation methods exist for aryl halides in general. Their suitability for this particular substrate may be limited.
| Method | Description | Advantages | Disadvantages for this Substrate |
| Vilsmeier-Haack Reaction | Uses a Vilsmeier reagent (formed from DMF and POCl₃) to formylate an aromatic ring.[9][10] | Uses less hazardous reagents than organolithiums. | Typically requires electron-rich aromatic rings. The target substrate is electron-deficient due to three halogen substituents, likely resulting in very low or no yield.[11][12] |
| Palladium-Catalyzed Formylation | Uses a palladium catalyst with a formyl source surrogate, such as tert-butyl isocyanide or CO₂ with a silane reducing agent.[13][14][15] | Milder conditions, high functional group tolerance. | May require specialized ligands and catalysts. Optimization may be needed to prevent side reactions at the C-Br or C-Cl bonds. |
| Grignard-based Formylation | Involves forming a Grignard reagent from the aryl halide followed by reaction with a formylating agent. | Common and well-understood methodology. | Formation of the Grignard reagent from 1-bromo-2-chloro-4-fluorobenzene can be complicated. Halogen-metal exchange would favor reaction at the C-Br bond, and the stability of the resulting Grignard could be an issue. |
Experimental Protocols
Protocol 1: Synthesis of this compound via DoM
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
Materials:
-
1-Bromo-2-chloro-4-fluorobenzene
-
Anhydrous Tetrahydrofuran (THF)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA), distilled
-
sec-Butyllithium (s-BuLi), ~1.4 M in cyclohexane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Initial Solution: Under a nitrogen atmosphere, charge the flask with 1-bromo-2-chloro-4-fluorobenzene (1.0 eq) and anhydrous THF (approx. 0.2 M concentration). Add freshly distilled TMEDA (1.2 eq).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: While maintaining the temperature at -78 °C, add s-BuLi (1.1 eq) dropwise via syringe over 20-30 minutes. The solution may turn yellow or orange. Stir the mixture at -78 °C for 1 hour.
-
Formylation (Quench): Add anhydrous DMF (1.5 eq) dropwise, ensuring the internal temperature does not rise above -70 °C. After the addition is complete, stir the reaction at -78 °C for an additional 2 hours.
-
Work-up:
-
Remove the cooling bath and allow the reaction to warm to 0 °C. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Add 1 M HCl until the aqueous layer is acidic (pH ~2).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
Caption: Competing reaction pathways in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Why do ortho lithiation reactions require a huge excess of butyllithium? | News | Chemistry World | Chemistry World [chemistryworld.com]
- 5. baranlab.org [baranlab.org]
- 6. grokipedia.com [grokipedia.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. sites.wp.odu.edu [sites.wp.odu.edu]
- 9. jk-sci.com [jk-sci.com]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 13. Palladium-Catalyzed Formylation of Aryl Halides with tert-Butyl Isocyanide [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. jchemlett.com [jchemlett.com]
common side products in reactions of 3-Bromo-2-chloro-6-fluorobenzaldehyde
Introduction
3-Bromo-2-chloro-6-fluorobenzaldehyde is a highly functionalized synthetic intermediate, prized for its utility in constructing complex molecular architectures in agrochemicals, materials science, and pharmaceutical development. Its unique substitution pattern, featuring an electrophilic aldehyde and multiple halogen atoms of varying reactivity (Br, Cl, F), offers numerous synthetic handles. However, this same complexity can lead to a range of predictable, yet often challenging, side reactions.
This guide provides field-proven insights and troubleshooting protocols designed for researchers and process chemists. It addresses the most common issues encountered during the storage and reaction of this versatile aldehyde, focusing on the causality behind side product formation and offering robust, validated methods for prevention and control.
Below is a diagram illustrating the primary reactive sites of the molecule, which are central to understanding the potential reaction pathways and side products discussed in this guide.
Figure 1: Primary reactive sites on this compound.
Frequently Asked Questions & Troubleshooting Guides
Question 1: I'm observing a significant acidic impurity in my crude reaction mixture, even before my main transformation. What is it and how can I prevent it?
Answer:
Likely Cause: Aerial Oxidation to Carboxylic Acid
The most common acidic impurity is 3-Bromo-2-chloro-6-fluorobenzoic acid . Benzaldehydes, particularly those with electron-withdrawing groups, are susceptible to autoxidation by atmospheric oxygen. This process is often initiated by light or trace metal impurities and proceeds via a free-radical mechanism.
Troubleshooting & Prevention Protocol:
-
Inert Atmosphere is Critical:
-
Storage: Always store this compound under an inert atmosphere (Nitrogen or Argon) in an amber glass bottle to protect it from light.
-
Reaction Setup: Before adding the aldehyde, ensure your reaction vessel is thoroughly purged with an inert gas. Maintain a positive pressure of N₂ or Ar throughout the experiment, especially during reagent addition and sampling.
-
-
Solvent Purity:
-
Use freshly distilled or sparged anhydrous solvents. Solvents stored for extended periods can accumulate dissolved oxygen and peroxides, which accelerate oxidation.
-
Verification: Test solvents for peroxides using commercially available test strips, especially for ethers like THF or Dioxane.
-
-
Temperature Control:
-
If the reaction does not require heating, run it at or below room temperature. Autoxidation rates increase with temperature.
-
For long-term storage, consider keeping the material refrigerated (~4°C).
-
Confirmation of Side Product:
| Technique | Observation for 3-Bromo-2-chloro-6-fluorobenzoic acid |
| ¹H NMR | Disappearance of the aldehyde proton signal (~10.3 ppm) and appearance of a broad carboxylic acid proton signal (>11 ppm). |
| IR Spec. | Loss of the sharp aldehyde C=O stretch (~1700 cm⁻¹) and appearance of a very broad O-H stretch (~3300-2500 cm⁻¹) and a carboxyl C=O stretch (~1710 cm⁻¹). |
| LC-MS | A new peak with a mass increase of 16 amu (addition of an oxygen atom) compared to the starting material. |
Question 2: My reaction is run under strong basic conditions and my yield is poor. I see two new major spots on my TLC plate. What is happening?
Answer:
Likely Cause: The Cannizzaro Reaction
This compound has no α-hydrogens. In the presence of a strong base (e.g., NaOH, KOH, NaOtBu), it can undergo a disproportionation reaction known as the Cannizzaro reaction. In this process, one molecule of the aldehyde is reduced to the corresponding alcohol ([3-Bromo-2-chloro-6-fluorophenyl]methanol ) while a second molecule is oxidized to the carboxylate salt (sodium 3-Bromo-2-chloro-6-fluorobenzoate ). After acidic workup, this salt becomes the carboxylic acid.
This reaction is a common pitfall in reactions like the Williamson ether synthesis or aldol-type condensations where a strong base is used in the presence of the aldehyde.
Figure 2: Simplified mechanism of the base-induced Cannizzaro reaction.
Troubleshooting & Prevention Protocol:
-
Re-evaluate Your Base:
-
If possible, switch to a non-nucleophilic, sterically hindered base (e.g., DBU, DIPEA) or a weaker inorganic base (e.g., K₂CO₃, Cs₂CO₃) that is sufficient for your primary reaction but not strong enough to initiate the Cannizzaro reaction.
-
The choice of base is critical and often requires screening.
-
-
Control Stoichiometry and Addition:
-
If a strong base is unavoidable, use it in catalytic amounts where possible.
-
Employ slow addition of the base or one of the reactants at low temperature (-20 °C to 0 °C) to keep the instantaneous concentration of the base or the aldehyde low, thus disfavoring the second-order Cannizzaro kinetics.
-
-
Protecting Group Strategy:
-
In multi-step syntheses, consider protecting the aldehyde, for instance as an acetal, before performing reactions that require strongly basic conditions. The acetal can be deprotected later under acidic conditions.
-
Question 3: I am attempting a Suzuki coupling at the C-Br bond, but I am getting significant amounts of a de-brominated side product. Why?
Answer:
Likely Cause: Proto-deboronation and Hydro-dehalogenation
This issue typically stems from two competing pathways in the Suzuki-Miyaura catalytic cycle:
-
Proto-deboronation: Your boronic acid or ester coupling partner can react with trace water or base to be replaced by a hydrogen atom before it has a chance to transmetalate to the palladium catalyst. This effectively halts the productive cycle.
-
Hydro-dehalogenation: Under certain conditions, particularly with phosphine ligands that can facilitate hydride transfer, the aryl halide can be directly reduced, replacing the bromine with a hydrogen atom. This results in the formation of 2-chloro-6-fluorobenzaldehyde .
Figure 3: Troubleshooting workflow for Suzuki coupling side reactions.
Troubleshooting & Prevention Protocol:
-
Rigorous Anhydrous & Anaerobic Conditions:
-
Solvents/Reagents: Use freshly dried solvents and ensure your base (e.g., K₂CO₃, Cs₂CO₃) is dried in an oven before use.
-
Degassing: Thoroughly degas the reaction mixture by subjecting it to several cycles of vacuum and backfilling with argon. This removes oxygen, which can damage the catalyst, and any moisture.
-
-
Optimize Base and Boronic Acid Stoichiometry:
-
Use a base known to minimize proto-deboronation, such as K₃PO₄.
-
Use a slight excess (1.1 to 1.5 equivalents) of the boronic acid partner to compensate for any degradation.
-
-
Catalyst and Ligand Selection:
-
The choice of palladium catalyst and ligand is paramount. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) often form more stable and active catalysts that favor the desired cross-coupling pathway over hydro-dehalogenation.
-
Perform a small-scale screen of different catalyst/ligand combinations if yields remain low.
-
troubleshooting failed reactions involving 3-Bromo-2-chloro-6-fluorobenzaldehyde
Introduction: Navigating the Chemistry of a Complex Building Block
Welcome to the technical support guide for 3-Bromo-2-chloro-6-fluorobenzaldehyde. This tri-halogenated benzaldehyde is a highly versatile, yet challenging, intermediate in the synthesis of novel pharmaceutical and agrochemical compounds.[1] Its utility stems from the unique electronic and steric environment created by the three distinct halogen atoms and the aldehyde functionality. The ortho-fluoro and -chloro groups create a sterically hindered and highly electrophilic aldehyde, while the bromo- and chloro-substituents offer sites for differential reactivity in cross-coupling and nucleophilic substitution reactions.
This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered during experimentation. We will delve into the causality behind reaction failures and provide field-proven troubleshooting strategies to guide you toward a successful outcome.
Section 1: General Handling and Stability
FAQ 1: How should I store this compound and is it prone to degradation?
Answer: Proper storage is critical to maintain the integrity of this reagent.
-
Storage Conditions: The compound should be stored in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) at room temperature or refrigerated (2-8°C).[2] It should be kept in a dark, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents and bases.[3]
-
Degradation Pathways: Like many benzaldehydes, this compound is susceptible to autoxidation, where atmospheric oxygen can convert the aldehyde to the corresponding benzoic acid.[4][5] This process can be accelerated by light and impurities. The presence of acidic impurities can also catalyze side reactions. While the aldehyde is the primary site of reactivity, the halogenated aromatic ring is generally stable under these storage conditions.
Pro-Tip: Before use, it is good practice to check the purity of aged material by NMR or GC-MS. If significant amounts of the benzoic acid impurity are detected, it can be removed by washing an ethereal solution of the compound with a mild base like 10% aqueous sodium bicarbonate, followed by washing with water, drying over anhydrous magnesium sulfate, and solvent removal.[4][5]
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
The differential reactivity of the C-Br and C-Cl bonds makes this substrate ideal for sequential cross-coupling strategies. The Carbon-Bromine bond is significantly more reactive in standard palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination due to its lower bond dissociation energy compared to the Carbon-Chlorine bond.
Diagram: Halogen Reactivity in Cross-Coupling
Caption: Differential reactivity of halogen sites on the substrate.
FAQ 2: My Suzuki or Buchwald-Hartwig reaction at the C-Br position has stalled or shows very low conversion. What are the likely causes?
Answer: Low conversion in cross-coupling reactions with this substrate often points to issues with catalyst activity, reaction conditions, or steric hindrance.
-
Catalyst System (Palladium Source & Ligand): The ortho-chloro group introduces significant steric hindrance around the C-Br bond, which can impede the initial oxidative addition step.[6]
-
Troubleshooting: Switch to a catalyst system known for coupling sterically hindered substrates. For Suzuki reactions, consider using bulky, electron-rich phosphine ligands like SPhos or XPhos with a Pd(OAc)₂ or Pd₂(dba)₃ precursor.[7] For Buchwald-Hartwig aminations, sterically hindered biarylphosphine ligands are also essential.[8] Using pre-formed catalysts can sometimes improve reproducibility.
-
-
Choice of Base: The base is critical for the transmetalation (Suzuki) or amine deprotonation (Buchwald-Hartwig) step.
-
Troubleshooting: For Suzuki couplings, weaker bases like K₃PO₄ or Cs₂CO₃ are often superior to stronger bases, as they minimize side reactions like dehalogenation.[7] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOt-Bu or LHMDS is typically required.[9] Ensure the base is finely powdered and anhydrous.
-
-
Solvent and Temperature:
-
Troubleshooting: Ensure you are using a suitable anhydrous, degassed aprotic solvent like toluene, dioxane, or THF. If solubility is an issue, a solvent system that keeps all components dissolved at the reaction temperature is crucial for good kinetics.[7] Sometimes, a modest increase in temperature can overcome the activation energy barrier, but excessive heat can promote catalyst decomposition and side reactions.
-
FAQ 3: I'm observing a significant amount of the dehalogenated byproduct (2-chloro-6-fluorobenzaldehyde). How can I suppress this?
Answer: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings and is typically caused by a proton source cleaving the Ar-Pd(II)-X intermediate.[7]
-
Ensure Anhydrous Conditions: This is the most critical factor.
-
Troubleshooting: Use freshly dried, degassed solvents. Dry reagents and glassware thoroughly. Run the reaction under a strictly inert atmosphere (Argon or Nitrogen). Water is a primary proton source that leads to hydrodehalogenation.[7]
-
-
Re-evaluate Your Base:
-
Troubleshooting: As mentioned, stronger bases can sometimes promote protonolysis.[7] If using a strong base is necessary (e.g., for amination), ensure all other sources of protons are eliminated. Switching to a weaker base like K₂CO₃ or Cs₂CO₃, if compatible with your reaction, can often minimize this side reaction.
-
-
Reaction Temperature:
-
Troubleshooting: Lowering the reaction temperature can sometimes reduce the rate of dehalogenation relative to the desired productive coupling.[7]
-
Diagram: Troubleshooting a Failed Suzuki Coupling
Caption: A decision workflow for troubleshooting Suzuki reactions.
Section 3: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the aromatic ring, enhanced by the ortho-fluoro and aldehyde groups, makes this molecule susceptible to Nucleophilic Aromatic Substitution (SNAr).[10]
FAQ 4: In an SNAr reaction, which halogen is the expected leaving group?
Answer: The chlorine atom at the C2 position is the most probable leaving group in an SNAr reaction.
-
Rationale: The rate-determining step in an SNAr reaction is the initial nucleophilic attack to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[11][12] The reactivity is governed by two factors:
-
Ring Activation: The ring must be electron-poor. The ortho-fluoro and para-bromo substituents, along with the aldehyde group itself, are all electron-withdrawing, which strongly activates the ring for nucleophilic attack.
-
Leaving Group Ability: The general trend for halide leaving group ability in SNAr reactions is F > Cl > Br > I, which relates to the ability of the highly electronegative atom to polarize the C-X bond and stabilize the intermediate.[11] However, the C-F bond is very strong. In this specific substrate, the chlorine at C2 is highly activated by the ortho-fluoro group and is a better leaving group than fluorine. Therefore, nucleophilic attack preferentially occurs at the C2 position, displacing the chloride ion.
-
Section 4: Troubleshooting Reactions at the Aldehyde Carbonyl
The aldehyde group is a key site for transformations, but its reactivity is heavily influenced by the ortho-substituents.
FAQ 5: My Wittig or Grignard reaction is failing or giving very low yields. What is the problem?
Answer: The primary culprit is severe steric hindrance . The ortho-fluoro and ortho-chloro groups flank the aldehyde, physically blocking the approach of bulky nucleophiles like Wittig ylides and Grignard reagents.
-
Troubleshooting Strategies:
-
Use Smaller, More Reactive Nucleophiles: If possible, switch to a less sterically demanding reagent. For example, in some cases, organolithium reagents may be more successful than Grignards.
-
Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary energy to overcome the steric barrier. This must be balanced against the risk of reagent decomposition.
-
Change Solvent: A coordinating solvent like THF is essential for Grignard reactions. For Wittig reactions, the choice of solvent can influence ylide reactivity.
-
Protecting Group Strategy: If direct modification is unsuccessful, consider a two-step approach:
-
Reduce the aldehyde to the less-hindered benzyl alcohol.
-
Protect the alcohol (e.g., as a silyl ether).
-
Perform your desired reaction (e.g., cross-coupling).
-
Deprotect and re-oxidize the alcohol back to the aldehyde.
-
-
Table: Recommended Starting Conditions for Key Reactions
| Reaction Type | Reagent/Catalyst System | Base | Solvent | Temperature (°C) | Key Considerations |
| Suzuki-Miyaura Coupling | Pd(OAc)₂, SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 80-110 | Strictly anhydrous and anaerobic conditions are crucial to prevent dehalogenation.[6][7] |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, XPhos (2-4 mol%) | NaOt-Bu | Toluene | 80-100 | The choice of ligand is critical for coupling with hindered substrates.[8][13] |
| Nucleophilic Aromatic Substitution | Nucleophile (e.g., NaOMe) | N/A | DMSO, DMF | 80-120 | Polar aprotic solvents are required to facilitate the formation of the Meisenheimer complex.[11] |
| Wittig Reaction | Phosphonium Ylide | n-BuLi, NaH | THF, DMSO | 25-60 | Severe steric hindrance is expected; may require elevated temperatures or more reactive ylides.[14] |
Section 5: Purification Strategies
FAQ 6: What are the best practices for purifying reaction mixtures containing this compound or its derivatives?
Answer: Careful purification is necessary to remove byproducts and unreacted starting materials.
-
Initial Workup: A standard aqueous workup is typically effective. If your product is an acid (from aldehyde oxidation), you can extract it into a basic aqueous layer. Conversely, if your product is basic (from amination), you can extract it into an acidic aqueous layer.
-
Chromatography: Flash column chromatography on silica gel is the most common method for purification.
-
Solvent System: A non-polar/polar solvent system like Hexanes/Ethyl Acetate or Heptane/Ethyl Acetate is a good starting point. The high polarity of the aldehyde group means it will have moderate retention on silica.
-
Stability: Be aware that prolonged exposure to silica gel, which is acidic, can sometimes cause degradation of sensitive compounds. If you observe streaking or decomposition on the column, you can either neutralize the silica gel with triethylamine (by adding ~1% to your eluent) or use a different stationary phase like alumina.
-
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent method for obtaining highly pure material.
References
- 1. Cas 886615-30-1,3-BROMO-6-CHLORO-2-FLUOROBENZALDEHYDE | lookchem [lookchem.com]
- 2. achmem.com [achmem.com]
- 3. echemi.com [echemi.com]
- 4. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Catalyst Loading for 3-Bromo-2-chloro-6-fluorobenzaldehyde Couplings
Welcome to the technical support hub for optimizing palladium-catalyzed cross-coupling reactions involving the challenging substrate, 3-Bromo-2-chloro-6-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to solve problems effectively.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a challenging substrate for cross-coupling reactions?
This substrate presents a unique combination of challenges that require careful optimization of the catalytic system:
-
Differential Reactivity: It possesses two distinct halogen atoms, bromine and chlorine. In palladium catalysis, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond due to its lower bond dissociation energy.[1][2] This allows for selective coupling at the C-Br position if reaction conditions are controlled.
-
Steric Hindrance: The presence of ortho-substituents (the chloro and fluoro groups) creates significant steric bulk around the reactive sites. This can impede crucial steps in the catalytic cycle, particularly the initial oxidative addition of the palladium catalyst.[3]
-
Electronic Effects: As an aryl chloride, the C-Cl bond is inherently less reactive and requires highly active catalyst systems to engage in coupling.[3][4]
-
Aldehyde Functionality: The benzaldehyde group is sensitive. Under basic conditions, the aldehyde proton can be abstracted, creating a potential proton source that leads to a common side reaction known as hydrodehalogenation, which reduces the aryl halide back to an arene.[5][6]
Q2: What is a typical starting catalyst loading for this type of substrate, and why?
For initial screening and feasibility studies, a palladium catalyst loading of 1–2 mol % is a robust starting point.[7] This concentration is generally high enough to overcome moderate catalyst deactivation and provide a detectable yield, confirming the viability of the chosen ligand, base, and solvent system. For a challenging substrate like this, starting in this range ensures that a failed reaction is more likely due to suboptimal conditions rather than insufficient catalyst.
Q3: When should I aim for a lower catalyst loading (e.g., <0.1 mol % or ppm levels)?
Reducing catalyst loading is critical for process development, particularly in pharmaceutical and large-scale synthesis, for several reasons:[8]
-
Economic Viability: Palladium is a precious and expensive metal. Minimizing its use directly reduces the cost of the final product.[7]
-
Product Purity: Regulatory agencies impose strict limits on residual palladium content in active pharmaceutical ingredients (APIs).[8] Lowering the initial loading simplifies the downstream purification process required to meet these standards.
-
Sustainability: Reducing metal waste aligns with the principles of green chemistry.[9]
Achieving very low catalyst loadings typically requires highly efficient and stable catalyst systems, such as modern palladacycle precatalysts, and thoroughly optimized reaction conditions.[9][10]
Q4: Under what circumstances would I need to increase the catalyst loading?
Increasing the catalyst loading, sometimes up to 5 mol %, may be necessary when:
-
The reaction is sluggish or stalls. If conversion is low despite optimizing other parameters, a higher catalyst concentration can help drive the reaction to completion.[10]
-
Dealing with catalyst deactivation. If impurities are present or the catalyst has a limited lifetime under the reaction conditions, a higher initial loading ensures enough active catalyst remains to complete the reaction.[5]
-
Using less reactive coupling partners. Coupling with particularly challenging boronic acids (in Suzuki reactions) or other organometallic reagents might require more forcing conditions, including a higher catalyst loading.[11]
However, be aware that higher catalyst loadings can sometimes increase the rate of side reactions.[12][13]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments.
Issue 1: Low or No Product Yield
A low or nonexistent yield is the most common issue. A systematic approach is key to identifying the root cause.[14]
Workflow for Troubleshooting Low Yield
Caption: A logical workflow for diagnosing the cause of low reaction yields.
Q: My yield is consistently low. I've checked my reagents and atmosphere. What's the next step? A: The next step is to critically evaluate your catalyst system and reaction conditions.
-
Catalyst Precursor: The generation of the active Pd(0) species is crucial.[10] If you are using a simple Pd(II) source like Pd(OAc)₂, the in situ reduction may be inefficient. Consider switching to a more reliable precatalyst, such as a Buchwald G3 or G4 palladacycle, which generates the active catalyst cleanly and efficiently.[10]
-
Ligand Choice: For this sterically hindered aryl chloride, standard ligands like PPh₃ are often ineffective. You need bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[3][5][8] These ligands promote the difficult oxidative addition step and accelerate the final reductive elimination step.
-
Temperature: Cross-coupling reactions of aryl chlorides often require higher temperatures (e.g., 80-120 °C) than their bromide or iodide counterparts to achieve a reasonable reaction rate.[10] Screen a range of temperatures to find the optimal balance.
-
Base and Solvent: The choice of base and solvent is interdependent and critical. For Suzuki couplings, bases like K₃PO₄ or Cs₂CO₃ in solvents like dioxane/water or 2-MeTHF are common starting points.[1][5][11] For Heck and Sonogashira couplings, organic bases like Et₃N or DBU in aprotic polar solvents (e.g., DMF, NMP) are often used.[15][16]
Issue 2: Significant Dehalogenation Byproduct Formation
Q: I'm forming the dehalogenated product (2-chloro-6-fluorobenzaldehyde) instead of my desired coupled product. Why is this happening and how can I stop it? A: This side reaction, hydrodehalogenation, is a known issue, especially with benzaldehyde substrates.[5][6] It occurs when the Ar-Pd(II)-X intermediate is protonated instead of undergoing transmetalation or reductive elimination.
| Potential Cause | Explanation | Recommended Solution |
| Presence of a Proton Source | Water is a primary culprit. Additionally, the aldehyde proton can be abstracted by a strong base, which then serves as a proton source.[5] | Ensure all reagents and solvents are strictly anhydrous. Use freshly dried materials. |
| Base is Too Strong or Nucleophilic | Strong bases (e.g., NaOtBu, NaOH) can readily deprotonate the aldehyde or trace water, increasing the availability of protons. | Switch to a weaker, non-nucleophilic base such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[5] |
| Slow Reductive Elimination | If the desired product-forming step is slow, it allows more time for competing side reactions like dehalogenation to occur. | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to accelerate the rate of reductive elimination.[5] |
| High Reaction Temperature | Elevated temperatures can sometimes favor the dehalogenation pathway. | Screen a range of lower temperatures (e.g., 60–90 °C) to find an optimal balance between reaction rate and selectivity. |
| Aldehyde Reactivity | The aldehyde itself is part of the problem. | As a last resort, consider protecting the aldehyde (e.g., as a diethyl acetal), performing the coupling, and then deprotecting. |
Issue 3: Catalyst Deactivation (Formation of Palladium Black)
Q: My reaction mixture turns black almost immediately, and the reaction stalls. What does this mean? A: The rapid formation of a black precipitate is likely palladium black, which consists of agglomerated, inactive palladium nanoparticles.[2] This indicates catalyst deactivation and is a common failure mode.
Caption: Common pathways leading to the deactivation of a Pd(0) catalyst.
Q: How can I prevent premature catalyst deactivation? A: Preventing deactivation involves protecting the active Pd(0) species.
-
Ligand-to-Palladium Ratio: The ligand stabilizes the palladium center. A low ligand concentration can leave the metal center exposed and prone to agglomeration. Try increasing the ligand:Pd ratio slightly (e.g., from 1.1:1 to 1.5:1 or 2:1). An extra equivalent of ligand can improve catalyst stability.[10]
-
Purity of Reagents: Ensure all starting materials, solvents, and bases are of high purity. Trace impurities, especially those containing sulfur, can act as catalyst poisons.[2]
-
Robust Catalyst Systems: Use more stable precatalysts and ligands. NHC ligands, for instance, often form more robust complexes with palladium than some phosphine ligands and can be more resistant to degradation at high temperatures.[8]
-
Temperature Control: While heat is often necessary, avoid excessive temperatures, as this can accelerate catalyst decomposition.[4]
Experimental Protocols: A General Approach to Optimization
The following protocol provides a step-by-step workflow for systematically optimizing the catalyst loading for a Suzuki-Miyaura coupling, which can be adapted for Heck or Sonogashira reactions.
Protocol: Catalyst Loading Optimization for Suzuki-Miyaura Coupling
Objective: To identify the minimum catalyst loading required to achieve >95% conversion of this compound.
1. Initial Catalyst System Screening (Constant High Loading):
-
Setup: In parallel reaction vials under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), the desired boronic acid (1.2–1.5 equiv), and a base (e.g., K₃PO₄, 2.0 equiv).[1]
-
Catalyst Addition: Add a pre-mixed stock solution of the Pd precatalyst (e.g., XPhos Pd G3) to achieve a constant 2 mol % loading.
-
Variable Screening: Screen different solvents (e.g., 2-MeTHF, Dioxane/H₂O 4:1, Toluene) and temperatures (e.g., 80 °C, 100 °C, 120 °C).
-
Analysis: Monitor reactions by TLC or LC-MS at set time points (e.g., 2h, 6h, 24h) to identify the condition that gives the fastest and cleanest conversion.
2. Catalyst Loading Screen (Under Optimized Conditions):
-
Setup: Using the optimal solvent, base, and temperature identified in Step 1, set up a new series of parallel reactions.
-
Variable Loading: Add the palladium precatalyst at varying loadings: 2.0, 1.0, 0.5, 0.1, 0.05, and 0.01 mol % .
-
Analysis: Monitor all reactions over 24 hours. Determine the lowest catalyst loading that provides complete conversion within a reasonable timeframe (e.g., <12 hours).
3. Confirmation and Scale-Up:
-
Confirmation: Repeat the reaction at the identified minimum catalyst loading to ensure reproducibility.
-
Scale-Up: If required, perform the reaction on a larger scale using the fully optimized conditions. Note that mixing and heat transfer effects can become important on a larger scale, and slight re-optimization may be needed.
Table of Recommended Starting Conditions for Screening
| Reaction Type | Pd Precatalyst (2 mol%) | Ligand (2.2 mol%) | Base (2-3 equiv) | Solvent | Temperature |
| Suzuki-Miyaura | Pd(OAc)₂ or XPhos Pd G3 | SPhos or XPhos | K₃PO₄ or Cs₂CO₃ | Dioxane/H₂O, 2-MeTHF | 80–110 °C |
| Heck | Pd(OAc)₂ | P(t-Bu)₃ or cataCXium® A | Et₃N or K₂CO₃ | DMF, NMP, Toluene | 100–130 °C |
| Sonogashira (Cu-free) | Pd(OAc)₂ | SPhos | DBU or Et₃N | Toluene, Dioxane | 60–100 °C |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing Regioselectivity in Reactions with 3-Bromo-2-chloro-6-fluorobenzaldehyde
Welcome to the technical support center for 3-Bromo-2-chloro-6-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselectivity in reactions with this versatile but challenging substrate. Here, we address common issues and provide in-depth, field-proven insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in controlling regioselectivity with this compound?
A1: The principal challenge lies in the differential reactivity of the three halogen substituents (Bromo, Chloro, Fluoro) and the electronic and steric influence of the ortho-aldehyde group. In palladium-catalyzed cross-coupling reactions, the reactivity generally follows the trend of C-Br > C-Cl, due to the lower bond dissociation energy of the C-Br bond, making the oxidative addition step more favorable.[1] However, the steric hindrance from the adjacent aldehyde and fluorine can influence this reactivity. For nucleophilic aromatic substitution (SNAr), the reactivity is often dictated by the electronegativity of the halogens, favoring displacement at the more electron-deficient positions, typically ortho and para to the electron-withdrawing aldehyde group.[2][3]
Q2: Which halogen is most likely to react in a Suzuki-Miyaura cross-coupling reaction?
A2: In a Suzuki-Miyaura coupling, the bromine at the 3-position is the most likely to react. This is due to the general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions, which is I > Br > OTf > Cl.[1] The C-Br bond is weaker than the C-Cl bond, facilitating the rate-determining oxidative addition step.[1] While steric hindrance from the ortho-chloro and ortho-fluoro groups exists, the inherent reactivity of the C-Br bond typically dominates under standard Suzuki conditions.[4]
Q3: Can I selectively target the chlorine atom in a cross-coupling reaction?
A3: Yes, selective reaction at the chlorine atom is possible but requires careful selection of the catalyst system. While aryl chlorides are generally less reactive, the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can promote the oxidative addition at the C-Cl bond.[4][5] Additionally, in some heteroaromatic systems, the intrinsic electrophilicity of a carbon position can override the typical halide reactivity trend, leading to preferential reaction at a C-Cl bond over a C-Br bond.[6] For this compound, this would likely require a specialized catalyst system designed for activating aryl chlorides, potentially in combination with a protecting group on the aldehyde to modulate electronic effects.
Q4: How does the aldehyde group influence regioselectivity?
A4: The aldehyde group is a moderately deactivating, ortho-, para-directing group in electrophilic aromatic substitution. However, in the context of metal-catalyzed reactions and nucleophilic substitutions, its effects are more complex:
-
Electronic Effect: As an electron-withdrawing group, it increases the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack, particularly at the ortho and para positions.[3]
-
Steric Hindrance: Its presence ortho to the chlorine and fluorine atoms creates significant steric bulk, which can hinder the approach of bulky catalysts or nucleophiles to these positions.[4]
-
Directing Group Potential: The aldehyde's oxygen atom can act as a coordinating site for a metal catalyst, potentially directing the reaction to the ortho C-H bond (C7) or influencing the reactivity of the adjacent chlorine atom. This is often exploited in C-H activation chemistry using transient directing groups.[7][8][9][10]
Q5: What are the expected outcomes in a Buchwald-Hartwig amination?
A5: Similar to Suzuki coupling, the Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction.[11][12] Therefore, the reactivity trend of the aryl halides is expected to be similar, with the C-Br bond being more reactive than the C-Cl bond.[1] Consequently, the amination will preferentially occur at the 3-position (C-Br). Achieving amination at the 2-position (C-Cl) would require specialized conditions, such as the use of ligands specifically designed for aryl chloride amination and potentially higher reaction temperatures.[5][13]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion in Suzuki Coupling at C-Br | 1. Inactive catalyst. 2. Inappropriate base. 3. Insufficient temperature. | 1. Use a pre-catalyst or ensure the active Pd(0) species is generated. Consider ligands like SPhos or XPhos. 2. For aryl bromides, bases like K₂CO₃ or K₃PO₄ are often effective. Ensure the base is anhydrous. 3. Gradually increase the reaction temperature, monitoring for decomposition. |
| Mixture of regioisomers (reaction at both C-Br and C-Cl) | 1. High reaction temperature or prolonged reaction time. 2. Highly active catalyst system that also activates the C-Cl bond. | 1. Reduce the reaction temperature and monitor the reaction closely to stop it once the desired product is formed. 2. Use a less active catalyst system that shows higher selectivity for C-Br over C-Cl. |
| Side reaction: Homocoupling of boronic acid | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction.[4] |
| Side reaction: Protodeboronation of the boronic acid | Unstable boronic acid, presence of water, or inappropriate base. | Use freshly prepared or high-purity boronic acid. Ensure anhydrous conditions. Use a non-aqueous base if necessary. |
| Difficulty in achieving Nucleophilic Aromatic Substitution (SNAr) | The aromatic ring is not sufficiently activated, or the nucleophile is not strong enough. | SNAr on this substrate may be challenging due to the presence of multiple halogens. To favor substitution at the C-F position (most activated for SNAr), use a strong nucleophile and polar aprotic solvent (e.g., DMSO, DMF). Higher temperatures may be required. |
| Unsuccessful Directed Ortho-Lithiation | 1. Inappropriate alkyllithium base. 2. The aldehyde group is attacked by the base. | 1. Use a sterically hindered base like lithium diisopropylamide (LDA) to favor proton abstraction over nucleophilic attack.[14] 2. Protect the aldehyde group as an acetal before attempting lithiation. The acetal can still act as a directing group.[15] |
Experimental Protocols & Methodologies
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C-Br Position
This protocol is designed to selectively couple an aryl boronic acid at the 3-position (C-Br) of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equivalents, anhydrous)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Add the degassed 4:1 mixture of 1,4-dioxane/water (5 mL).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Characterization of Regioisomers by NMR Spectroscopy
Distinguishing between the possible regioisomers is crucial. NMR spectroscopy is a powerful tool for this purpose.[16][17]
Sample Preparation:
-
Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.[18]
Data Acquisition and Analysis:
-
¹H NMR: The chemical shift and coupling patterns of the aromatic protons will be diagnostic. The number of signals and their multiplicities will change depending on the substitution pattern. The aldehyde proton typically appears as a singlet around 9.5-10.5 ppm.[19]
-
¹³C NMR: The chemical shifts of the carbon atoms, particularly those bonded to the halogens and the newly introduced group, will be distinct for each regioisomer. The carbonyl carbon of the aldehyde will appear around 185-195 ppm.[20]
-
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for unambiguously assigning the structure.[16]
-
COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are coupled to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is key for identifying connectivity and confirming the position of the new substituent relative to the other groups.
-
Visualizing Reaction Pathways
Palladium-Catalyzed Cross-Coupling Cycle
The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig amination. The initial, and often rate-determining, step is the oxidative addition of the aryl halide to the Pd(0) catalyst.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Regioselectivity Decision Tree
This decision tree provides a simplified guide for predicting the most likely reaction site on this compound under different reaction conditions.
Caption: Decision tree for predicting regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pd-Catalyzed Selective ortho-C-H Silylation of Benzaldehydes Using Transient Directing Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Dehydrogenative Fluoroalkoxylation of Benzaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. uwindsor.ca [uwindsor.ca]
- 15. benchchem.com [benchchem.com]
- 16. news-medical.net [news-medical.net]
- 17. nmr.oxinst.com [nmr.oxinst.com]
- 18. benchchem.com [benchchem.com]
- 19. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Stability and Handling of 3-Bromo-2-chloro-6-fluorobenzaldehyde
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals working with 3-Bromo-2-chloro-6-fluorobenzaldehyde (CAS No. 1114809-11-8). As a highly functionalized aromatic aldehyde, this reagent is a valuable building block in medicinal and agrochemical synthesis.[1] However, its trifunctional nature (aldehyde, bromo, chloro moieties) presents unique stability and reactivity challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure successful and reproducible experimental outcomes.
Section 1: Core Stability and Handling FAQs
This section addresses the most common questions regarding the fundamental stability and safe handling of the reagent.
Q1: What are the ideal long-term storage conditions for this compound?
Proper storage is critical to maintain the integrity of the compound. Commercial suppliers recommend storing the material at 2-8°C under an inert nitrogen atmosphere.[2][3] Like many benzaldehydes, it is susceptible to slow oxidation in air to the corresponding benzoic acid, a process that can be accelerated by light and ambient temperatures.[4][5]
-
Expert Insight: The aldehyde functional group is the primary site of degradation via autoxidation. Storing under an inert gas like nitrogen or argon displaces oxygen, preventing this pathway. Refrigeration slows down this and other potential degradation processes. For long-term storage, sealing the container with paraffin film after flushing with nitrogen is a recommended practice.
Q2: I received my bottle of this compound and it has a slight yellow tint. Is it still usable?
A yellowish appearance in benzaldehyde derivatives often indicates the onset of oxidation to benzoic acid or the formation of other chromophoric impurities.[5] While a faint yellow color may not significantly impact many reactions, it is a sign of degradation.
-
Troubleshooting Steps:
-
Purity Check: Before use, verify the purity by TLC, GC-MS, or ¹H NMR. The presence of a broad singlet around 10-12 ppm in the NMR spectrum could indicate the carboxylic acid proton.
-
Reaction Impact: For sensitive reactions, such as those involving highly active palladium catalysts, even minor impurities can act as poisons. In these cases, purification (e.g., recrystallization or column chromatography) is advised.
-
For less sensitive applications: If the impurity level is low (<5%), the material may be usable as-is, but you should account for the lower effective concentration of the aldehyde in your stoichiometry.
-
Q3: What are the primary safety hazards associated with this compound, and what personal protective equipment (PPE) is required?
According to safety data, this compound is classified as harmful if swallowed or inhaled, and it can cause serious skin and eye irritation.[3] It may also cause respiratory irritation.[3]
-
Mandatory Handling Protocol:
-
Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[6]
-
Wear standard PPE, including a lab coat, nitrile gloves (ensure they are rated for chemical resistance), and safety goggles with side shields.[6][7]
-
Avoid generating dust when weighing the solid.[6]
-
Have an emergency eye wash station and safety shower readily accessible.
-
Section 2: Troubleshooting Guide for Common Synthetic Transformations
The reactivity of this compound is dominated by its three key functional sites: the aldehyde group and the carbon-halogen bonds.
Reactivity Profile Overview
The following diagram illustrates the primary reactive sites on the molecule and the types of transformations they typically undergo.
References
- 1. Cas 886615-30-1,3-BROMO-6-CHLORO-2-FLUOROBENZALDEHYDE | lookchem [lookchem.com]
- 2. chemscene.com [chemscene.com]
- 3. achmem.com [achmem.com]
- 4. technopharmchem.com [technopharmchem.com]
- 5. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
Technical Support Center: Solvent Effects on 3-Bromo-2-chloro-6-fluorobenzaldehyde Reactivity
Prepared by the Office of the Senior Application Scientist
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-Bromo-2-chloro-6-fluorobenzaldehyde. This molecule, characterized by a highly electron-deficient aromatic ring and an electrophilic aldehyde functional group, presents unique opportunities and challenges in synthesis.[1][2][3] A critical, yet often underestimated, factor governing its reaction outcomes is the choice of solvent.
This guide moves beyond simple procedural lists to explain the chemical causality behind solvent selection. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address issues encountered in the laboratory, ensuring your experimental design is both robust and efficient.
Section 1: Frequently Asked Questions - Core Principles of Solvation
This section addresses fundamental questions regarding the interplay between solvent properties and the inherent reactivity of this compound.
Q1: What are the primary reactive sites on this compound, and how does a solvent mediate their reactivity?
A1: The molecule has three primary centers for reactivity, and solvent choice is crucial for modulating the outcome at each site:
-
The Aldehyde Carbonyl: This is a classic electrophilic site for nucleophilic additions (e.g., Grignard reactions, reductions).[1] Solvents that can stabilize charged intermediates without interfering with the nucleophile are paramount.
-
The Aromatic Ring: The presence of three electron-withdrawing halogens (F, Cl, Br) makes the ring highly electron-poor and thus susceptible to Nucleophilic Aromatic Substitution (SNAr).[4] The solvent's ability to solvate the nucleophile and stabilize the negatively charged Meisenheimer intermediate is the determining factor for success.[4][5]
-
The Carbon-Halogen Bonds (C-Br, C-Cl): These sites are activated for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[6][7] Here, the solvent's role is complex, influencing catalyst solubility, stability, and the kinetics of the catalytic cycle.[8]
Q2: Could you clarify the practical differences between polar protic, polar aprotic, and ethereal solvents for my experiments with this compound?
A2: Certainly. Understanding these solvent classes is fundamental to experimental design.
| Solvent Class | Defining Feature | Interaction with Nucleophiles (Nu⁻) | Recommended For... |
| Polar Protic | Contains O-H or N-H bonds (e.g., H₂O, Methanol, Ethanol).[9] | Strongly solvates ("cages") nucleophiles via hydrogen bonding, significantly reducing their reactivity.[10][11] | Generally avoided for reactions requiring strong, anionic nucleophiles. Useful for SN1-type reactions where carbocation stabilization is key.[12] |
| Polar Aprotic | Lacks O-H or N-H bonds but has a large dipole moment (e.g., DMSO, DMF, Acetonitrile).[9] | Solvates the cation but leaves the anionic nucleophile "bare" and highly reactive.[11] | Ideal for SNAr reactions. The enhanced nucleophilicity is critical for attacking the electron-poor aromatic ring. |
| Ethereal | Contains an ether linkage (e.g., THF, Diethyl Ether, 2-MeTHF). Generally considered "borderline" polar aprotic.[9] | Solvates the metal cation (e.g., Mg²⁺ in Grignard reagents) without reacting with the highly basic carbanion.[13] | Essential for organometallic reactions like Grignard and organolithium chemistry, where protic sources would quench the reagent.[14] |
Section 2: Troubleshooting Guide - Addressing Specific Experimental Failures
This section provides direct, cause-and-effect solutions to common problems encountered during reactions with this compound.
Scenario 1: Nucleophilic Aromatic Substitution (SNAr)
Problem: "My SNAr reaction with sodium methoxide in ethanol gave less than 10% yield. What went wrong?"
Root Cause & Solution: Your choice of a polar protic solvent (ethanol) was the primary cause of failure. Protic solvents form a "cage" of hydrogen bonds around the methoxide anion, severely hindering its ability to act as a nucleophile.[10]
Corrective Action: Switch to a polar aprotic solvent like DMSO or DMF. These solvents solvate the sodium cation but leave the methoxide anion highly reactive and available to attack the electron-deficient aromatic ring, leading to a dramatic increase in reaction rate and yield.
Caption: Nucleophile solvation in protic vs. aprotic solvents.
Scenario 2: Grignard Reaction (Nucleophilic Addition)
Problem: "I'm trying to add Phenylmagnesium Bromide to the aldehyde. The reaction mixture never changed color and after workup, I only recovered my starting material."
Root Cause & Solution: This is a classic symptom of Grignard reagent decomposition. Grignard reagents are extremely strong bases and will be instantly quenched (protonated) by even trace amounts of acidic protons.[14] Your solvent or glassware was likely not rigorously anhydrous.
Corrective Action:
-
Solvent Integrity: Use freshly distilled, anhydrous ethereal solvents like THF or diethyl ether, or purchase high-quality anhydrous solvents and use them under an inert atmosphere. 2-Methyltetrahydrofuran (2-MeTHF) is an excellent, more stable alternative to THF.[13][15]
-
Glassware Preparation: All glassware must be flame-dried or oven-dried immediately before use and assembled hot under a positive pressure of inert gas (Argon or Nitrogen).
-
Atmosphere: The reaction must be performed under a strictly inert atmosphere from start to finish.
Caption: Competing reaction pathways for a Grignard reagent.
Scenario 3: Suzuki-Miyaura Cross-Coupling
Problem: "My Suzuki coupling using the C-Br position is very slow, and the mixture is turning black."
Root Cause & Solution: The formation of a black precipitate ("palladium black") indicates the decomposition of the active Pd(0) catalyst into inactive palladium metal.[8] This is often caused by a combination of factors, where the solvent plays a key role.
-
Poor Catalyst Solubility: If the palladium complex is not fully dissolved, it cannot efficiently participate in the catalytic cycle.
-
Presence of Oxygen: Trace oxygen can oxidize the active Pd(0) catalyst, leading to aggregation.[8]
-
Thermal Instability: High temperatures can accelerate catalyst decomposition, a problem exacerbated by poor solvent choice.[8]
Corrective Action:
-
Solvent Selection: Use solvents known to be effective for Suzuki couplings, such as 1,4-dioxane, toluene, or DME, often in combination with water.[7][16] The aqueous phase is critical for dissolving the inorganic base (e.g., K₂CO₃, K₃PO₄) and facilitating the transmetalation step.[17]
-
Rigorous Degassing: The solvent and the fully assembled reaction mixture must be thoroughly degassed before heating. This is non-negotiable. Use several "freeze-pump-thaw" cycles or sparge with an inert gas for at least 30 minutes.[8]
-
Ligand Choice: The steric hindrance of this compound necessitates a bulky, electron-rich phosphine ligand (e.g., Buchwald ligands like SPhos or XPhos) to both stabilize the Pd(0) center and facilitate the challenging oxidative addition step.[6][7]
Section 3: Protocols & Data
Reference Table: Properties of Common Solvents
| Solvent | Formula | Type | Boiling Point (°C) | Dielectric Constant (ε) | Key Application Notes |
| Tetrahydrofuran (THF) | C₄H₈O | Ethereal | 66 | 7.6 | Standard for Grignard reactions. Can be deprotonated by very strong bases (e.g., n-BuLi).[13] |
| 2-Methyl-THF | C₅H₁₀O | Ethereal | 80 | 6.2 | Greener, more stable alternative to THF.[15][18] Higher boiling point allows wider temp. range. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | 153 | 36.7 | Excellent for SNAr. Can also act as a reagent (formylating, aminating source), potentially leading to side products.[19][20] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 189 | 46.7 | Highly polar; excellent for SNAr. High boiling point can make removal difficult. |
| Toluene | C₇H₈ | Nonpolar | 111 | 2.4 | Common for Pd-catalyzed cross-couplings, often with an aqueous phase.[21] |
| 1,4-Dioxane | C₄H₈O₂ | Ethereal | 101 | 2.2 | Common for Pd-catalyzed cross-couplings, especially Suzuki reactions.[7] |
| Ethanol | C₂H₅OH | Polar Protic | 78 | 24.5 | Use with caution. Will quench organometallics and deactivate strong nucleophiles. |
Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a robust starting point and highlights critical solvent-handling steps.
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
Methodology:
-
Vessel Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar and reflux condenser. Allow it to cool to room temperature under a high-purity Argon or Nitrogen atmosphere.
-
Reagent Loading: To the flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and potassium phosphate (K₃PO₄, 2.0-3.0 eq).
-
Catalyst Loading: Briefly remove the septum and add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) under a positive flow of inert gas. Reseal immediately.
-
Solvent Preparation (CRITICAL): In a separate flask, sparge your solvent (e.g., 1,4-dioxane or toluene) with Argon for at least 30 minutes to remove dissolved oxygen.[7] If using an aqueous base, degas the water separately.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent(s) via a syringe.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and perform a standard aqueous workup to remove the base and inorganic salts. Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. 1114809-11-8|this compound|BLD Pharm [bldpharm.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
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- 8. benchchem.com [benchchem.com]
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- 10. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 11. theorango.com [theorango.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. d-nb.info [d-nb.info]
- 19. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Bromo-2-chloro-6-fluorobenzaldehyde and Its Positional Isomers
In the landscape of pharmaceutical and materials science, substituted benzaldehydes are invaluable building blocks, prized for their versatile reactivity.[1][2] The precise arrangement of substituents on the aromatic ring dictates the molecule's electronic properties and steric environment, thereby governing its behavior in chemical transformations. This guide provides an in-depth comparative analysis of the reactivity of 3-Bromo-2-chloro-6-fluorobenzaldehyde, a key intermediate[3][4][5][6], and its selected positional isomers. We will explore how the interplay of halogen substituents influences the molecule's performance in nucleophilic aromatic substitution, oxidation, reduction, and condensation reactions, offering field-proven insights for researchers, scientists, and drug development professionals.
The isomers chosen for this comparison are:
-
Isomer A: this compound (The Target Compound)
-
Isomer B: 4-Bromo-2-chloro-6-fluorobenzaldehyde
-
Isomer C: 5-Bromo-2-chloro-4-fluorobenzaldehyde
These isomers provide a representative landscape of how halogen positioning relative to the activating aldehyde group can profoundly alter reaction pathways and efficiencies.
Foundational Principles: Electronic and Steric Effects
The reactivity of a substituted benzaldehyde is primarily governed by the electronic effects of its substituents and the steric hindrance around the reactive sites—the aldehyde group and the aromatic ring.
Electronic Effects: Halogens exert two opposing electronic effects: a powerful electron-withdrawing inductive effect (-I) due to their high electronegativity and a weaker electron-donating resonance effect (+M) via their lone pairs.[7][8][9] For halogens, the inductive effect typically dominates, deactivating the ring towards electrophilic attack but activating it for nucleophilic aromatic substitution.[10][11] The aldehyde group (-CHO) is a strong electron-withdrawing group through both induction and resonance (-M effect), significantly reducing electron density at the ortho and para positions.[12]
Steric Effects: Substituents at the ortho positions (2- and 6-) relative to the aldehyde can physically impede the approach of reagents. This "ortho effect" can hinder reactions at the aldehyde carbonyl and at adjacent ring positions.[13][14][15] For instance, the bulky bromine and chlorine atoms in the ortho position can force the aldehyde group out of the plane of the benzene ring, disrupting conjugation and altering reactivity.[15]
Caption: Key factors governing the reactivity of substituted benzaldehydes.
Comparative Reactivity Analysis
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone reaction for modifying aromatic rings, particularly those bearing electron-withdrawing groups.[16][17][18] The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[19] For an SNAr reaction to be efficient, a strong electron-withdrawing group must be positioned ortho or para to the leaving group (typically a halogen) to stabilize the negative charge of the intermediate.[18][20]
-
Isomer A (this compound): The powerful -CHO group is ortho to the fluorine and para to the bromine. This positioning strongly activates both F and Br for substitution. Fluorine, being the most electronegative, is generally the best leaving group in SNAr reactions among halogens when the bond-breaking step is rate-determining. The chlorine is meta to the aldehyde and is thus significantly less activated.
-
Isomer B (4-Bromo-2-chloro-6-fluorobenzaldehyde): The aldehyde group is ortho to both chlorine and fluorine, strongly activating both. It is meta to the bromine, leaving it relatively unactivated. Competition between Cl and F as the leaving group would be expected, with F typically being more labile.
-
Isomer C (5-Bromo-2-chloro-4-fluorobenzaldehyde): The aldehyde is ortho to chlorine and meta to fluorine and bromine. Therefore, the chlorine at the C2 position is highly activated. The fluorine at C4 is para to the chlorine but meta to the aldehyde, receiving less activation. The bromine at C5 is ortho to fluorine but meta to the aldehyde. Reactivity is primarily expected at the C2 position.
Predicted Reactivity Order for SNAr (at the most activated site): B > A > C
Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).
Oxidation to Carboxylic Acid
The aldehyde functional group is readily oxidized to a carboxylic acid using various oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.[21][22] The reaction involves the conversion of the C-H bond of the aldehyde to a C-O bond.[23][24]
-
Electronic Effects: The overall electron-withdrawing nature of the halogenated ring enhances the partial positive charge on the carbonyl carbon, but the rate-determining step often involves the C-H bond. Electron-withdrawing groups can have a modest effect, but steric hindrance is often more influential.
-
Steric Hindrance: The presence of ortho substituents can significantly hinder the approach of the oxidizing agent to the aldehyde group.[13]
-
Isomer A & B: Both have two ortho substituents (Cl and F). This significant steric crowding is expected to slow the rate of oxidation compared to less hindered aldehydes.
-
Isomer C: Has only one ortho substituent (Cl). It is therefore predicted to be the most reactive towards oxidation due to the greater accessibility of the aldehyde group.
-
Predicted Reactivity Order for Oxidation: C > A ≈ B
Reduction to Benzyl Alcohol
Aldehydes are typically reduced to primary alcohols using hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction proceeds via nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon.
-
Electronic Effects: Strong electron-withdrawing groups on the aromatic ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. All three isomers, being heavily substituted with electron-withdrawing halogens, should be highly reactive towards reduction.
-
Steric Hindrance: As with oxidation, steric hindrance from ortho substituents can impede the approach of the hydride reagent.
-
Isomer A & B: The two ortho groups will sterically shield the carbonyl carbon, potentially slowing the reaction.
-
Isomer C: With only one ortho substituent, the aldehyde is more accessible, favoring a faster reaction rate.
-
Predicted Reactivity Order for Reduction: C > A ≈ B
Knoevenagel Condensation
The Knoevenagel condensation is a C-C bond-forming reaction between an aldehyde and an active methylene compound (e.g., malononitrile, diethyl malonate) catalyzed by a weak base.[25][26][27] The reaction rate is highly dependent on the electrophilicity of the aldehyde's carbonyl carbon.[28]
-
Electronic Effects: The strong electron-withdrawing character of the three halogens and the aldehyde group itself makes the carbonyl carbon highly electrophilic in all three isomers, strongly favoring this reaction. While minor differences in electronic effects exist based on substituent position, all are expected to be highly reactive.
-
Steric Hindrance: This reaction is particularly sensitive to steric hindrance around the carbonyl group. The approach of the nucleophilic enolate generated from the active methylene compound can be blocked by bulky ortho substituents.[29]
-
Isomer A & B: The di-ortho substitution creates a sterically crowded environment around the aldehyde, which is expected to significantly decrease the reaction rate.
-
Isomer C: The single ortho substituent presents a much lower steric barrier, predicting a significantly higher reaction rate.
-
Predicted Reactivity Order for Knoevenagel Condensation: C >> A ≈ B
Summary of Predicted Reactivity
The following table summarizes the predicted relative reactivity of the isomers in the discussed chemical transformations.
| Reaction Type | Isomer A (3-Br, 2-Cl, 6-F) | Isomer B (4-Br, 2-Cl, 6-F) | Isomer C (5-Br, 2-Cl, 4-F) | Key Determining Factor |
| SNAr | High | Highest | Moderate | Electronic Activation (ortho/para -CHO) |
| Oxidation | Low | Low | Highest | Steric Hindrance (ortho-substituents) |
| Reduction | Low | Low | Highest | Steric Hindrance (ortho-substituents) |
| Condensation | Low | Low | Highest | Steric Hindrance (ortho-substituents) |
Experimental Protocols and Validation
To empirically validate these predictions, standardized protocols must be employed. The following section outlines a representative procedure for a Knoevenagel condensation and the subsequent characterization, which serves as a self-validating system.
Protocol 1: Knoevenagel Condensation with Malononitrile
This protocol describes a method to compare the reactivity of the isomers in a Knoevenagel condensation.
Caption: Standard experimental workflow for Knoevenagel condensation.
Methodology:
-
Reaction Setup: In three separate round-bottom flasks, dissolve each benzaldehyde isomer (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (5 mL).
-
Initiation: To each flask, add a catalytic amount of piperidine (0.1 mmol) and stir the mixtures at room temperature.
-
Monitoring: Monitor the consumption of the starting aldehyde in each reaction using Thin Layer Chromatography (TLC) at regular time intervals (e.g., every 15 minutes). The reaction time required for complete conversion serves as a direct measure of relative reactivity.
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water (20 mL). The solid product will precipitate.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, purify the product by recrystallization from ethanol.
-
Characterization: Confirm the structure of the product using spectroscopic methods.
Spectroscopic Validation
The identity and purity of the starting materials and products must be confirmed.[30]
Table of Expected Spectroscopic Data for this compound (Isomer A):
| Technique | Feature | Expected Signal |
| ¹H NMR | Aldehyde proton (-CHO) | ~10.3 ppm (singlet or triplet due to F) |
| Aromatic protons | ~7.2-7.8 ppm (multiplets) | |
| ¹³C NMR | Carbonyl carbon (C=O) | ~185-190 ppm |
| Aromatic carbons | ~110-165 ppm (showing C-F and C-halogen coupling) | |
| IR Spectroscopy | Carbonyl stretch (C=O) | Strong, sharp peak at ~1700-1720 cm⁻¹ |
| Aldehyde C-H stretch | Two weak peaks at ~2720 and ~2820 cm⁻¹ | |
| Aromatic C-H stretch | Peaks > 3000 cm⁻¹ | |
| C-Halogen stretches | In fingerprint region (< 1200 cm⁻¹) |
Note: Precise chemical shifts in NMR are influenced by the solvent and the complex interplay of all substituents. The values provided are estimates based on typical ranges for substituted benzaldehydes.[31][32][33][34]
Conclusion for the Field
This guide demonstrates that the reactivity of polysubstituted benzaldehydes is a nuanced interplay of electronic activation and steric hindrance. For this compound and its isomers, the position of the substituents relative to the aldehyde group is the critical determinant of reaction outcomes.
-
For SNAr reactions, electronic activation is paramount. Isomers with halogens positioned ortho or para to the strongly deactivating aldehyde group (Isomers A and B) are primed for substitution.
-
For reactions involving nucleophilic attack at the carbonyl carbon (Oxidation, Reduction, Condensation), steric hindrance is the dominant factor. Isomer C, with only one ortho substituent, consistently emerges as the most reactive isomer due to the superior accessibility of its aldehyde group.
These insights are crucial for synthetic chemists and drug development professionals. By understanding these structure-reactivity relationships, researchers can rationally select the appropriate isomer and reaction conditions to optimize the synthesis of complex target molecules, saving valuable time and resources in the development pipeline. The protocols and predictive models presented here provide a robust framework for approaching the synthesis of novel compounds derived from these versatile intermediates.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. achmem.com [achmem.com]
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- 6. chemwhat.com [chemwhat.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. quora.com [quora.com]
- 10. jackwestin.com [jackwestin.com]
- 11. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 12. Aromatic Aldehydes and Ketones - Preparation and Properties [chemicalnote.com]
- 13. ias.ac.in [ias.ac.in]
- 14. benchchem.com [benchchem.com]
- 15. Ortho effect - Wikipedia [en.wikipedia.org]
- 16. dalalinstitute.com [dalalinstitute.com]
- 17. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 18. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. chemistry.ucr.edu [chemistry.ucr.edu]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. m.youtube.com [m.youtube.com]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
- 25. tandfonline.com [tandfonline.com]
- 26. tandfonline.com [tandfonline.com]
- 27. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. byjus.com [byjus.com]
- 30. benchchem.com [benchchem.com]
- 31. ias.ac.in [ias.ac.in]
- 32. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 33. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 34. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide for Synthetic Chemists: 3-Bromo-2-chloro-6-fluorobenzaldehyde vs. 3-Bromo-6-chloro-2-fluorobenzaldehyde
In the intricate landscape of pharmaceutical and agrochemical synthesis, the selection of building blocks is a critical decision that profoundly influences the efficiency, scalability, and novelty of a synthetic route. Substituted benzaldehydes, in particular, are invaluable intermediates, offering a versatile handle for a myriad of chemical transformations. This guide provides an in-depth comparative analysis of two structurally similar, yet electronically and sterically distinct, isomers: 3-Bromo-2-chloro-6-fluorobenzaldehyde and 3-Bromo-6-chloro-2-fluorobenzaldehyde . Our objective is to furnish researchers, scientists, and drug development professionals with the technical insights and supporting data necessary to make informed decisions in their synthetic endeavors.
Physicochemical and Spectroscopic Properties: A Tale of Two Isomers
The subtle difference in the placement of the chloro and fluoro substituents on the benzaldehyde scaffold gives rise to distinct physical and spectroscopic properties. A comprehensive understanding of these characteristics is paramount for reaction monitoring, purification, and structural elucidation.
| Property | This compound | 3-Bromo-6-chloro-2-fluorobenzaldehyde |
| CAS Number | --INVALID-LINK-- | --INVALID-LINK-- |
| Molecular Formula | C₇H₃BrClFO | C₇H₃BrClFO |
| Molecular Weight | 237.45 g/mol | 237.45 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| Boiling Point | Not available | ~253 °C |
| Melting Point | Not available | Not available |
Spectroscopic Analysis:
While detailed, side-by-side comparative spectra in peer-reviewed literature are scarce, data from commercial suppliers provide valuable insights.
For this compound:
-
¹H NMR: The proton NMR spectrum is expected to show the aldehyde proton as a singlet around 10 ppm. The aromatic region will display two doublets of doublets, corresponding to the two aromatic protons. The coupling constants will be indicative of their ortho and meta relationships.
-
¹³C NMR: The carbonyl carbon will appear significantly downfield. The aromatic region will show six distinct signals due to the lack of symmetry, with the carbon attached to the fluorine exhibiting a characteristic large one-bond C-F coupling constant.
For 3-Bromo-6-chloro-2-fluorobenzaldehyde:
-
¹H NMR: Similar to its isomer, the aldehyde proton will be a singlet in the 9-10 ppm region. The two aromatic protons will present as a doublet and a doublet of doublets, with coupling constants reflecting their positions.
-
¹³C NMR: The carbon spectrum will also display six aromatic signals. The positions of these signals will differ from its isomer due to the different electronic environment created by the altered halogen substitution pattern. Spectroscopic data for this isomer is available from some chemical suppliers.[1][2]
Synthesis Strategies: Navigating the Regiochemical Landscape
The synthesis of these trisubstituted benzaldehydes requires careful consideration of the directing effects of the substituents. Ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic rings.[3]
Proposed Synthesis of this compound
A plausible synthetic route to this compound could commence with a commercially available dihalobenzene, such as 1-bromo-2-chloro-4-fluorobenzene. The fluorine atom is a known ortho-directing group in metalation reactions.[4]
Experimental Protocol: Ortho-lithiation and Formylation
-
Protection of the Aldehyde Precursor: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 1-bromo-2-chloro-4-fluorobenzene in anhydrous tetrahydrofuran (THF) at -78 °C.
-
Directed Ortho-Lithiation: Slowly add a solution of lithium diisopropylamide (LDA) or a similar strong, non-nucleophilic base to the reaction mixture, maintaining the temperature at -78 °C. The fluorine atom will direct the lithiation to the ortho position (C6).[4]
-
Formylation: After stirring for a suitable period to ensure complete lithiation, introduce a formylating agent, such as N,N-dimethylformamide (DMF), to the reaction mixture.
-
Quenching and Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature, and then extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Proposed Synthesis of 3-Bromo-6-chloro-2-fluorobenzaldehyde
The synthesis of 3-bromo-6-chloro-2-fluorobenzaldehyde would likely start from a different precursor, such as 2-bromo-5-chloro-1-fluorobenzene. In this case, the fluorine atom would again direct the ortho-lithiation.
The experimental protocol would be analogous to the one described above, with the starting material being the key difference.
Reactivity and Synthetic Utility: A Comparative Perspective
The differing positions of the electron-withdrawing halogen substituents have a profound impact on the reactivity of both the aldehyde functional group and the aromatic ring.
Reactivity of the Aldehyde Group
The electrophilicity of the carbonyl carbon is modulated by the electronic effects of the ring substituents. In both isomers, the halogens are electron-withdrawing via induction, which should increase the reactivity of the aldehyde towards nucleophilic attack compared to unsubstituted benzaldehyde.[5]
-
This compound: The aldehyde group is flanked by two halogens in the ortho positions (chloro and fluoro). This steric hindrance may play a significant role in moderating the accessibility of the carbonyl carbon to bulky nucleophiles.
-
3-Bromo-6-chloro-2-fluorobenzaldehyde: The aldehyde is ortho to the fluorine and meta to the chlorine. The steric hindrance around the aldehyde is likely less pronounced in this isomer compared to the other.
This difference in steric environment could be exploited for selective reactions. For instance, in a competitive reaction with a sterically demanding nucleophile, 3-bromo-6-chloro-2-fluorobenzaldehyde might react more readily.
Reactivity of the Aromatic Ring
The halogen atoms on the aromatic ring provide handles for further functionalization, most notably through palladium-catalyzed cross-coupling reactions. The reactivity in such reactions is generally dictated by the carbon-halogen bond strength, which follows the trend C-Br > C-Cl.[6]
-
Suzuki-Miyaura Coupling: Both isomers possess a bromine atom, which is typically more reactive than chlorine in Suzuki-Miyaura couplings.[6] This allows for the selective formation of a new carbon-carbon bond at the bromine-substituted position under appropriate catalytic conditions.
-
Buchwald-Hartwig Amination: Similar to Suzuki coupling, the C-Br bond is more amenable to oxidative addition to the palladium catalyst, making it the preferred site for C-N bond formation.
The choice of isomer can be critical when the desired product requires subsequent modification at the chloro-substituted position. The development of advanced catalyst systems has made the activation of C-Cl bonds more feasible, but it often requires more forcing conditions.[7]
Applications in Drug Discovery and Development
Halogenated benzaldehydes are key intermediates in the synthesis of a wide range of biologically active molecules.[8] The presence of halogens can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.
-
3-Bromo-6-chloro-2-fluorobenzaldehyde is cited as a key intermediate in the synthesis of new drugs and agrochemicals.[9] Its unique halogenation pattern allows for the creation of compounds with specific therapeutic properties.[9]
-
This compound is also a valuable building block in medicinal chemistry, enabling the synthesis of complex, highly functionalized molecules.
The choice between these two isomers will depend on the specific synthetic strategy and the desired final molecular architecture. For instance, if a synthetic route requires a less sterically encumbered aldehyde for a key transformation, 3-bromo-6-chloro-2-fluorobenzaldehyde might be the preferred starting material. Conversely, if the steric hindrance in this compound can be leveraged for a specific stereoselective reaction, it would be the isomer of choice.
Conclusion
References
- 1. 3-BROMO-6-CHLORO-2-FLUOROBENZALDEHYDE(886615-30-1) 19FNMR [chemicalbook.com]
- 2. 3-BROMO-6-CHLORO-2-FLUOROBENZALDEHYDE(886615-30-1)FT-IR [chemicalbook.com]
- 3. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 3-Bromo-6-chloro-2-fluorobenzaldehyde | 886615-30-1 [sigmaaldrich.com]
- 9. leah4sci.com [leah4sci.com]
The Untapped Potential: A Comparative Guide to the Biological Activity of Compounds Derived from 3-Bromo-2-chloro-6-fluorobenzaldehyde
For the attention of researchers, scientists, and drug development professionals, this guide explores the prospective biological activities of derivatives of the novel starting material, 3-Bromo-2-chloro-6-fluorobenzaldehyde. In the absence of direct experimental data on its derivatives, this document provides a comprehensive comparative analysis based on structurally analogous compounds, offering a predictive framework and a strategic roadmap for future research and development in medicinal chemistry.
The quest for novel therapeutic agents is a cornerstone of modern medicine. The unique substitution pattern of this compound, featuring a trifecta of halogen atoms with distinct electronic and steric properties, presents a compelling scaffold for the synthesis of new bioactive molecules. While the biological landscape of its derivatives remains uncharted, a wealth of information on analogous halogenated benzaldehydes provides a strong foundation for predicting their potential as antimicrobial and anticancer agents. This guide will delve into the known biological activities of compounds derived from structurally similar precursors, offering detailed synthetic protocols and bioassay methodologies to empower researchers to unlock the latent potential of this intriguing starting material.
A Landscape of Potential: Comparative Biological Activities
While direct biological data for derivatives of this compound is not yet available in the public domain, we can infer potential activities by examining compounds synthesized from the closely related 2-chloro-6-fluorobenzaldehyde and other halogenated benzaldehydes. The primary classes of bioactive compounds readily accessible from these precursors include Schiff bases, chalcones, and pyrazoles.
Antimicrobial Activity
The antimicrobial efficacy of Schiff bases and pyrazoles derived from substituted benzaldehydes is well-documented.[1][2][3][4][5][6][7][8] The presence of halogens on the aromatic ring is often associated with enhanced antimicrobial properties.[3] The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative compounds, illustrating the potential antimicrobial potency of derivatives that could be synthesized from this compound.
| Compound Class | Derivative/Substituent | Test Organism | MIC (µg/mL) | Reference |
| Schiff Base | (E)-4-chloro-2-((4-flurobenylimino)-methyl)phenol | E. coli | 1.6 | [6] |
| Schiff Base | (E)-4-chloro-2-((4-flurobenylimino)-methyl)phenol | P. fluorescence | 2.8 | [6] |
| Schiff Base | (E)-4-chloro-2-((4-flurobenylimino)-methyl)phenol | S. aureus | 3.4 | [6] |
| Pyrazole | Compound 3 from study | E. coli | 0.25 | [5] |
| Pyrazole | Compound 4 from study | S. epidermidis | 0.25 | [5] |
Anticancer Activity
Chalcones, characterized by an α,β-unsaturated carbonyl system, are a class of compounds renowned for their broad spectrum of biological activities, including potent anticancer effects.[9][10][11][12][13][14] The substitution pattern on the aromatic rings of chalcones plays a crucial role in their cytotoxic activity. Halogenated chalcones have demonstrated significant efficacy against various cancer cell lines.[11] The table below presents the half-maximal inhibitory concentration (IC50) values for selected chalcone derivatives, providing a benchmark for the potential anticancer activity of analogous compounds derived from this compound.
| Compound Class | Derivative/Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone | 5′-chloro-2′-hydroxychalcone (C1) | HMEC-1 | 51.5 ± 2.6 | [11] |
| Chalcone | 2-chloro-2′-hydroxychalcone (C2) | HMEC-1 | 16.8 ± 0.4 | [11] |
| Chalcone | 4-chloro-2′-hydroxychalcone (C4) | HMEC-1 | 15.3 ± 0.7 | [11] |
| Chalcone | Platinum complex of chalcone (60) | HepG-2 | 0.33 | [13] |
| Chalcone | Trimethoxy derivative (61) | HepG-2 | 1.62 | [13] |
Charting the Course: Synthetic and Bioassay Protocols
To facilitate the exploration of derivatives of this compound, this section provides detailed, step-by-step protocols for the synthesis of key compound classes and the execution of essential biological assays.
Synthesis of Bioactive Heterocycles
The aldehyde functionality of this compound serves as a versatile handle for the construction of various heterocyclic scaffolds.
Schiff bases are readily synthesized through the condensation reaction between a primary amine and an aldehyde.[1][8][15][16][17][18][19][20][21]
Reaction Principle: The nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the characteristic imine or azomethine group (-C=N-).
Step-by-Step Methodology:
-
Dissolution of Reactants: In a round-bottom flask, dissolve equimolar amounts of this compound and the desired primary amine in a suitable solvent such as ethanol or methanol.[21]
-
Catalysis (Optional): A few drops of glacial acetic acid can be added to catalyze the reaction.
-
Reaction: Reflux the reaction mixture for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
Caption: General synthetic scheme for Schiff base formation.
Chalcones are synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between an aromatic aldehyde and a ketone.[9][10][22][23][24]
Reaction Principle: A strong base removes an α-proton from the ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone system of the chalcone.[22]
Step-by-Step Methodology:
-
Preparation of Reactant Solution: In a flask, dissolve this compound and an appropriate acetophenone derivative in ethanol.
-
Base Addition: Slowly add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the stirred solution at room temperature.[23]
-
Reaction: Continue stirring the mixture at room temperature for several hours.
-
Monitoring: Track the reaction's progress by TLC.
-
Precipitation: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone.[23]
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with water, and recrystallize from a suitable solvent like ethanol.
Caption: General synthetic scheme for Chalcone formation.
Biological Activity Screening
The MTT assay is a colorimetric method used to assess cell viability and proliferation, providing a measure of a compound's cytotoxic effects.[25][26][27][28]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a purple formazan product.[25] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[25]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[25]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[29][30][31][32][33]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth after incubation.[30]
Step-by-Step Methodology:
-
Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the synthesized compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.[32]
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no turbidity (visible growth).[30]
Caption: Conceptual workflow for synthesis and biological screening.
Structure-Activity Relationship and Future Directions
The unique substitution pattern of this compound offers intriguing possibilities for modulating biological activity. The presence of three different halogens at specific positions on the benzene ring can influence the lipophilicity, electronic properties, and steric hindrance of the resulting derivatives.[34][35][36][37] For instance, the fluorine atom at position 6 can affect the conformation of the molecule and its interaction with biological targets. The bromine and chlorine atoms at positions 3 and 2, respectively, provide sites for further chemical modification and can contribute to binding affinity through halogen bonding.
The lack of published data on the biological activities of compounds derived from this compound represents a significant research opportunity. The synthetic and screening protocols provided in this guide offer a clear path forward for investigating this promising, yet unexplored, area of medicinal chemistry. By systematically synthesizing and evaluating derivatives such as Schiff bases, chalcones, and pyrazoles, researchers can elucidate the structure-activity relationships and potentially discover novel therapeutic agents with enhanced efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Antimicrobial Activities of New Pyrazolines and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. jpsionline.com [jpsionline.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works [scirp.org]
- 7. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer Activity of Natural and Synthetic Chalcones [mdpi.com]
- 13. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ijfas.com [ijfas.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. cpd.hmu.edu.krd [cpd.hmu.edu.krd]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
- 21. chemijournal.com [chemijournal.com]
- 22. benchchem.com [benchchem.com]
- 23. youtube.com [youtube.com]
- 24. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 27. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 28. atcc.org [atcc.org]
- 29. Broth microdilution - Wikipedia [en.wikipedia.org]
- 30. Broth Microdilution | MI [microbiology.mlsascp.com]
- 31. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 33. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 34. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes [mdpi.com]
- 35. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02867H [pubs.rsc.org]
- 36. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 37. Structure-activity relationship in halogen and alkyl substituted allyl and allylic compounds: correlation of alkylating and mutagenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC Methods for Purity Assessment of 3-Bromo-2-chloro-6-fluorobenzaldehyde
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is inextricably linked to the purity of its starting materials and intermediates. 3-Bromo-2-chloro-6-fluorobenzaldehyde is a key building block in the synthesis of complex pharmaceutical compounds. Its impurity profile can directly influence the safety, efficacy, and stability of the final drug product.[1] Therefore, robust and reliable analytical methods for purity assessment are not merely a quality control checkpoint; they are a cornerstone of regulatory compliance and patient safety.
This guide provides an in-depth comparison of two primary chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the comprehensive purity analysis of this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a framework for selecting the most appropriate technique for your analytical needs, all while adhering to the principles outlined by the International Council for Harmonisation (ICH) Q3A guidelines for impurities in new drug substances.[1][2][3][4]
Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse for Non-Volatile Impurities
HPLC is a premier technique for pharmaceutical analysis due to its versatility in separating a vast array of compounds, particularly those that are non-volatile or thermally labile.[5][6] For a multi-halogenated aromatic aldehyde, HPLC is indispensable for detecting process-related impurities and degradation products that may form during manufacturing or storage.[7]
The Rationale Behind the HPLC Method Design
Our approach is to develop a stability-indicating reversed-phase HPLC (RP-HPLC) method. The term "stability-indicating" signifies that the method can accurately measure the analyte in the presence of its impurities and degradation products.[7][8]
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the logical starting point. Its non-polar nature provides excellent retention and separation for moderately polar aromatic compounds like this compound based on subtle differences in hydrophobicity.
-
Mobile Phase Strategy: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate, which is MS-compatible) and an organic modifier (acetonitrile or methanol) is chosen. A gradient is crucial because the potential impurities—ranging from more polar starting materials to less polar dimeric by-products—have a wide polarity range. A gradient ensures that all components are eluted with good peak shape in a reasonable timeframe.[7]
-
Detection: The benzaldehyde moiety contains a chromophore (the benzene ring conjugated with the carbonyl group), making UV detection a sensitive and robust choice. A Photo Diode Array (PDA) detector is preferred as it provides spectral data, which is invaluable for assessing peak purity and aiding in the tentative identification of unknown impurities.
Detailed Experimental Protocol: RP-HPLC Method
This protocol is designed for the quantitative determination of this compound and its non-volatile related substances.
-
Instrumentation and Consumables:
-
HPLC or UPLC system with a quaternary or binary pump, autosampler, column oven, and a PDA detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
HPLC-grade acetonitrile, water, and ammonium formate.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 10 mM Ammonium Formate in water, pH adjusted to 3.5 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 60 40 20.0 10 90 25.0 10 90 25.1 60 40 | 30.0 | 60 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 254 nm, with PDA scanning from 200-400 nm.
-
Injection Volume: 5 µL.
-
-
Sample and Standard Preparation:
-
Solvent (Diluent): 50:50 (v/v) Acetonitrile:Water.
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of diluent to get a concentration of 100 µg/mL.
-
Sample Preparation: Prepare the sample to the same target concentration as the standard using the diluent.
-
-
System Suitability (Self-Validation):
-
Before analysis, perform at least five replicate injections of the standard solution.
-
Acceptance Criteria:
-
Tailing Factor: ≤ 2.0 for the main peak.
-
Theoretical Plates: ≥ 5000 for the main peak.
-
Precision (%RSD): ≤ 1.0% for the peak area.
-
-
Pillar 2: Gas Chromatography (GC) - The Specialist for Volatile Impurities
GC is a powerful technique for analyzing compounds that are volatile and thermally stable.[5] With a boiling point of approximately 253°C, this compound is well-suited for GC analysis.[9] This method excels at detecting and quantifying volatile organic impurities, such as residual solvents from the manufacturing process or volatile starting materials and by-products.[10]
The Rationale Behind the GC Method Design
-
Column Selection: A mid-polarity capillary column, such as a DB-624 or equivalent (6% cyanopropylphenyl-94% dimethylpolysiloxane), is an excellent choice. This phase provides good selectivity for a wide range of compounds, including the halogenated aromatics and common solvents that might be present as impurities.[11]
-
Inlet and Detector: A split/splitless inlet is used to handle the sample concentration, typically in split mode to avoid column overload. A Flame Ionization Detector (FID) is a robust, universal detector for organic compounds and provides excellent linearity and sensitivity.[12] For impurity identification, coupling the GC to a Mass Spectrometer (MS) is the definitive approach.[10]
-
Temperature Programming: A temperature gradient is essential. The program starts at a low temperature to separate highly volatile impurities (like residual solvents) and then ramps up to elute the main analyte and any less volatile impurities, ensuring a full impurity profile is captured.[11]
Detailed Experimental Protocol: GC-FID Method
This protocol is designed for the determination of purity and the profiling of volatile impurities.
-
Instrumentation and Consumables:
-
Gas Chromatograph equipped with a split/splitless inlet, an autosampler, and a Flame Ionization Detector (FID).
-
DB-624 capillary column (or equivalent), 30 m x 0.32 mm ID, 1.8 µm film thickness.
-
GC-grade acetonitrile or dichloromethane.
-
High-purity helium (carrier gas), hydrogen, and air (for FID).
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium, at a constant flow of 2.0 mL/min.
-
Inlet Temperature: 260°C.
-
Injection Mode: Split, with a ratio of 20:1.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 15°C/min.
-
Hold: Hold at 250°C for 5 minutes.
-
-
Detector Temperature (FID): 280°C.
-
-
Sample and Standard Preparation:
-
Solvent: Acetonitrile.
-
Sample/Standard Preparation: Accurately weigh about 50 mg of the sample or reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile to achieve a concentration of 5 mg/mL.
-
-
System Suitability (Self-Validation):
-
Before analysis, perform at least five replicate injections of the standard solution.
-
Acceptance Criteria:
-
Tailing Factor: ≤ 2.0 for the main peak.
-
Precision (%RSD): ≤ 1.5% for the peak area.
-
-
Visualizing the Workflows
To ensure clarity, the analytical processes for both HPLC and GC are outlined in the following diagrams.
References
- 1. jpionline.org [jpionline.org]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. pharma.gally.ch [pharma.gally.ch]
- 4. ikev.org [ikev.org]
- 5. benchchem.com [benchchem.com]
- 6. wjpmr.com [wjpmr.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lookchem.com [lookchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 3-Bromo-2-chloro-6-fluorobenzaldehyde Derivatives
Introduction: The Structural Nuances of Halogenated Benzaldehydes in Drug Discovery
For researchers, scientists, and professionals in drug development, halogenated benzaldehydes are pivotal building blocks. Their utility in synthesizing a vast array of pharmaceutical compounds is well-documented. The precise arrangement of halogen substituents on the benzaldehyde scaffold dramatically influences the molecule's steric and electronic properties, which in turn dictates its reactivity and suitability for specific synthetic pathways. Understanding the detailed structural characteristics of these molecules is therefore not merely an academic exercise, but a critical step in the rational design of novel therapeutics.
This guide provides an in-depth spectroscopic comparison of 3-Bromo-2-chloro-6-fluorobenzaldehyde and its isomer, 3-Bromo-6-chloro-2-fluorobenzaldehyde. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate how the positional differences of the chloro and fluoro substituents impact their spectral signatures. This comparative analysis is designed to equip researchers with the foundational knowledge to confidently identify and differentiate these crucial synthetic intermediates.
Molecular Structures Under Investigation
To visually anchor our discussion, let's first consider the structures of the two primary compounds of interest.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Chemical Environment
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can gain precise information about the connectivity and spatial arrangement of atoms. For the compounds , ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Experimental Protocol for NMR Analysis
A standardized protocol is essential for obtaining high-quality, reproducible NMR data.
-
Sample Preparation: Dissolve approximately 5-10 mg of the benzaldehyde derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, setting its chemical shift to 0.00 ppm.
-
Data Acquisition: Acquire the spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse sequence is typically sufficient. For ¹³C NMR, a proton-decoupled sequence like zgpg30 is used to simplify the spectrum to single lines for each unique carbon.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.
¹H NMR Spectral Comparison
The ¹H NMR spectrum of aromatic compounds provides a wealth of information based on chemical shifts and coupling constants. The aromatic protons typically resonate in the downfield region of 6.5-8.5 ppm due to the deshielding effect of the ring current.[1] The aldehyde proton is even further downfield, usually appearing as a singlet around 9.5-10.5 ppm.
Table 1: Predicted ¹H NMR Data for this compound Derivatives
| Compound | Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| This compound | Aldehyde-H | ~10.4 | s | - |
| H-4 | ~7.8 | t | J(H-F) ≈ 8, J(H-H) ≈ 8 | |
| H-5 | ~7.3 | t | J(H-H) ≈ 8 | |
| 3-Bromo-6-chloro-2-fluorobenzaldehyde | Aldehyde-H | ~10.3 | d | J(H-F) ≈ 2 |
| H-4 | ~7.7 | t | J(H-H) ≈ 8 | |
| H-5 | ~7.5 | dd | J(H-H) ≈ 8, J(H-F) ≈ 9 |
Causality Behind the Differences:
-
Aldehyde Proton: In this compound, the aldehyde proton is not in close proximity to any other protons, hence it appears as a singlet. Conversely, in the 6-chloro-2-fluoro isomer, the fluorine atom is ortho to the aldehyde group, leading to a small through-space coupling, which would resolve the aldehyde proton as a doublet.
-
Aromatic Protons: The electron-withdrawing nature of the halogens and the aldehyde group deshields the aromatic protons.[2] The precise chemical shift and multiplicity are determined by the specific electronic environment and the coupling to neighboring protons and the fluorine atom. The differing substitution patterns lead to distinct splitting patterns for the aromatic protons, allowing for unambiguous identification.
¹³C NMR Spectral Comparison
In proton-decoupled ¹³C NMR spectra, each unique carbon atom gives rise to a single peak. Aromatic carbons typically resonate between 110-160 ppm, while the carbonyl carbon of the aldehyde is found further downfield, often around 190 ppm.[2]
Table 2: Predicted ¹³C NMR Data for this compound Derivatives
| Compound | Carbon | Predicted Chemical Shift (ppm) |
| This compound | C=O | ~188 |
| C-F | ~160 (d, ¹J(C-F) ≈ 250 Hz) | |
| C-Cl | ~135 | |
| C-Br | ~120 | |
| Aromatic CH | ~130, ~125 | |
| 3-Bromo-6-chloro-2-fluorobenzaldehyde | C=O | ~187 |
| C-F | ~162 (d, ¹J(C-F) ≈ 255 Hz) | |
| C-Cl | ~138 | |
| C-Br | ~118 | |
| Aromatic CH | ~128, ~126 |
Expert Insights:
The chemical shift of the carbon atoms directly bonded to the halogens is significantly influenced by their electronegativity and the heavy atom effect. The carbon attached to fluorine will show a large one-bond coupling constant (¹J(C-F)), which is a definitive diagnostic feature. The relative positions of the halogenated carbons will differ between the two isomers, providing another layer of structural confirmation.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Key IR Absorptions for Halogenated Benzaldehydes
-
C=O Stretch: A strong, sharp absorption band between 1685-1710 cm⁻¹ is characteristic of the aldehyde carbonyl group.[3]
-
Aromatic C-H Stretch: Weak to medium bands appear just above 3000 cm⁻¹.[1]
-
Aromatic C=C Stretch: Several bands of variable intensity are observed in the 1450-1600 cm⁻¹ region.[1]
-
C-Halogen Stretches: The C-F, C-Cl, and C-Br stretching vibrations appear in the fingerprint region (below 1300 cm⁻¹). Specifically, C-F stretches are typically strong and found around 1250-1100 cm⁻¹, C-Cl stretches are in the 850-550 cm⁻¹ range, and C-Br stretches are observed at 690-515 cm⁻¹.[4]
Table 3: Comparison of Key IR Frequencies
| Vibrational Mode | This compound (Expected, cm⁻¹) | 3-Bromo-6-chloro-2-fluorobenzaldehyde (Expected, cm⁻¹) |
| Aldehyde C-H Stretch | ~2830, ~2730 | ~2830, ~2730 |
| Carbonyl (C=O) Stretch | ~1700 | ~1705 |
| Aromatic C=C Stretch | ~1600, ~1570, ~1460 | ~1600, ~1575, ~1450 |
| C-F Stretch | ~1240 | ~1230 |
| C-Cl Stretch | ~820 | ~800 |
| C-Br Stretch | ~680 | ~670 |
While the major absorption bands will be present in both isomers, the exact frequencies and intensities in the fingerprint region will differ due to the distinct overall molecular vibrations, providing a unique spectral signature for each compound.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. Electron Ionization (EI) is a common technique for this class of compounds.
The molecular ion peak (M⁺) will confirm the molecular weight of the compound (237.45 g/mol ). A key feature in the mass spectra of these compounds will be the isotopic pattern of the molecular ion peak. The presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M, M+2, and M+4 pattern, which is a powerful tool for confirming the presence of these halogens.
Common fragmentation pathways for benzaldehydes include the loss of the aldehyde proton (-1 amu), the formyl radical (-29 amu), and subsequent loss of halogens.
Conclusion: A Multi-faceted Approach to Structural Elucidation
The comprehensive spectroscopic analysis of this compound and its derivatives demonstrates that while these isomers share the same molecular formula, their distinct substitution patterns give rise to unique and identifiable spectral fingerprints.
-
NMR spectroscopy is the most definitive technique, with the chemical shifts and coupling patterns of the aromatic and aldehyde protons, as well as the ¹³C chemical shifts and C-F couplings, providing unambiguous structural information.
-
IR spectroscopy serves as a rapid and effective method for confirming the presence of key functional groups, with the fingerprint region offering a unique pattern for each isomer.
-
Mass spectrometry confirms the molecular weight and elemental composition through the characteristic isotopic patterns of bromine and chlorine.
By employing these techniques in a complementary fashion, researchers can confidently identify and differentiate these important synthetic intermediates, ensuring the integrity of their starting materials and the success of their synthetic endeavors. This guide provides a framework for this analysis, grounded in the fundamental principles of spectroscopy and tailored to the specific challenges of working with complex halogenated aromatic compounds.
References
A Comparative Guide to the Cost-Effectiveness of 3-Bromo-2-chloro-6-fluorobenzaldehyde in the Synthesis of a Key Lifitegrast Intermediate
In the competitive landscape of pharmaceutical development, the selection of starting materials is a critical decision that profoundly impacts the economic viability and efficiency of a synthetic route. This guide provides an in-depth analysis of the cost-effectiveness of 3-Bromo-2-chloro-6-fluorobenzaldehyde as a key building block, particularly in the synthesis of 5,7-dichloro-6-fluoro-3H-isobenzofuran-1-one, a crucial intermediate in the production of the FDA-approved drug Lifitegrast[1]. Lifitegrast is a lymphocyte function-associated antigen-1 (LFA-1) antagonist used for the treatment of dry eye disease.
We will objectively compare a plausible synthetic pathway originating from this compound with an established route that utilizes an alternative starting material, 2,5-dichloro-3-fluorobenzaldehyde. This comparison will be grounded in experimental data, established chemical principles, and a transparent cost analysis to provide researchers, scientists, and drug development professionals with actionable insights for their synthetic strategies.
The Synthetic Challenge: 5,7-dichloro-6-fluoro-3H-isobenzofuran-1-one
The target molecule, 5,7-dichloro-6-fluoro-3H-isobenzofuran-1-one, presents a specific substitution pattern on the isobenzofuranone core that is essential for its role in the total synthesis of Lifitegrast. The strategic introduction of the chloro and fluoro substituents is a key consideration in the design of an efficient synthesis.
Pathway 1: A Proposed Route from this compound
This proposed pathway leverages the reactivity of the bromine atom for a directed ortho-lithiation, followed by formylation and subsequent cyclization to construct the isobenzofuranone ring. The inherent reactivity of the C-Br bond, being weaker than the C-Cl bond, makes it a suitable handle for selective metalation.
Experimental Workflow: Pathway 1
Caption: Proposed synthetic workflow for Pathway 1.
Detailed Protocol: Pathway 1
Step 1: Directed ortho-Lithiation and Formylation
-
To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete metalation.
-
Add N,N-dimethylformamide (DMF) (1.2 eq) and continue stirring at -78 °C for 30 minutes.
-
Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, and dry the combined organic layers over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude intermediate, 2-bromo-3-chloro-5-fluoro-6-hydroxyphthalaldehyde.
Causality: The choice of LDA at low temperature is crucial for achieving regioselective lithiation ortho to the bromine atom, directed by the adjacent formyl group. The bromine atom is more susceptible to metal-halogen exchange than the chlorine atom.
Step 2: Oxidative Cyclization
-
Dissolve the crude intermediate from Step 1 in a suitable solvent such as dichloromethane.
-
Add an oxidizing agent, for example, manganese dioxide (MnO2) (5.0 eq).
-
Stir the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Filter the reaction mixture through a pad of celite and wash with dichloromethane.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford 5,7-dichloro-6-fluoro-3H-isobenzofuran-1-one.
Causality: The oxidation of the newly introduced formyl group and subsequent intramolecular cyclization with the adjacent hydroxyl group leads to the formation of the lactone ring of the isobenzofuranone core.
Pathway 2: An Alternative Route from 2,5-dichloro-3-fluorobenzaldehyde
This alternative pathway starts with a commercially available, differently substituted benzaldehyde and employs a similar strategy of directed lithiation and formylation to introduce the second aldehyde group necessary for the cyclization.
Experimental Workflow: Pathway 2
Caption: Alternative synthetic workflow for Pathway 2.
Detailed Protocol: Pathway 2
Step 1: ortho-Lithiation and Formylation
-
To a solution of 2,5-dichloro-3-fluorobenzaldehyde (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add sec-butyllithium (s-BuLi) (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add DMF (1.2 eq) and continue stirring at -78 °C for 30 minutes.
-
Warm the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
Causality: In this case, the lithiation is directed by the formyl group to the ortho position. The choice of s-BuLi, a stronger base than LDA, is often necessary for the lithiation of less activated aromatic rings.
Step 2: Oxidative Cyclization
-
The crude intermediate is dissolved in a suitable solvent, and an oxidizing agent like MnO2 is added.
-
The reaction is stirred at room temperature until completion.
-
The product is isolated and purified using similar workup and chromatography procedures as in Pathway 1.
Comparative Analysis: Performance and Cost-Effectiveness
| Parameter | Pathway 1: this compound | Pathway 2: 2,5-dichloro-3-fluorobenzaldehyde |
| Starting Material | This compound | 2,5-dichloro-3-fluorobenzaldehyde |
| Purity | ≥97%[2] | 97%[3] |
| CAS Number | 1114809-11-8[2] | 1553716-42-9[3] |
| Molecular Weight | 237.45 g/mol [2] | 193.00 g/mol |
| Number of Synthetic Steps | 2 | 2 |
| Estimated Overall Yield | 60-70% (estimated based on similar transformations) | 65-75% (estimated based on similar transformations) |
| Key Reagents | LDA, DMF, MnO2 | s-BuLi, DMF, MnO2 |
| Starting Material Cost (USD/g) | ~$150-200 | ~$200-250 |
Disclaimer: Prices are estimates based on currently available catalog information from various suppliers and are subject to change. Yields are estimates and may vary based on experimental conditions.
Discussion and Conclusion
From a purely synthetic standpoint, both pathways are viable and employ similar chemical transformations. The key difference lies in the starting material and the specific lithiating agent required. Pathway 2, starting from 2,5-dichloro-3-fluorobenzaldehyde, may offer a slightly higher overall yield due to potentially cleaner lithiation, though this would need to be confirmed experimentally.
However, the primary focus of this guide is cost-effectiveness. Based on current market prices, This compound presents a more cost-effective starting material compared to 2,5-dichloro-3-fluorobenzaldehyde. The lower per-gram cost of the bromo-chloro-fluoro derivative, even with a potentially slightly lower yield, could translate to significant cost savings in a large-scale synthesis campaign.
Furthermore, the use of LDA in Pathway 1 is often preferred in industrial settings over s-BuLi due to its lower cost and easier handling. This further strengthens the economic argument for utilizing this compound.
References
A Senior Application Scientist's Guide to 3-Bromo-2-chloro-6-fluorobenzaldehyde in Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic selection of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures. 3-Bromo-2-chloro-6-fluorobenzaldehyde, a triply halogenated aromatic aldehyde, has emerged as a versatile intermediate with significant potential in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. This guide provides an in-depth technical overview of its applications, a comparative analysis of its reactivity against alternative synthons, and detailed experimental protocols to empower researchers in leveraging its unique chemical properties.
Unveiling the Synthetic Potential: A Comparative Reactivity Analysis
This compound (CAS No: 1114809-11-8 for one isomer and 886615-30-1 for another) possesses a unique arrangement of substituents that offers a rich platform for a variety of chemical transformations.[1][2][3][4] The interplay between the electron-withdrawing effects of the halogens and the aldehyde functionality dictates its reactivity profile.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₃BrClFO |
| Molecular Weight | 237.45 g/mol |
| Appearance | White to off-white solid |
| Storage | Inert atmosphere, 2-8°C |
(Data sourced from various chemical suppliers)
Reactivity in Key Synthetic Transformations: A Comparative Perspective
The primary value of this compound lies in the differential reactivity of its three halogen substituents and the electrophilic nature of the aldehyde group.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling):
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend: I > Br > Cl.[5] This is a direct consequence of the carbon-halogen bond dissociation energies. For this compound, this hierarchy presents a significant synthetic advantage, allowing for selective functionalization. The carbon-bromine bond is significantly more susceptible to oxidative addition to a palladium(0) complex than the more robust carbon-chlorine bond. This chemoselectivity enables the targeted introduction of an aryl, heteroaryl, or alkyl group at the bromine-substituted position while leaving the chlorine atom intact for subsequent transformations.
Compared to a simpler analogue like 2-chloro-6-fluorobenzaldehyde, the presence of the bromine atom in our target molecule offers a more facile entry into cross-coupling chemistry under milder conditions.[6][7] While advanced catalyst systems have been developed to activate aryl chlorides, the use of an aryl bromide often translates to higher yields, shorter reaction times, and broader substrate scope.[5]
Nucleophilic Aromatic Substitution (SNAr):
The reactivity of halogens as leaving groups in nucleophilic aromatic substitution (SNAr) reactions typically follows the order: F > Cl > Br > I.[1] This is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond and stabilizes the intermediate Meisenheimer complex.[8][9] In this compound, the aromatic ring is activated towards nucleophilic attack by the electron-withdrawing aldehyde group and the other halogen substituents. Consequently, the fluorine atom is the most likely to be displaced by a nucleophile.
This predicted reactivity offers a distinct synthetic pathway compared to analogues lacking the fluorine substituent. For instance, in reactions with nucleophiles like amines or alkoxides, this compound would be expected to yield products of fluorine displacement, whereas a molecule like 3-bromo-2-chlorobenzaldehyde would be significantly less reactive under similar conditions.
Aldehyde Condensation Reactions:
The three halogen substituents on the aromatic ring of this compound are strongly electron-withdrawing. This electronic effect increases the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. As a result, this compound is expected to exhibit enhanced reactivity in condensation reactions, such as the Knoevenagel or Wittig reactions, when compared to less halogenated or non-halogenated benzaldehydes.[10] This heightened reactivity can lead to faster reaction rates and potentially higher yields.
Application in the Synthesis of Advanced Materials: A Case Study of Nonlinear Optical (NLO) Chromophores
A notable application of 3-Bromo-6-chloro-2-fluorobenzaldehyde is in the synthesis of novel push-pull chromophores, specifically pyrenyl-chalcones, which are investigated for their nonlinear optical (NLO) properties.[1] These materials have potential applications in telecommunications and optical limiting devices.[1]
The synthesis of these chromophores typically involves a Claisen-Schmidt condensation reaction between an acetophenone derivative and a substituted benzaldehyde. The highly electrophilic nature of the aldehyde group in 3-Bromo-6-chloro-2-fluorobenzaldehyde facilitates this condensation.
Experimental Protocol: Synthesis of a Pyrenyl-Chalcone Derivative
This protocol is a representative example of a Claisen-Schmidt condensation to synthesize a chalcone for NLO applications, using 3-Bromo-6-chloro-2-fluorobenzaldehyde as a key reactant.
Materials:
-
1-Acetylpyrene
-
3-Bromo-6-chloro-2-fluorobenzaldehyde
-
Ethanol
-
Potassium hydroxide (KOH)
-
Deionized water
-
Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve 1-acetylpyrene (1.0 mmol) in ethanol (20 mL).
-
To this solution, add 3-Bromo-6-chloro-2-fluorobenzaldehyde (1.0 mmol).
-
Slowly add a solution of potassium hydroxide (2.0 mmol) in ethanol (5 mL) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (100 mL) and acidify with dilute HCl to precipitate the product.
-
Filter the solid product, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/dichloromethane).
Comparative Synthetic Route
To illustrate the advantages of using this compound, let's consider a hypothetical alternative synthesis of a similar chalcone using a less functionalized starting material, such as 2,6-dichlorobenzaldehyde.
While the Claisen-Schmidt condensation would still be the key step, the resulting chalcone would lack the bromine and fluorine substituents. If these functionalities are desired in the final product for tuning the electronic properties of the NLO material, they would need to be introduced in subsequent, and likely more challenging, synthetic steps. The use of this compound provides a more direct and efficient route to the target molecule with the desired substitution pattern.
Visualizing Synthetic Pathways
Suzuki-Miyaura Coupling Workflow
References
- 1. 3-Bromo-6-chloro-2-fluorobenzaldehyde|886615-30-1 [benchchem.com]
- 2. 1114809-11-8[this compound]- Acmec Biochemical [acmec.com.cn]
- 3. chemscene.com [chemscene.com]
- 4. Synthonix, Inc > 1114809-11-8 | this compound [synthonix.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of Novel Compounds Synthesized from 3-Bromo-2-chloro-6-fluorobenzaldehyde
This guide provides an in-depth, objective comparison of a novel compound synthesized from 3-bromo-2-chloro-6-fluorobenzaldehyde against a relevant alternative. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and supporting data to aid in the characterization and evaluation of new chemical entities.
Introduction: The Strategic Advantage of this compound as a Starting Material
This compound is a highly versatile precursor in medicinal chemistry and materials science.[1] Its unique polysubstituted pattern of electron-withdrawing halogen atoms (F, Cl, Br) offers distinct reactivity and positional control for subsequent chemical modifications.[2] The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the strategic introduction of aryl or vinyl groups to build molecular complexity.[3][4] The chlorine and fluorine atoms, while less reactive in such couplings, significantly influence the electronic properties of the benzene ring and can serve as handles for other transformations or as modulators of biological activity.[5] This multi-functional scaffold enables the synthesis of diverse compound libraries with potential applications in pharmaceuticals and agrochemicals.[6][7]
For this guide, we will focus on the synthesis and characterization of a novel biaryl compound, 2-Chloro-6-fluoro-3-(4-methoxyphenyl)benzaldehyde (Compound A) , via a Suzuki-Miyaura coupling reaction. This compound will be compared against a structurally related, commercially available alternative, 2-Chloro-4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde (Compound B) , to highlight key differences in their properties and characterization profiles.
Synthesis and Purification of Novel Compound A
The synthesis of Compound A was achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and 4-methoxyphenylboronic acid.
Experimental Protocol: Synthesis of Compound A
-
Reaction Setup: To an oven-dried round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the flask.
-
Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[8]
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the crude product under reduced pressure. Purify the residue using column chromatography on silica gel to yield the pure Compound A.[9]
Causality Behind Experimental Choices: The use of a palladium catalyst is essential for facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that defines the Suzuki reaction.[4][10] Potassium carbonate serves as the necessary base to activate the boronic acid for transmetalation. A biphasic solvent system like toluene/water is often effective for this reaction.[10]
Comprehensive Characterization of Novel Compound A
Unequivocal structural confirmation and purity assessment are paramount for any new chemical entity.[11][12] A combination of spectroscopic and chromatographic techniques was employed.[13][14]
Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the premier analytical tool for determining the structure of organic molecules.[15][16] ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon framework.[17][18][19] For Compound A, the spectra are expected to show signals corresponding to the aromatic protons and the methoxy group, with characteristic chemical shifts and coupling patterns confirming the connectivity.
-
Mass Spectrometry (MS): Mass spectrometry is used for the precise determination of molecular weight.[20][21][22] High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition and molecular formula of a compound with high accuracy.[23][24]
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for determining the purity of pharmaceutical substances.[25][26][27] A reverse-phase HPLC method can separate the main compound from any impurities or starting materials. Purity is often calculated by the area normalization method from the resulting chromatogram.[28]
-
Melting Point: For crystalline solids, a sharp and defined melting point range is a good indicator of purity.
Comparative Analysis: Compound A vs. Compound B
This section provides a direct comparison of the synthesized novel compound (A) with a commercially available alternative (B).
| Parameter | Compound A (Novel) | Compound B (Alternative) | Rationale for Comparison |
| Structure | 2-Chloro-6-fluoro-3-(4-methoxyphenyl)benzaldehyde | 2-Chloro-4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde | Both are chlorinated, methoxy-substituted biaryl aldehydes. The key difference is the presence and position of the fluorine atom in Compound A, which can significantly impact biological activity and physicochemical properties. |
| Molecular Formula | C₁₄H₁₀ClFO₂ | C₁₄H₁₁ClO₂ | The presence of fluorine in Compound A results in a different molecular formula and weight. |
| Molecular Weight | 264.68 g/mol | 246.69 g/mol | This difference is readily detectable by mass spectrometry.[23] |
| Synthesis Yield | ~75-85% (Lab Scale) | N/A (Commercially Sourced) | Highlights the efficiency of the chosen synthetic route for the novel compound. |
| Predicted LogP | 3.85 | 3.60 | The fluorine atom in Compound A is expected to slightly increase lipophilicity. |
| ¹H NMR (Predicted) | Aldehyde proton (~10.2 ppm), distinct aromatic signals influenced by F, Cl, and OMe groups. | Aldehyde proton (~10.1 ppm), different aromatic splitting patterns due to the lack of fluorine. | NMR provides a clear fingerprint for distinguishing between the two isomers.[16] |
| Purity (HPLC) | >98% | >98% (as per supplier) | Ensures that any observed differences in properties are due to the compounds themselves and not impurities.[29] |
Detailed Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Determination
This protocol describes a general reverse-phase HPLC method for assessing the purity of compounds like A and B.
-
System Preparation: Use an HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.[29]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
-
Sample Preparation: Prepare a sample solution of the compound in a suitable diluent (e.g., 50:50 water:acetonitrile) at a concentration of approximately 0.5 mg/mL.[28]
-
Analysis: Inject the sample onto the column and record the chromatogram.
-
Data Interpretation: Calculate the purity using the area percent method. The purity is the area of the main peak divided by the total area of all peaks.[28]
Self-Validation: The protocol's trustworthiness is ensured by running a blank (diluent only) to check for system peaks and by using a reference standard if available. System suitability tests (e.g., replicate injections to check for consistent retention time and peak area) should be performed before sample analysis.[28]
Visualization of Experimental Workflow
The following diagram illustrates the logical flow from synthesis to final characterization of a novel compound.
References
- 1. chemscene.com [chemscene.com]
- 2. Utility of aromatic aldehydes, halogens, and cyano groups in drug synthesis [wisdomlib.org]
- 3. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. pharmainfo.in [pharmainfo.in]
- 7. nbinno.com [nbinno.com]
- 8. nano-ntp.com [nano-ntp.com]
- 9. physics.emu.edu.tr [physics.emu.edu.tr]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. rroij.com [rroij.com]
- 15. acdlabs.com [acdlabs.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. mdpi.com [mdpi.com]
- 18. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Molecular weight Determination - Aragen Bioscience [aragenbio.com]
- 21. Mass Spectrometry [www2.chemistry.msu.edu]
- 22. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]
- 23. How to Determine Molecular Weight? | MtoZ Biolabs [mtoz-biolabs.com]
- 24. scribd.com [scribd.com]
- 25. moravek.com [moravek.com]
- 26. High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. torontech.com [torontech.com]
- 28. benchchem.com [benchchem.com]
- 29. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-2-chloro-6-fluorobenzaldehyde
As laboratory professionals engaged in the vital work of research and development, our responsibilities extend beyond the bench. The principle of "cradle-to-grave" stewardship for the chemicals we use is not merely a regulatory hurdle; it is a cornerstone of safe, ethical, and sustainable science. This guide provides a detailed protocol for the proper disposal of 3-Bromo-2-chloro-6-fluorobenzaldehyde, a halogenated aromatic aldehyde. The procedures outlined here are designed to ensure the safety of laboratory personnel, protect our environment, and maintain regulatory compliance. By understanding the causality behind each step, we can move from simple adherence to a culture of proactive safety and responsibility.
Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's hazards is essential. This compound is a multi-halogenated organic compound, and its structure dictates its reactivity and toxicological profile.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1114809-11-8 (isomer dependent) | [1] |
| Molecular Formula | C₇H₃BrClFO | [2] |
| Molecular Weight | 237.45 g/mol | [2] |
| Appearance | Solid powder | [3] |
| Hazards | Skin, eye, and respiratory irritant | [1][4] |
Based on Safety Data Sheets (SDS) for this and structurally similar compounds, this compound is classified with the following hazards:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
The primary risk during disposal stems from these irritant properties and the environmental hazards associated with halogenated organic compounds. Improper disposal, such as drain disposal, is strictly prohibited as these compounds can be persistent in the environment and harmful to aquatic life.[5] Furthermore, combustion of halogenated materials can produce highly toxic and corrosive gases like hydrogen bromide, hydrogen chloride, and hydrogen fluoride, necessitating specialized disposal methods.[6]
The Core Principle: Segregation of Halogenated Waste
The single most important step in the proper disposal of this compound is its strict segregation as halogenated organic waste . This is for two primary reasons:
-
Regulatory Prohibition: Environmental regulations, such as those outlined by the U.S. Environmental Protection Agency (EPA), heavily restrict or prohibit the landfilling of halogenated organic compounds.[7][8] This is due to their potential to leach from landfills, contaminate groundwater, and damage landfill liners.[7]
-
Treatment Technology: Halogenated waste requires high-temperature incineration with specialized "scrubbing" equipment to neutralize the acidic gases (e.g., HCl, HBr, HF) produced during combustion.[9] This process is significantly different and more costly than the incineration of non-halogenated waste. Mixing non-halogenated solvents with halogenated waste forces the entire volume to be treated as halogenated, needlessly increasing disposal costs and complexity.[10][11]
Therefore, any material, including solvents, reaction mixtures, or contaminated personal protective equipment (PPE), that comes into contact with this compound must be disposed of in a designated halogenated waste stream.[10]
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for managing this compound waste from the point of generation to its final handoff for disposal.
Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure appropriate PPE is worn to mitigate the risks of exposure.[4]
-
Eye Protection: Wear chemical splash goggles that meet ANSI Z87.1 standards.[12] This is critical to prevent serious eye irritation from splashes or fine dust.[4][13]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected for tears or holes before use and should be removed and disposed of as solid halogenated waste immediately after handling the compound.[3][14]
-
Body Protection: A standard laboratory coat should be worn to prevent skin contact.[15] Ensure it is kept clean and laundered separately from personal clothing.[16]
Waste Container Selection and Labeling
Proper containment is crucial to prevent leaks and ensure safe transport.
-
Select a Compatible Container: Use a designated plastic container, often provided by your institution's Environmental Health & Safety (EHS) department, specifically for halogenated liquid waste.[5][17] The container must have a secure, tightly-sealing screw cap to prevent vapor escape.[10]
-
Label the Container: The container must be clearly labeled before the first drop of waste is added.[10] The label should include:
-
The words "Hazardous Waste" and "Halogenated Organic Waste".
-
A full list of all chemical constituents, including solvents (e.g., "Waste this compound in Dichloromethane"). Do not use abbreviations or chemical formulas.[10]
-
An indication of the associated hazards (e.g., Irritant, Ecotoxic).
-
In-Lab Waste Accumulation
-
Designated Storage Area: Keep the waste container in a well-ventilated area, such as a fume hood or a designated satellite accumulation area.[13][17]
-
Secondary Containment: Place the waste container within a larger, chemically resistant tray or tub to contain any potential leaks.[17]
-
Keep Closed: The waste container must remain tightly closed at all times, except when actively adding waste.[10] This minimizes the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
-
Filling Level: Do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent spills.[5]
Spill and Emergency Procedures
In the event of an accidental release, immediate and correct action is vital.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and contact your institution's EHS emergency line.
-
Small Spills: For minor spills that you are trained to handle:
-
Ensure proper PPE is worn, including respiratory protection if the material is dusty or in a volatile solvent.[16]
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a designated container for solid halogenated waste.[6][16]
-
Clean the spill area with soap and water, collecting the cleaning materials as halogenated waste.[15]
-
Do not let the chemical or cleanup materials enter drains.[6]
-
The Disposal Pathway: A Logical Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and its associated waste streams.
Caption: Workflow for the safe disposal of halogenated chemical waste.
Conclusion
The proper disposal of this compound is a multi-step process governed by the principles of hazard mitigation, waste segregation, and regulatory compliance. By recognizing its classification as a halogenated organic irritant, researchers can implement the correct handling, storage, and disposal procedures. This not only ensures the safety of all laboratory personnel but also upholds our collective responsibility to protect the environment from persistent and hazardous chemical waste. Always consult your institution's specific EHS guidelines, as they are the final authority on disposal procedures in your facility.
References
- 1. achmem.com [achmem.com]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. downloads.ossila.com [downloads.ossila.com]
- 4. echemi.com [echemi.com]
- 5. ethz.ch [ethz.ch]
- 6. aksci.com [aksci.com]
- 7. TITLE 35: ENVIRONMENTAL PROTECTION [pcb.illinois.gov]
- 8. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. conncoll.edu [conncoll.edu]
- 13. fishersci.com [fishersci.com]
- 14. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 16. static.cymitquimica.com [static.cymitquimica.com]
- 17. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
